Product packaging for 2-Bromo-1,3,5-triisopropylbenzene(Cat. No.:CAS No. 21524-34-5)

2-Bromo-1,3,5-triisopropylbenzene

Cat. No.: B188717
CAS No.: 21524-34-5
M. Wt: 283.25 g/mol
InChI Key: FUMMYHVKFAHQST-UHFFFAOYSA-N
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Description

2-Bromo-1,3,5-triisopropylbenzene is a useful research compound. Its molecular formula is C15H23Br and its molecular weight is 283.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23Br B188717 2-Bromo-1,3,5-triisopropylbenzene CAS No. 21524-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3,5-tri(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Br/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMMYHVKFAHQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)Br)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175861
Record name 1-Bromo-2,4,6-triisopropylbenzene
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Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21524-34-5
Record name 1-Bromo-2,4,6-triisopropylbenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2,4,6-triisopropylbenzene
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Record name 2-Bromo-1,3,5-triisopropylbenzene
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Foundational & Exploratory

physical properties of 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1,3,5-triisopropylbenzene

This technical guide provides a comprehensive overview of the core , a significant compound in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document outlines key physical data, experimental methodologies for their determination, and a visualization of a synthetic application.

Core Physical Properties

This compound is a substituted aromatic hydrocarbon. Its physical state at room temperature is a clear, colorless to pale yellow liquid[1][2]. Key quantitative physical properties are summarized in the table below for ease of reference and comparison.

Physical PropertyValue
Molecular Formula C₁₅H₂₃Br[1][2][3]
Molecular Weight 283.25 g/mol [1][2][3]
Boiling Point 296.5°C at 760 mmHg[1]
96-97°C at 0.1 mmHg[4]
Density 1.107 g/cm³[1]
1.118 g/mL at 25°C
Refractive Index (n20/D) 1.523
1.5195-1.5255 at 20°C[5]
Flash Point 125.9°C[1]
>110°C (closed cup)
Solubility Slightly miscible with water[4][6]
Appearance Clear colorless to pale yellow liquid[1]
Purity Typically ≥95.0% (by GC)[5]

Experimental Protocols for Property Determination

The determination of the physical properties of organic compounds like this compound follows established laboratory procedures. These protocols are designed to ensure accuracy and reproducibility.

Determination of Boiling Point (Simple Distillation)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a key indicator of purity.[7]

Apparatus:

  • Round-bottom flask (50 mL)

  • Heating mantle or oil bath

  • Distillation head (still head) with a port for a thermometer

  • Condenser (Liebig, Graham, or Allihn)

  • Receiving flask (Erlenmeyer or round-bottom)

  • Thermometer (-10 to 360°C range)

  • Boiling chips

  • Clamps and stands

Procedure:

  • Assembly: Set up the simple distillation apparatus securely in a fume hood. The round-bottom flask is placed in the heating mantle, and the distillation head is fitted on top. The thermometer is inserted into the still head, ensuring the top of the bulb is level with the bottom of the side arm leading to the condenser. The condenser is attached to the side arm and connected to a water source (water in at the bottom, out at the top). The receiving flask is placed at the end of the condenser.

  • Sample Preparation: Place approximately 10-15 mL of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Begin heating the sample gently. The temperature will rise as the liquid heats up.

  • Observation: Record the temperature when the vapor begins to condense on the thermometer bulb and the first drop of distillate is collected in the receiving flask. The temperature should stabilize as the liquid boils steadily.[7]

  • Data Recording: Record the stable temperature range over which the majority of the liquid distills. This range is the boiling point. Note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. For vacuum distillation (as indicated by the 96-97°C at 0.1 mmHg value), a vacuum pump and manometer are connected to the system.

Determination of Density

Density is the mass of a substance per unit volume.[8]

Apparatus:

  • Analytical balance (accurate to ±0.001 g)

  • Pycnometer or a precise graduated cylinder (e.g., 10 mL)

  • Pasteur pipet or syringe

  • Temperature-controlled water bath (optional, for high accuracy)

Procedure:

  • Mass of Empty Container: Accurately weigh a clean, dry pycnometer or graduated cylinder on the analytical balance and record its mass.

  • Volume Measurement: Carefully transfer a known volume (e.g., 5.00 mL) of this compound into the weighed container using a pipet or syringe.

  • Mass of Container and Liquid: Reweigh the container with the liquid and record the new mass.

  • Temperature: Record the ambient temperature at which the measurement was taken, as density is temperature-dependent.

  • Calculation:

    • Mass of liquid = (Mass of container + liquid) - (Mass of empty container)

    • Density = Mass of liquid / Volume of liquid

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a characteristic property for liquids.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Dropper or Pasteur pipet

  • Lint-free tissues

  • Ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

  • Calibration: Turn on the refractometer and the connected water bath (set to 20°C). Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: Open the prism of the refractometer. Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.

  • Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value from the scale. Most modern instruments provide a digital readout.

  • Cleaning: Clean the prism surfaces thoroughly with a soft tissue moistened with ethanol or acetone immediately after the measurement.

Application in Synthesis: Workflow Visualization

This compound serves as a crucial building block in organic synthesis, particularly in reactions like the Suzuki coupling and the formation of complex polymers.[2] The following diagram illustrates a generalized workflow for the synthesis of a Porous Organic Polymer (POP) where a derivative of 1,3,5-triisopropylbenzene (B165165) (a functionalized version of the title compound) acts as a key cross-linking agent in a Friedel-Crafts alkylation reaction.[9]

G A This compound (Starting Material) B Functionalization (e.g., Bromomethylation) A->B Chemical Modification C Tris(bromomethyl) Derivative (Cross-linker) B->C Yields E Friedel-Crafts Alkylation Reaction C->E Input D Aromatic Monomer (e.g., Benzene) D->E Input G Reaction Mixture in Solvent (e.g., DCM) E->G Forms F Lewis Acid Catalyst (e.g., AlCl₃) F->E Catalyzes H Precipitation of Solid Polymer G->H Leads to I Purification (Washing with Solvents) H->I Followed by J Porous Organic Polymer (POP) (Final Product) I->J Results in

Caption: Workflow for Porous Organic Polymer (POP) synthesis.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-1,3,5-triisopropylbenzene, a key intermediate in modern organic chemistry. This document details a reliable synthetic protocol and presents a thorough analysis of its spectroscopic and physical properties, making it an essential resource for professionals in research, development, and drug discovery.

Introduction

This compound (CAS No. 21524-34-5) is a substituted aromatic hydrocarbon that serves as a versatile building block in a variety of chemical syntheses. Its sterically hindered structure and the presence of a reactive bromine atom make it a valuable precursor for the synthesis of complex molecular architectures. Notably, it is frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and construct intricate biaryl systems.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the direct bromination of 1,3,5-triisopropylbenzene (B165165). The use of N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like N,N-dimethylformamide (DMF) provides a regioselective and high-yielding route to the desired product.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

Materials:

  • 1,3,5-Triisopropylbenzene

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3,5-triisopropylbenzene in N,N-dimethylformamide (DMF).

  • Addition of NBS: To the stirred solution, add N-Bromosuccinimide (NBS) in one portion.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to afford this compound as a colorless to pale yellow liquid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize its key physical and spectroscopic properties.

Physical and Chemical Properties
PropertyValueReference
CAS Number 21524-34-5[1]
Molecular Formula C₁₅H₂₃Br[1]
Molecular Weight 283.25 g/mol [1]
Appearance Clear colorless to pale yellow liquid[2]
Purity >95% (GC)
Spectroscopic Data

The structural elucidation of this compound is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and isopropyl protons. Due to the molecule's symmetry, the two isopropyl groups ortho to the bromine are equivalent, while the para isopropyl group is unique.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0s2HAromatic C-H
~3.4sept1Hpara-Isopropyl CH
~2.9sept2Hortho-Isopropyl CH
~1.3d6Hpara-Isopropyl CH₃
~1.2d12Hortho-Isopropyl CH₃

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~152Aromatic C-iPr (ortho)
~148Aromatic C-iPr (para)
~125Aromatic C-H
~122Aromatic C-Br
~34Isopropyl CH
~24Isopropyl CH₃

Electron ionization mass spectrometry (EI-MS) of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern is dominated by the loss of isopropyl and methyl groups.

m/zRelative IntensityAssignment
284~38%[M+2]⁺ (with ⁸¹Br)
282~39%[M]⁺ (with ⁷⁹Br)
269~98%[M - CH₃ + 2]⁺
267~100%[M - CH₃]⁺
43~69%[C₃H₇]⁺

The IR spectrum of this compound displays characteristic absorption bands for the aromatic ring and the aliphatic isopropyl groups. The C-Br stretching frequency is also a key diagnostic feature.

Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H Stretch
2960-2870Aliphatic C-H Stretch (isopropyl)
~1600, ~1460Aromatic C=C Stretch
~880C-H Out-of-plane Bending (isolated H)
~600-500C-Br Stretch

Logical Workflow and Signaling Pathways

The synthesis and characterization of this compound follow a logical experimental workflow, which can be visualized as a clear and structured pathway.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start 1,3,5-Triisopropylbenzene reaction Bromination start->reaction reagents NBS, DMF reagents->reaction workup Work-up & Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (EI-MS) product->ms ir Infrared Spectroscopy (FT-IR) product->ir phys_prop Physical Properties product->phys_prop structure Structural Confirmation nmr->structure ms->structure ir->structure purity Purity Assessment phys_prop->purity

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and comprehensive characterization of this compound. The provided experimental protocol offers a reliable method for obtaining this important chemical intermediate, and the tabulated spectroscopic data serves as a valuable reference for its identification and quality control. This information is intended to support the work of researchers and professionals in advancing the fields of organic synthesis and drug development.

References

Spectroscopic Profile of 2-Bromo-1,3,5-triisopropylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-1,3,5-triisopropylbenzene (CAS No: 21524-34-5), a key intermediate in various organic syntheses. The information enclosed is vital for the identification, characterization, and quality control of this compound in research and development settings. This document outlines spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound, providing a clear reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the molecular structure of this compound. Due to the molecule's symmetry, the spectra are relatively simple.[1][2]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1Singlet2HAromatic C-H
~3.4Septet1HIsopropyl CH (ortho to Br)
~2.9Septet2HIsopropyl CH (para to Br)
~1.3Doublet6HIsopropyl CH₃ (ortho to Br)
~1.2Doublet12HIsopropyl CH₃ (para to Br)
Note: Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.[3][4]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~150Quaternary Aromatic C (C-isopropyl)
~125Aromatic CH
~122Quaternary Aromatic C (C-Br)
~38Isopropyl CH (ortho to Br)
~34Isopropyl CH (para to Br)
~24Isopropyl CH₃
Note: Spectra are typically recorded in deuterated chloroform (CDCl₃) with broadband proton decoupling.[1][5]
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to aromatic and aliphatic C-H bonds, as well as aromatic C=C bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~3050Aromatic C-H Stretching
2962, 2870Aliphatic C-H Stretching
~1600, ~1465Aromatic C=C Ring Stretching
~880C-H Bending (Out-of-Plane)
Note: The out-of-plane C-H bending vibration is highly diagnostic for the 1,3,5-substitution pattern.[6]
Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern is dominated by the loss of alkyl groups and the bromine atom. The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximate 1:1 ratio).[7][8]

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zAssignment
282/284[M]⁺ (Molecular ion)
267/269[M - CH₃]⁺
239/241[M - C₃H₇]⁺
203[M - Br]⁺
91Tropylium ion [C₇H₇]⁺
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in ion clusters with a characteristic intensity ratio.[7][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[4]

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire the spectrum using a standard single-pulse experiment.

  • Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

  • Phase and baseline correct the spectrum and integrate the signals.

¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 30 degrees, and a relaxation delay of 2 seconds.

  • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[5]

  • Process the FID similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups in this compound by measuring the absorption of infrared radiation.

Instrumentation: FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Place a single drop of the liquid this compound directly onto the center of the ATR crystal.

Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The typical spectral range is 4000-400 cm⁻¹.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and determine the fragmentation pattern of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

GC Conditions:

  • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of 280°C and hold for several minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from a low m/z (e.g., 40) to a value significantly above the expected molecular weight (e.g., 350 amu).

  • Source Temperature: Typically 230°C.

  • Quadrupole Temperature: Typically 150°C.[12][13]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_results Structural Elucidation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Neat Liquid Sample->IR_Prep MS_Prep Dilute in Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer (ATR) IR_Prep->IR_Acq MS_Acq GC-MS System MS_Prep->MS_Acq NMR_Data Chemical Shifts Coupling Constants Integration NMR_Acq->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR_Acq->IR_Data MS_Data Mass-to-Charge Ratios Fragmentation Pattern Isotopic Distribution MS_Acq->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

Solubility Profile of 2-Bromo-1,3,5-triisopropylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-1,3,5-triisopropylbenzene in common organic solvents. Due to a lack of extensive, publicly available quantitative data for this specific compound, this guide leverages principles of chemical similarity and general solubility theory to predict its behavior. Furthermore, it outlines detailed experimental protocols for determining solubility, ensuring researchers can generate precise data for their specific applications.

Core Concepts: Predicting Solubility

This compound is a large, non-polar aromatic hydrocarbon. Its structure, characterized by a benzene (B151609) ring substituted with a bromine atom and three bulky isopropyl groups, dictates its solubility. The principle of "like dissolves like" is paramount in predicting its behavior. This principle suggests that non-polar compounds will readily dissolve in non-polar solvents, while their solubility in polar solvents will be limited. The significant steric hindrance from the isopropyl groups also influences solvent interaction.

One commercially available source indicates that this compound is "slightly miscible with water," which aligns with the expectation for a large, non-polar organic molecule.

Qualitative and Predicted Solubility Data

The following table summarizes the predicted solubility of this compound in a range of common organic solvents.

SolventSolvent TypePredicted Qualitative Solubility
HexaneNon-polarHighly Soluble
TolueneNon-polar AromaticHighly Soluble
Diethyl EtherNon-polarHighly Soluble
ChloroformNon-polarHighly Soluble
AcetonePolar AproticSoluble
EthanolPolar ProticSparingly Soluble to Soluble
MethanolPolar ProticSparingly Soluble
WaterPolar ProticSlightly Miscible/Insoluble
Dimethyl Sulfoxide (DMSO)Polar AproticLikely Soluble

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following outlines a general method for determining the solubility of a liquid compound like this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, GC)

Procedure:

  • Preparation of Standard Solutions: A series of standard solutions of this compound in the chosen solvent should be prepared to create a calibration curve.

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of a second phase (undissolved solute) should be visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for several hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette.

    • Filter the collected sample through a syringe filter to remove any suspended microparticles.

    • Dilute the filtered sample with the solvent as necessary to bring its concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical instrument.

    • Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

  • Calculation:

    • Calculate the solubility of the compound in the solvent, taking into account any dilution factors. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results A Prepare Standard Solutions F Analyze via HPLC/GC/UV-Vis A->F B Add Excess Solute to Solvent C Agitate at Constant Temperature (24-48h) B->C D Collect & Filter Supernatant C->D E Dilute Sample D->E E->F G Calculate Solubility from Calibration Curve F->G

Caption: Experimental workflow for solubility determination.

This structured approach provides a reliable framework for researchers to generate the specific, quantitative solubility data required for their work in drug development and other scientific endeavors.

References

The Shielding Effect: A Technical Guide to the Steric Hindrance Effects of Triisopropylphenyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Steric Hindrance as a Design Element

The 2,4,6-triisopropylphenyl (TIPP) group is a sterically demanding substituent increasingly employed in chemistry to control reaction outcomes and stabilize reactive species. Its three isopropyl groups, positioned ortho and para on a phenyl ring, create a significant steric shield around the point of attachment. This bulk is not merely an obstacle but a powerful tool for chemists to dictate reaction selectivity, enforce specific molecular geometries, and protect sensitive functional groups. This technical guide provides an in-depth analysis of the steric effects of the triisopropylphenyl group, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Quantitative Analysis of Steric Effects

The steric bulk of the triisopropylphenyl group profoundly influences molecular geometry and reactivity. This can be quantified through various experimental and computational methods.

Spectroscopic and Structural Data

The steric congestion imposed by the TIPP group is evident in spectroscopic and crystallographic data. The bulky isopropyl groups can restrict bond rotation and distort bond angles to minimize steric strain.

Table 1: Selected Spectroscopic Data for Triisopropylphenyl-Containing Compounds

CompoundTechniqueSolventChemical Shift (ppm)Reference
Tris(2,4,6-triisopropylphenyl)phosphine³¹P NMRCDCl₃-[1]
2,4,6-Triisopropylphenylphosphane³¹P NMR--[2]
2-Methyl-N-(2,4,6-triisopropylbenzenesulfonyl)benzimidazole¹³C NMRCDCl₃155.5, 151.6, 151.1, 141.4, 134.2, 132.2, 124.7, 124.5, 119.8, 113.3, 34.5, 29.7, 24.4[3]
5-Nitro-N-(2,4,6-triisopropylbenzenesulfonyl)benzimidazole¹³C NMR-152.0, 147.7, 145.2, 144.7, 130.6, 129.0, 125.0, 121.3, 120.0, 108.4, 34.3, 29.8, 24.4[3]

Table 2: Selected Bond Angles and Lengths from X-ray Crystallography

CompoundBondAngle (°) / Length (Å)Reference
trans-[PdCl₂(P{C₆H₃(o-CHMe₂) (p-OMe)}₃)₂]P-Pd-P180[4]
trans-[PdCl₂(P{C₆H₃(o-CHMe₂) (p-OMe)}₃)₂]Cl-Pd-Cl180[4]
trans-[Pd₂Cl₄(P{C₆H₃(o-CHMe₂)(p-H)}₃)₂]Pd-P~2.35[4]
[PdCl₂(tBuiPr₂PS)]Pd-S2.2882(6)[5]
[PdCl₂(tBuiPr₂PS)]Pd-Cl (terminal)2.2799(6)[5]
[PdCl₂(tBuiPr₂PS)]Pd-Cl (bridging)2.3623(6), 2.3349(5)[5]
trans-[Pd(NCO)₂(PPh₃)₂]Pd-P2.3333(6)[6]
trans-[Pd(NCO)₂(PPh₃)₂]P-Pd-N92.3(1), 87.7(1)[6]
Impact on Reaction Kinetics and Selectivity

The steric hindrance of the TIPP group significantly impacts reaction rates and product selectivity. By blocking certain reaction pathways, it can lead to highly selective transformations.

Table 3: Influence of Steric Hindrance on Reaction Outcomes

ReactionSubstrate/Catalyst with Bulky GroupObservationConsequence of Steric HindranceReference
Electrophilic Aromatic Substitution1,3,5-TriisopropylbenzeneSlower reaction rate compared to benzene (B151609) and toluene; substitution at less hindered positions.Isopropyl groups shield the aromatic protons from electrophilic attack.[7]
Suzuki Couplingortho-disubstituted arylboronic acidsLow yields.Steric hindrance impedes transmetalation.[8]
Acetylene (B1199291) HydrogenationPd/TiO₂ modified with triphenylphosphineImproved selectivity for ethylene (B1197577) over ethane.Triphenylphosphine blocks sites for ethylene adsorption and over-hydrogenation.[9]
Imine HydrogenationChiral boronate Lewis acid with tBu₃PIncreased steric bulk of imine substituents leads to decreased yield and enantiomeric excess.Steric clash between the bulky catalyst and substrate hinders the approach to the active site.[10]

Key Applications and Mechanisms

The unique steric properties of the triisopropylphenyl group have led to its application in several areas of chemistry, most notably in the stabilization of reactive species and in catalysis.

Frustrated Lewis Pairs (FLPs) in Catalysis

A prime example of leveraging steric hindrance is in the design of Frustrated Lewis Pairs (FLPs).[10][11] An FLP consists of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct.[10] This "frustration" leaves the reactivity of both the acid and the base available to activate small molecules, such as H₂. Tris(2,4,6-triisopropylphenyl)phosphine is a commonly used bulky Lewis base in FLPs.

FLP_H2_Activation cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products FLP R₃P + B(C₆F₅)₃ (Frustrated Lewis Pair) TS [R₃P···H···H···B(C₆F₅)₃]‡ FLP->TS H₂ approach H2 H₂ H2->TS Products [R₃PH]⁺[HB(C₆F₅)₃]⁻ (Phosphonium Borate) TS->Products Heterolytic Cleavage XRay_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution and Refinement cluster_analysis Analysis and Validation Start Purified Compound Crystal_Growth Grow Single Crystals (e.g., slow evaporation, vapor diffusion) Start->Crystal_Growth Crystal_Selection Select a High-Quality Crystal Crystal_Growth->Crystal_Selection Mounting Mount Crystal on Diffractometer Crystal_Selection->Mounting Data_Acquisition Collect Diffraction Data Mounting->Data_Acquisition Data_Processing Process Raw Data (Integration, Scaling) Data_Acquisition->Data_Processing Structure_Solution Solve Structure (e.g., direct methods) Data_Processing->Structure_Solution Refinement Refine Structural Model Structure_Solution->Refinement Validation Validate Structure (e.g., CheckCIF) Refinement->Validation Analysis Analyze Geometric Parameters (Bond Lengths, Angles) Validation->Analysis End Final Structural Report Analysis->End

References

reactivity of the C-Br bond in 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 2-Bromo-1,3,5-triisopropylbenzene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a sterically hindered aryl halide that serves as a versatile intermediate in modern organic synthesis. The presence of three bulky isopropyl groups flanking the bromo substituent profoundly influences the reactivity of the carbon-bromine (C-Br) bond. This technical guide provides a comprehensive analysis of the C-Br bond's reactivity in this molecule, detailing its participation in key synthetic transformations including Grignard reagent formation, lithium-halogen exchange, and palladium-catalyzed cross-coupling reactions. This document offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in leveraging this unique building block for the synthesis of complex molecular architectures.

Physicochemical and Bond Characteristics

This compound, also known as 2,4,6-triisopropylbromobenzene, is a valuable reagent whose utility is defined by the interplay between the reactive C-Br bond and the significant steric shielding provided by the flanking isopropyl groups.

Compound Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 21524-34-5[1]
Molecular Formula C₁₅H₂₃Br[1]
Molecular Weight 283.25 g/mol [1]
Appearance Clear colorless to pale yellow liquid[2]
Boiling Point 96-97 °C @ 0.1 mmHg[2]
Density 1.118 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.523[2]
The Carbon-Bromine Bond

The C(sp²)-Br bond in aryl bromides is a cornerstone of many synthetic transformations. The typical bond dissociation energy for a C-Br bond is approximately 276 kJ/mol. While the electron-donating nature of the alkyl groups on the benzene (B151609) ring might slightly weaken the C-Br bond, the dominant factor governing its reactivity is the profound steric hindrance imposed by the two ortho-isopropyl groups. This steric congestion impedes the approach of nucleophiles and reagents, often necessitating carefully selected reaction conditions, specialized catalysts, or more reactive organometallic intermediates to achieve successful transformations.

Key Synthetic Transformations

The C-Br bond in this compound provides a handle for a variety of critical bond-forming reactions.

Grignard Reagent Formation

The reaction of this compound with magnesium metal yields the corresponding Grignard reagent, 2,4,6-triisopropylphenylmagnesium bromide.[3][4] This powerful nucleophile and strong base is an intermediate for forming C-C and C-heteroatom bonds. The formation can be challenging due to the steric bulk hindering access to the magnesium surface and may require activation.[5][6]

sub This compound product 2,4,6-Triisopropylphenyl- magnesium Bromide sub->product + Mg, THF mg Magnesium (Mg) mg->product solvent Anhydrous THF solvent->product final_product Substituted Product (e.g., Boronic Acid) product->final_product 1. + Electrophile electrophile Electrophile (e.g., B(OEt)₃) electrophile->final_product quench Acidic Workup quench->final_product final_product->final_product

Caption: Workflow for Grignard reagent formation and subsequent electrophilic quench.

Experimental Protocol: Synthesis of (2,4,6-Triisopropylphenyl)boronic acid

This protocol is adapted from a highly analogous procedure for the synthesis of 2,4,6-trimethylphenylboronic acid.[7]

  • Apparatus Setup: A three-necked round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen). The flask is equipped with a magnetic stirrer, a reflux condenser, and a constant pressure dropping funnel.

  • Initiation: Magnesium turnings (1.2-1.5 equivalents) are added to the flask along with anhydrous tetrahydrofuran (B95107) (THF). A small portion of the this compound solution (see step 3) or a few drops of an activator like 1,2-dibromoethane (B42909) is added to initiate the reaction. Gentle warming may be applied if necessary.

  • Grignard Formation: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated to reflux for 2-4 hours until the magnesium is consumed.

  • Electrophilic Quench: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. Triethyl borate (B1201080) (1.5-2.0 equivalents) is added dropwise, maintaining the internal temperature below -65 °C.

  • Workup: The reaction is allowed to warm slowly to room temperature and stirred for at least 5 hours. It is then cooled to 0 °C and quenched by the slow addition of 1 M aqueous HCl. The mixture is stirred for 2 hours.

  • Isolation: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization.

Table 2: Typical Reaction Parameters for Grignard Formation

ParameterCondition/ReagentPurposeReference(s)
Substrate This compoundStarting Material[7]
Reagent Magnesium Turnings (1.2-1.5 eq.)Forms the organomagnesium species[7]
Solvent Anhydrous Tetrahydrofuran (THF)Solubilizes and stabilizes the reagent[7]
Initiator 1,2-Dibromoethane or Iodine crystal (catalytic)Activates the magnesium surface[5][6]
Temperature Reflux (~66 °C in THF)Ensures complete reaction[7]
Electrophile Triethyl borate (for boronic acid synthesis)Traps the Grignard reagent[7]
Reported Yield ~58% (for analogous trimethyl substrate)Expected product yield[7]
Lithium-Halogen Exchange

Lithium-halogen exchange is a rapid and efficient method for generating organolithium species from organic halides.[8] This reaction typically involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. The exchange is driven by the formation of a more stable organolithium species. For this compound, this provides an alternative route to the highly reactive 2,4,6-triisopropyllithium intermediate.

ArylBr This compound ArylLi 2,4,6-Triisopropyllithium ArylBr->ArylLi nBuLi n-Butyllithium (n-BuLi) nBuLi->ArylLi Solvent Anhydrous Ether or THF, -78°C Solvent->ArylLi Byproduct n-Butyl Bromide ArylLi->Byproduct Product Substituted Product (Aryl-E) ArylLi->Product + E+ Electrophile Electrophile (E+) Electrophile->Product

Caption: General workflow for lithium-halogen exchange and electrophilic trapping.

Experimental Protocol: General Procedure for Lithium-Halogen Exchange

  • Apparatus Setup: A flame-dried, two-necked flask equipped with a magnetic stirrer and a septum is maintained under an inert atmosphere.

  • Reaction Mixture: this compound (1.0 equivalent) is dissolved in an anhydrous solvent such as diethyl ether or THF. The solution is cooled to -78 °C.

  • Lithiating Agent Addition: n-Butyllithium (1.05-1.1 equivalents) is added dropwise via syringe while maintaining the temperature at -78 °C. The reaction is typically very fast.[9]

  • Electrophilic Quench: After a short stirring period (5-15 minutes), a chosen electrophile (e.g., DMF, CO₂, an aldehyde) is added at -78 °C.

  • Workup: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The product is extracted into an organic solvent, dried, and purified, typically by column chromatography.

Table 3: Typical Reaction Parameters for Lithium-Halogen Exchange

ParameterCondition/ReagentPurposeReference(s)
Substrate This compoundStarting Material[10]
Reagent n-Butyllithium or t-Butyllithium (1.1 eq.)Effects the halogen-metal exchange[8][9]
Solvent Anhydrous THF or Diethyl EtherAprotic solvent required for stability[9]
Temperature -78 °CPrevents side reactions[9]
Reaction Time < 30 minutesThe exchange is typically rapid[9]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron species with an organic halide, forming a C-C bond.[11] Due to its steric bulk, this compound is an ideal substrate for synthesizing hindered biaryl compounds, which are important motifs in pharmaceuticals and materials science.[12] The reaction often requires specialized, bulky phosphine (B1218219) ligands to facilitate the catalytic cycle.[13]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl pd0->pd2_aryl oa_label Oxidative Addition re Reductive Elimination oa Oxidative Addition tm Transmetalation pd2_boron Ar-Pd(II)L₂-R' pd2_aryl->pd2_boron pd2_aryl->pd2_boron tm_label Transmetalation pd2_boron->pd0 product Ar-R' pd2_boron->product re_label Reductive Elimination Product_out Ar-R' pd2_boron->Product_out aryl_halide Ar-Br boronic_acid R'-B(OH)₂ + Base center ArBr_in Ar-Br ArBr_in->pd0 Boronic_in R'-B(OH)₂ Boronic_in->pd2_aryl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand if required (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) followed by a degassed solvent system (e.g., Toluene (B28343)/Water, Dioxane/Water, or DMF).

  • Reaction: The mixture is heated, typically between 80-110 °C, and stirred for 2-24 hours. Reaction progress is monitored by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Table 4: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterCondition/ReagentPurposeReference(s)
Substrate This compoundAryl halide coupling partner[12]
Coupling Partner Aryl or Vinyl Boronic Acid/Ester (1.1-1.5 eq.)Provides the second aryl/vinyl group[11]
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Catalyzes the C-C bond formation[13]
Ligand SPhos, XPhos, or other bulky phosphinesStabilizes catalyst, essential for hindered substrates[13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq.)Activates the boronic acid for transmetalation
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic solvent system is common
Temperature 80 - 110 °CProvides energy to overcome activation barrier[14]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[15] This reaction is highly valuable in pharmaceutical and materials chemistry. For a sterically hindered substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to achieving high yields by promoting the reductive elimination step.[16][17]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition pd0->pd2_complex pd2_amido Ar-Pd(II)L₂-NR'R'' pd2_complex->pd2_amido Amine Coordination & Deprotonation pd2_complex->pd2_amido pd2_amido->pd0 product Ar-NR'R'' pd2_amido->product Reductive Elimination Product_out Ar-NR'R'' pd2_amido->Product_out ArBr_in Ar-Br ArBr_in->pd0 Amine_in HNR'R'' + Base Amine_in->pd2_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%), a bulky phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equivalents).

  • Reagent Addition: The solvent (typically anhydrous toluene or dioxane) is added, followed by the amine (1.2-1.5 equivalents) and finally this compound (1.0 equivalent).

  • Reaction: The vessel is sealed and heated to 80-120 °C for 4-24 hours.

  • Workup and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove inorganic salts and catalyst residues. The filtrate is concentrated, and the resulting crude product is purified by flash column chromatography.

Table 5: Typical Reaction Parameters for Buchwald-Hartwig Amination

ParameterCondition/ReagentPurposeReference(s)
Substrate This compoundAryl halide coupling partner[15][18]
Reagent Primary or Secondary Amine (1.2-1.5 eq.)Nitrogen source[17]
Catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-3 mol%)Catalyzes the C-N bond formation[16]
Ligand XPhos, RuPhos, BrettPhos (e.g., Josiphos)Crucial for catalyst activity with hindered substrates[18][19]
Base NaOt-Bu, LiHMDS, K₃PO₄ (1.4-2.0 eq.)Deprotonates the amine for coordination to palladium[16][18]
Solvent Anhydrous Toluene, DioxaneAprotic, high-boiling solvent[18]
Temperature 80 - 120 °COvercomes activation energy for hindered coupling[19]

Conclusion

The C-Br bond in this compound exhibits a rich and synthetically valuable reactivity profile. While the significant steric hindrance presented by the flanking isopropyl groups poses challenges, it also offers opportunities for unique selectivity. Standard transformations such as Grignard reagent formation, lithium-halogen exchange, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination are all viable. However, success in these reactions often hinges on the careful selection of reagents and conditions, particularly the use of highly active, sterically demanding ligands in palladium-catalyzed processes, to overcome the steric shield around the reactive center. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this important building block in the synthesis of complex organic molecules.

References

An In-depth Technical Guide to 2-Bromo-1,3,5-triisopropylbenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Bromo-1,3,5-triisopropylbenzene, a key intermediate in organic synthesis, with a focus on its commercial availability, purity, and detailed experimental protocols for its synthesis and purification. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's properties and handling.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 98%, which is suitable for most research and development applications. Below is a summary of representative suppliers and their stated purities.

SupplierStated Purity
Alfa Aesar (by Thermo Fisher Scientific)96%
CymitQuimica96%[1]
Apollo Scientific>97%
Tokyo Chemical Industry (TCI)>95.0% (GC)[2]
Sigma-AldrichNot specified
Alfa Chemistry98%
ChemScene≥97%
Lab Pro Inc.Min. 95.0% (GC)
BiosynthNot specified

Physicochemical Properties

  • CAS Number: 21524-34-5

  • Molecular Formula: C₁₅H₂₃Br

  • Molecular Weight: 283.25 g/mol

  • Appearance: Colorless to pale yellow liquid

  • Boiling Point: 96-97 °C at 0.1 mmHg

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis, primarily utilized in carbon-carbon bond-forming reactions. Its sterically hindered nature, due to the three isopropyl groups, can impart unique selectivity in chemical transformations. A major application is its use as an aryl halide in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl compounds, which are common motifs in pharmaceutical agents.

Experimental Protocols

While a specific, detailed experimental protocol is often proprietary to individual suppliers, a general and reliable method for the synthesis of this compound is based on the electrophilic aromatic substitution of 1,3,5-triisopropylbenzene (B165165). The following protocols are representative of established chemical principles for this transformation.

Synthesis of this compound via Electrophilic Bromination

This procedure describes the direct bromination of 1,3,5-triisopropylbenzene using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide.

Materials:

  • 1,3,5-Triisopropylbenzene

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HBr gas to a scrubbing solution, e.g., NaOH solution) is charged with 1,3,5-triisopropylbenzene and anhydrous dichloromethane.

  • Catalyst Addition: Anhydrous iron(III) bromide is added to the stirred solution.

  • Bromine Addition: A solution of bromine in anhydrous dichloromethane is added dropwise from the dropping funnel to the reaction mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Quenching: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a stirred mixture of ice and water.

  • Work-up: The organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with saturated aqueous sodium thiosulfate solution (to remove unreacted bromine), saturated aqueous sodium bicarbonate solution (to neutralize HBr), and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification of this compound

The crude product obtained from the synthesis is typically a mixture of the desired product, unreacted starting material, and potentially small amounts of poly-brominated byproducts. Purification is crucial to achieve the desired purity for subsequent applications.

Method 1: Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the most common and effective method for purifying this compound on a laboratory scale.

Apparatus:

  • A round-bottom flask

  • A fractionating column (e.g., Vigreux or packed column)

  • A distillation head with a condenser and a receiver flask

  • A vacuum pump and a pressure gauge

  • A heating mantle with a stirrer

Procedure:

  • The crude product is placed in the round-bottom flask with a magnetic stir bar.

  • The fractional distillation apparatus is assembled, and the system is evacuated to the desired pressure.

  • The mixture is heated gently with stirring.

  • The temperature at the distillation head is monitored closely. The fraction corresponding to the boiling point of this compound (96-97 °C at 0.1 mmHg) is collected in the receiver flask.

  • The purity of the collected fractions can be checked by GC analysis.

Method 2: Column Chromatography

For small-scale purifications or to remove polar impurities, column chromatography can be employed.

Stationary Phase: Silica (B1680970) gel (60-120 mesh or 230-400 mesh) Mobile Phase: A non-polar eluent system, such as hexane (B92381) or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. The optimal eluent can be determined by TLC analysis.

Procedure:

  • A slurry of silica gel in the chosen eluent is packed into a chromatography column.

  • The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel bed.

  • The column is eluted with the mobile phase, and fractions are collected.

  • The fractions are analyzed by TLC or GC to identify those containing the pure product.

  • The solvent is removed from the pure fractions under reduced pressure.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 1,3,5-Triisopropylbenzene reaction Electrophilic Aromatic Substitution start->reaction reagents Br₂, FeBr₃ in CH₂Cl₂ reagents->reaction crude_product Crude 2-Bromo- 1,3,5-triisopropylbenzene reaction->crude_product quench Quenching (Ice/Water) crude_product->quench extraction Extraction (CH₂Cl₂) quench->extraction wash Washing (Na₂S₂O₃, NaHCO₃, Brine) extraction->wash dry Drying (MgSO₄) wash->dry concentrate Solvent Removal dry->concentrate purification_method Fractional Vacuum Distillation or Column Chromatography concentrate->purification_method pure_product Pure 2-Bromo- 1,3,5-triisopropylbenzene purification_method->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Purification Steps

The following diagram illustrates the logical flow of the purification process.

Purification_Logic start Crude Product distillation Fractional Vacuum Distillation start->distillation chromatography Column Chromatography start->chromatography analysis Purity Analysis (GC/TLC) distillation->analysis impurities Impurities (Starting Material, Byproducts) distillation->impurities chromatography->analysis chromatography->impurities analysis->distillation Further Purification Needed analysis->chromatography Further Purification Needed pure_product Pure Product (>95-98%) analysis->pure_product Meets Purity Criteria

Caption: Logical flow of the purification process for this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-1,3,5-triisopropylbenzene (CAS No. 21524-34-5), a versatile building block in organic synthesis. The following sections detail the known hazards, precautionary measures, and relevant experimental protocols associated with this compound.

Chemical and Physical Properties

This compound is a sterically hindered aryl bromide commonly used in cross-coupling reactions. A summary of its key physical and chemical properties is presented below.

PropertyValue
Molecular Formula C₁₅H₂₃Br
Molecular Weight 283.25 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 125-126 °C at 4 mmHg
Density 1.118 g/mL
Refractive Index 1.5225
Storage Store at room temperature in an inert atmosphere.[1][2]

Safety and Hazard Information

There is some discrepancy in the classification of this compound among suppliers. Some sources classify it as not hazardous under the 2012 OSHA Hazard Communication Standard.[3] However, other sources provide GHS hazard classifications, indicating potential for harm.[1][2][4][5] Given this conflicting information, it is prudent to handle the compound with care, adhering to the more stringent safety precautions.

GHS Hazard Classification

The following table summarizes the reported GHS hazard classifications.

Hazard ClassHazard Category
Acute Toxicity, Oral4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity — Single Exposure3 (Respiratory tract irritation)
Labeling Elements
ElementInformation
Pictogram
Signal Word Warning [1][2][4]
Hazard Statements H302: Harmful if swallowed.[1][2][5] H315: Causes skin irritation.[4][5] H319: Causes serious eye irritation.[4][5] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[4][5]
Precautionary Statements Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4] P264: Wash skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4] Response: P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[4] P330: Rinse mouth. P332+P313: If skin irritation occurs: Get medical advice/attention.[4] P337+P313: If eye irritation persists: Get medical advice/attention.[4] P362+P364: Take off contaminated clothing and wash it before reuse.[4] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4] P405: Store locked up.[4] Disposal: P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[4]
First Aid Measures

In case of exposure, follow these first aid measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[3]

  • Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety in the laboratory.

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Use only in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[6]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Store in an inert atmosphere.[1]

Experimental Protocols and Applications

This compound is a valuable reagent in various organic transformations, notably in the synthesis of substituted biphenyls via Suzuki-Miyaura coupling and in the ring closure of homoallylic alcohols.

Synthesis of Biphenyls via Suzuki-Miyaura Coupling

This compound serves as a precursor for the synthesis of sterically hindered biphenyl (B1667301) derivatives. While a specific protocol for this compound was not found, a general procedure for the Suzuki-Miyaura coupling of an aryl bromide is provided below. This should be adapted and optimized for the specific substrate.

General Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction flask, add the aryl bromide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system (e.g., toluene/ethanol/water, dioxane/water) is added.

  • The reaction mixture is heated with stirring (typically between 80-110 °C) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Suzuki_Miyaura_Coupling ArylBr This compound OxAdd Oxidative Addition ArylBr->OxAdd BoronicAcid R-B(OH)₂ Transmetalation Transmetalation BoronicAcid->Transmetalation Catalyst Pd(0) Catalyst Catalyst->OxAdd Base Base Base->Transmetalation OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Catalyst Regeneration Product Substituted Biphenyl RedElim->Product

Figure 1: A simplified workflow for the Suzuki-Miyaura cross-coupling reaction.

Dehalogenation to 1,3,5-Triisopropylbenzene

A documented application of this compound is its dehalogenation to produce 1,3,5-triisopropylbenzene.

Experimental Protocol: Dehalogenation

This protocol is adapted from a similar transformation and may require optimization.

  • In a reaction vessel, combine this compound, a palladium or nickel catalyst, a base (e.g., potassium hydroxide), and a hydrogen source (e.g., sodium formate, ethanol).

  • The vessel is sealed and the mixture is heated with stirring.

  • The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS).

  • Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by distillation or chromatography.

Dehalogenation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product This compound This compound Heat and Stir Heat and Stir This compound->Heat and Stir Catalyst (e.g., Pd or Ni) Catalyst (e.g., Pd or Ni) Catalyst (e.g., Pd or Ni)->Heat and Stir Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Heat and Stir Hydrogen Source (e.g., HCOOHNa) Hydrogen Source (e.g., HCOOHNa) Hydrogen Source (e.g., HCOOHNa)->Heat and Stir Monitor by GC-MS Monitor by GC-MS Heat and Stir->Monitor by GC-MS Cooling Cooling Monitor by GC-MS->Cooling Extraction Extraction Cooling->Extraction Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Extraction->Purification (Distillation/Chromatography) 1,3,5-Triisopropylbenzene 1,3,5-Triisopropylbenzene Purification (Distillation/Chromatography)->1,3,5-Triisopropylbenzene

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction between an organoboron compound and an organohalide is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The synthesis of sterically hindered biaryls, such as those derived from 2-bromo-1,3,5-triisopropylbenzene, presents a significant challenge due to the steric bulk surrounding the reaction center, which can impede the elementary steps of the catalytic cycle.[4]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of the sterically hindered substrate, this compound, with various arylboronic acids. The protocol is designed to be a valuable resource for researchers in organic synthesis and drug development, offering a robust starting point for the synthesis of complex molecular architectures.

Quantitative Data Summary

The successful Suzuki-Miyaura coupling of sterically hindered aryl bromides is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize representative quantitative data for the coupling of sterically hindered aryl bromides with arylboronic acids, providing a guideline for reaction optimization.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)10018>95
22-Bromo-1,3,5-trimethylbenzenePhenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄Dioxane801292
31-Bromo-2,6-dimethylbenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O1001685
42-Bromomesitylene2-Methylphenylboronic acid[Pd(IPr)Cl₂]₂ (1)-Cs₂CO₃Dioxane1102488

Table 2: Effect of Different Palladium Catalysts and Ligands on Yield

EntryCatalyst SystemBaseSolventYield (%)
1Pd(OAc)₂ / SPhosK₃PO₄Toluene>95
2Pd(PPh₃)₄Na₂CO₃Toluene/H₂OModerate
3PdCl₂(dppf)K₂CO₃DioxaneGood
4Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄DioxaneHigh

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (B84403) (K₃PO₄, 3.0 equiv)

  • Anhydrous toluene

  • Deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Inert Atmosphere: The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) to the reaction mixture.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.

  • Reaction Execution: The reaction mixture is heated to 100 °C with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants Reactants & Products A Pd(0)L2 B Ar-Pd(II)L2-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)L2-Ar' B->C Transmetalation (Ar'-B(OH)2, Base) C->A Reductive Elimination (Ar-Ar') ArAr Ar-Ar' ArX Ar-X ArBOH2 Ar'-B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  arylboronic acid, and base to flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Work-up: - Cool, dilute, and wash monitor->workup Reaction Complete purify Purification: - Dry, concentrate, and  column chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is distinguished by its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[1][4] However, the reaction can be challenging when sterically hindered substrates are involved, such as 2-Bromo-1,3,5-triisopropylbenzene. The bulky isopropyl groups flanking the bromine atom impede the oxidative addition step at the palladium center, which is often the rate-determining step in the catalytic cycle.[5][6][7]

Challenges with Sterically Hindered Substrates

The primary challenge in the Suzuki coupling of this compound lies in overcoming the steric hindrance around the reaction center. This steric bulk can significantly slow down or completely inhibit the reaction by preventing the palladium catalyst from approaching the aryl bromide for oxidative addition.[5] Consequently, specialized catalyst systems with bulky and electron-rich ligands are often required to facilitate the coupling of such demanding substrates. These ligands are crucial for promoting both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.

Recommended Catalyst Systems and Reaction Conditions

Recent advancements in catalyst design have led to the development of highly effective palladium systems for the coupling of sterically hindered aryl halides. For substrates like this compound, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands have shown great promise.[8][9][10]

  • Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various Pd-NHC complexes.[5][8]

  • Ligands:

    • Bulky Phosphines: Ligands such as XPhos, SPhos, and Buchwald's biaryl phosphine ligands are effective in promoting the coupling of sterically hindered substrates.[11]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines. Their strong σ-donating properties and steric bulk can significantly enhance catalytic activity.[8][12] Robust acenaphthoimidazolylidene palladium complexes have demonstrated high efficiency for Suzuki-Miyaura couplings with sterically hindered substrates, achieving excellent yields even with low catalyst loadings.[8]

  • Bases: The choice of base is critical for the activation of the organoboron species.[13] For sterically hindered couplings, strong bases like t-BuOK, K₃PO₄, and Cs₂CO₃ are often employed.[5][8]

  • Solvents: Aprotic polar solvents such as dioxane, toluene, and DMF are commonly used.[5][8][11] The selection of the solvent can influence the solubility of the reagents and the overall reaction rate.

Quantitative Data Summary

The following table summarizes representative data for the Suzuki-Miyaura coupling of sterically hindered aryl bromides with various boronic acids, showcasing the performance of different palladium catalyst systems. While specific data for this compound is not extensively reported, the data for structurally similar substrates provides valuable insights into expected yields and optimal conditions.

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
12,6-DimethylbromobenzenePhenylboronic acidPd₂(dba)₃ (3)P(OMe)₃ (6)K₃PO₄ (2)Dioxane958>95[5]
22-Bromo-1,3-dimethoxybenzene2,4,6-Triisopropylphenylboronic acidPd/BI-DIME (1)-K₃PO₄ (2)Toluene1101295[14]
32-BromomesitylenePhenylboronic acidPd-NHC Complex 3a (1)-t-BuOK (2)Dioxane8012>99[8]
42-Bromo-1,3-dichloro-5-nitrobenzene2-(Trifluoromethoxy)phenylboronic acidPd₂(dba)₃ (5)L1* (10)K₂CO₃ (2)THF60185[15][16]

* L1 = 4-(2-(diphenylphosphino)phenyl)morpholine

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure based on methodologies reported for sterically hindered aryl bromides.[5][8] Optimization of specific parameters may be necessary to achieve the best results.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., XPhos, SPhos, or an NHC ligand, 2-10 mol%)

  • Base (e.g., K₃PO₄ or t-BuOK, 2-3 equivalents)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., 0.03 mmol Pd₂(dba)₃), the ligand (e.g., 0.06 mmol XPhos), and the base (e.g., 3.0 mmol K₃PO₄).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 8-24 hours). The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Suzuki_Miyaura_Coupling General Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)-BrLn Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)-ORLn ArPdBr->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)-Ar'Ln ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArBr Ar-Br Base Base (e.g., OH-) Boronate Ar'-B(OR)₂ Experimental_Workflow Experimental Workflow for Suzuki Coupling A 1. Reagent Assembly (Aryl Bromide, Boronic Acid, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate and backfill with Ar/N₂) A->B C 3. Solvent Addition (Anhydrous Dioxane/Toluene) B->C D 4. Heating and Stirring (80-110 °C, 8-24 h) C->D E 5. Reaction Workup (Extraction and Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex, often with a copper(I) co-catalyst, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups, making it a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials.

This document provides detailed application notes and protocols specifically for the Sonogashira coupling of 2-bromo-1,3,5-triisopropylbenzene, a sterically hindered aryl bromide. The significant steric bulk posed by the ortho-isopropyl group and the two additional isopropyl groups on the benzene (B151609) ring presents a challenge for the oxidative addition step in the catalytic cycle. Consequently, the selection of an appropriate catalyst system, particularly the phosphine (B1218219) ligand, is critical for achieving high yields.

Challenges and Considerations for Sterically Hindered Substrates

The primary challenge in the Sonogashira coupling of this compound is overcoming the steric hindrance around the carbon-bromine bond. This steric bulk can impede the approach of the palladium catalyst, slowing down or inhibiting the crucial oxidative addition step, which is often rate-limiting.

To address this, the use of bulky and electron-rich phosphine ligands is highly recommended. These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered aryl halides.

Recommended Reaction Conditions

Based on studies of structurally similar, sterically demanding aryl bromides, a robust palladium/phosphine catalyst system is essential. The following protocols are adapted from successful Sonogashira couplings of hindered substrates and provide a strong starting point for the reaction of this compound.

Protocol 1: High-Yielding Coupling of a Sterically Hindered Aryl Bromide

This protocol is based on the successful coupling of the closely related and similarly hindered 1-bromo-2,4,6-triisopropylbenzene with phenylacetylene, which afforded a 69% yield.[1]

Reaction Scheme:

Caption: Experimental workflow for the Sonogashira coupling reaction.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex [Ar-Pd(II)-Br]L2 pd0->pd_complex Oxidative Addition (Ar-Br) product_complex [Ar-Pd(II)-C≡CR]L2 pd_complex->product_complex Transmetalation (from Cu cycle) product_complex->pd0 Reductive Elimination product Ar-C≡C-R product_complex->product alkyne H-C≡C-R cu_acetylide Cu-C≡C-R alkyne->cu_acetylide Deprotonation (Base, CuI) cu_acetylide->pd_complex Transfers acetylide

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Conclusion

The Sonogashira coupling of the sterically hindered this compound requires careful selection of the catalyst system. The use of a palladium catalyst with a bulky, electron-rich phosphine ligand such as dicyclohexyl(tert-butyl)phosphine is crucial for achieving good to high yields. The provided protocols and reaction parameters serve as a comprehensive guide for researchers to successfully perform this challenging but valuable transformation. As with any chemical reaction, optimization of the conditions for specific substrates and desired outcomes may be necessary.

References

Application Notes and Protocols for the Formation of the Grignard Reagent from 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the formation of the sterically hindered Grignard reagent, 2,4,6-triisopropylphenylmagnesium bromide, from its corresponding aryl bromide, 2-Bromo-1,3,5-triisopropylbenzene. Due to the significant steric hindrance imposed by the ortho-isopropyl groups, the formation of this Grignard reagent presents unique challenges, including difficulty in reaction initiation and potentially sluggish reaction rates. These application notes outline the critical parameters, troubleshooting strategies, and a detailed experimental protocol to ensure successful and reproducible synthesis. The resulting bulky Grignard reagent is a valuable tool in organic synthesis, particularly for the construction of sterically encumbered molecules, bulky ligands for catalysis, and novel therapeutics.

Introduction

Grignard reagents are fundamental organometallic compounds widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of Grignard reagents from sterically hindered aryl halides, such as this compound, is often challenging due to the steric shielding of the carbon-bromine bond, which impedes the insertion of magnesium.[2] However, the successful formation of 2,4,6-triisopropylphenylmagnesium bromide provides access to a powerful nucleophile with unique steric properties. This reagent is instrumental in the synthesis of a variety of complex molecules where the introduction of a bulky 2,4,6-triisopropylphenyl moiety is desired.

Key Applications:

  • Synthesis of Bulky Ligands: This Grignard reagent is a key precursor for the synthesis of sterically demanding phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands. These bulky ligands are crucial in transition-metal catalysis, influencing the selectivity and activity of catalysts used in cross-coupling reactions, olefin metathesis, and polymerization.[3][4]

  • Development of Novel Therapeutics: The 2,4,6-triisopropylphenyl group can be incorporated into pharmacologically active molecules to enhance their metabolic stability, modulate their binding affinity to biological targets, or control their conformational properties. Its use in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents is an area of active research.[5][6]

  • Materials Science: The introduction of the bulky triisopropylphenyl group can impart unique physical and electronic properties to organic materials, influencing their solid-state packing, solubility, and photophysical characteristics.[7]

Data Presentation

The following table summarizes the key quantitative parameters for the formation of 2,4,6-triisopropylphenylmagnesium bromide. Due to the challenges associated with this sterically hindered substrate, reaction conditions must be carefully controlled to achieve optimal yields.

ParameterRecommended ValueNotes
Molar Ratio (Aryl Bromide:Mg) 1 : 1.5 - 2.0An excess of magnesium is crucial to drive the reaction to completion and compensate for any passivated surfaces.
Magnesium Activation Iodine (catalytic), 1,2-Dibromoethane (B42909) (catalytic)Essential for removing the passivating magnesium oxide layer and initiating the reaction.
Solvent Anhydrous Tetrahydrofuran (THF)THF is a good solvent for solvating the Grignard reagent and promoting its formation. Anhydrous conditions are critical.[1]
Concentration 0.5 - 1.0 MA moderate concentration is recommended to balance reaction rate and solubility.
Reaction Temperature 25-60 °C (Reflux)Gentle heating is often required to maintain a reasonable reaction rate.
Reaction Time 2 - 6 hoursLonger reaction times are typically necessary compared to less hindered Grignard formations.
Typical Yield 70 - 90%Yields are highly dependent on the effectiveness of magnesium activation and the purity of reagents.
Titrated Molarity ~0.4 - 0.8 MThe final concentration of the Grignard reagent should be determined by titration before use.

Experimental Protocol

This protocol details the formation of 2,4,6-triisopropylphenylmagnesium bromide. All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the Grignard reagent.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.5 - 2.0 eq)

  • Iodine (a single crystal)

  • 1,2-Dibromoethane (catalytic amount, ~2-3 drops)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line apparatus or glovebox

  • Oven-dried glassware (three-necked round-bottom flask, condenser, dropping funnel, magnetic stir bar)

Procedure:

  • Apparatus Setup: Assemble the oven-dried three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are well-sealed. The apparatus should be connected to a Schlenk line to maintain an inert atmosphere.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the reaction flask. Heat the flask gently with a heat gun under a flow of inert gas until the iodine sublimes and deposits a purple layer on the magnesium turnings. Allow the flask to cool to room temperature.

  • Reagent Preparation: Prepare a solution of this compound in anhydrous THF in the dropping funnel.

  • Reaction Initiation: Add a small amount of the this compound solution from the dropping funnel to the activated magnesium. Add a few drops of 1,2-dibromoethane to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy, grayish solution are indicative of reaction initiation. Gentle warming with a heat gun may be necessary to start the reaction.[8]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (up to 60 °C) for 2-6 hours, or until the majority of the magnesium has been consumed.

  • Quantification: After cooling to room temperature, the concentration of the newly formed 2,4,6-triisopropylphenylmagnesium bromide solution should be determined by titration. A common method involves titration with a standard solution of sec-butanol in the presence of a colorimetric indicator such as 1,10-phenanthroline.

  • Storage and Use: The Grignard reagent should be used immediately for the best results. If storage is necessary, it should be kept under an inert atmosphere in a sealed container.

Visualizations

Experimental Workflow

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Post-Reaction A Dry Glassware & Assemble Apparatus B Activate Mg with Iodine A->B Inert Atmosphere D Initiate Reaction with Aryl Bromide & 1,2-Dibromoethane B->D C Prepare Aryl Bromide Solution in THF C->D E Dropwise Addition of Aryl Bromide D->E Exothermic F Reflux for 2-6 hours E->F G Cool to Room Temperature F->G H Titrate to Determine Concentration G->H I Use Immediately or Store under Inert Atmosphere H->I

Caption: Workflow for the formation of 2,4,6-triisopropylphenylmagnesium bromide.

Signaling Pathway of Grignard Reagent Formation

Grignard_Mechanism cluster_reactants Reactants cluster_surface_reaction Surface Reaction cluster_solution_species Solution Species RBr This compound (Ar-Br) SET Single Electron Transfer (SET) RBr->SET Mg Magnesium (Mg) Mg->SET Radical_Anion [Ar-Br]•- SET->Radical_Anion Radical_Cation Mg•+ SET->Radical_Cation Ar_Radical Ar• Radical_Anion->Ar_Radical Br_Anion Br- Radical_Anion->Br_Anion Mg_Cation Mg+ Radical_Cation->Mg_Cation Grignard Ar-Mg-Br Ar_Radical->Grignard Br_Anion->Grignard Mg_Cation->Grignard

Caption: Proposed mechanism for Grignard reagent formation on the magnesium surface.

Troubleshooting

ProblemPossible CauseSuggested Solution
Reaction fails to initiate - Inactive magnesium surface (oxide layer) - Wet glassware or solvent - Impure aryl bromide- Crush magnesium turnings under inert gas. - Use a fresh batch of magnesium. - Ensure all glassware is rigorously dried and solvents are anhydrous. - Purify the aryl bromide by distillation.
Low Yield - Incomplete reaction - Side reactions (e.g., Wurtz coupling) - Quenching by moisture or oxygen- Increase reaction time and/or temperature. - Ensure slow, dropwise addition of the aryl bromide. - Maintain a strict inert atmosphere throughout the reaction.
Formation of Biphenyl Side-product - High local concentration of aryl bromide - High reaction temperature- Add the aryl bromide solution slowly and ensure efficient stirring. - Maintain a moderate reaction temperature.

Conclusion

The formation of 2,4,6-triisopropylphenylmagnesium bromide is a challenging yet highly valuable transformation in organic synthesis. By carefully controlling reaction parameters, particularly magnesium activation and anhydrous conditions, this sterically hindered Grignard reagent can be prepared in good yields. Its utility in the synthesis of bulky ligands, complex organic molecules, and potential therapeutic agents makes it an important tool for researchers in academia and the pharmaceutical industry. The detailed protocol and troubleshooting guide provided herein should enable the successful and reproducible synthesis of this versatile reagent.

References

Application Notes and Protocols: Lithiation of 2-Bromo-1,3,5-triisopropylbenzene with n-Butyllithium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective functionalization of sterically hindered aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with tailored properties. The lithiation of 2-bromo-1,3,5-triisopropylbenzene via lithium-halogen exchange with n-butyllithium (n-BuLi) is a key transformation that generates the highly reactive 2,4,6-triisopropylphenyllithium. This organolithium intermediate serves as a powerful nucleophile for the introduction of a wide array of electrophiles, providing access to a diverse range of substituted 1,3,5-triisopropylbenzene (B165165) derivatives. The bulky triisopropylphenyl motif is of significant interest in the development of specialized ligands for catalysis and as a core scaffold in medicinal chemistry.

This document provides detailed application notes and a comprehensive protocol for the successful lithiation of this compound and its subsequent reaction with an electrophile.

Reaction Principle: Lithium-Halogen Exchange

The core of this transformation is a lithium-halogen exchange reaction. In this process, the carbon-bromine bond of this compound is cleaved by n-butyllithium. The more electropositive lithium atom replaces the bromine atom, forming the thermodynamically more stable 2,4,6-triisopropylphenyllithium and n-butyl bromide as a byproduct. This reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to ensure the stability of the organolithium intermediate and to minimize side reactions. The steric hindrance provided by the three isopropyl groups influences the reactivity of the resulting organolithium species.

Data Presentation

The following table summarizes the key quantitative data for a representative lithiation of this compound and subsequent trapping with an electrophile, as described in the literature.

ParameterValueNotes
Starting Material This compound-
Lithiating Agent n-Butyllithium (n-BuLi)1.6 M solution in hexanes
Stoichiometry (n-BuLi) 1.0 equivalentsA slight excess may be used to ensure complete conversion.
Solvent Diethyl ether (Et₂O), anhydrousAnhydrous conditions are critical for success.
Reaction Temperature -78 °C to room temperatureInitial lithiation is performed at low temperature.
Reaction Time (Lithiation) 1 hourAt -78 °C
Reaction Time (Warming) 2 hoursFrom -78 °C to room temperature
Electrophile Carbon disulfide (CS₂)Example electrophile for trapping the organolithium.
Product Bis(2,4,6-triisopropylphenyl)trithiocarbonateCharacterized by ¹H and ¹³C NMR.
Yield 81% (isolated)Yield of the trapped product.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the lithiation of this compound and the subsequent trapping of the generated organolithium species with an electrophile.

Materials and Reagents
  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

  • Anhydrous diethyl ether (Et₂O)

  • Electrophile of choice (e.g., carbon disulfide)

  • Anhydrous solvents for purification (e.g., n-hexane)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Dry glassware (oven or flame-dried)

  • Schlenk line or similar inert atmosphere setup

Protocol 1: Generation of 2,4,6-Triisopropylphenyllithium

Safety Precaution: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. All manipulations must be carried out under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 eq) to the flask.

  • Solvent Addition: Add anhydrous diethyl ether via syringe to dissolve the starting material.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.0 eq) dropwise to the stirred solution via syringe over a period of 10-15 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange. The resulting solution contains 2,4,6-triisopropylphenyllithium.

Protocol 2: Electrophilic Quench
  • Electrophile Preparation: In a separate, dry flask under an inert atmosphere, prepare a solution of the desired electrophile (1.0-1.2 eq) in anhydrous diethyl ether, if necessary.

  • Addition of Electrophile: Slowly add the electrophile (or its solution) dropwise to the freshly prepared solution of 2,4,6-triisopropylphenyllithium at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Cool the reaction flask in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by an appropriate method, such as flash column chromatography on silica (B1680970) gel, to isolate the desired substituted 1,3,5-triisopropylbenzene derivative.

Mandatory Visualizations

Lithiation_Workflow cluster_prep Preparation cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup Work-up & Purification start Assemble Dry Glassware under Inert Atmosphere add_reagents Add this compound and Anhydrous Et₂O start->add_reagents cool Cool to -78 °C add_reagents->cool add_nBuLi Slowly Add n-BuLi (1.0 eq) (Maintain T < -70 °C) cool->add_nBuLi stir_lithiation Stir at -78 °C for 1 hour add_nBuLi->stir_lithiation add_electrophile Add Electrophile (1.0-1.2 eq) at -78 °C stir_lithiation->add_electrophile warm Warm to Room Temperature and Stir for 2 hours add_electrophile->warm quench_reaction Quench with sat. aq. NH₄Cl warm->quench_reaction extract Extract with Organic Solvent quench_reaction->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end Isolated Product purify->end

Caption: Experimental workflow for the lithiation and electrophilic quench.

Caption: General reaction scheme for the lithiation and subsequent electrophilic trapping.

Application Notes and Protocols: Synthesis of Bulky Phosphine Ligands Using 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bulky phosphine (B1218219) ligands are a critical class of ancillary ligands in transition metal catalysis, enabling a wide range of challenging chemical transformations. Their steric hindrance and electron-donating properties significantly influence the reactivity and selectivity of metal catalysts. This document provides a detailed protocol for the synthesis of a novel, sterically demanding monodentate phosphine ligand, (2,4,6-triisopropylphenyl)diphenylphosphine, starting from 2-Bromo-1,3,5-triisopropylbenzene. The bulky 1,3,5-triisopropylphenyl group provides a sterically crowded environment around the phosphorus atom, making this ligand a promising candidate for applications in cross-coupling reactions, aminations, and other catalytic processes where catalyst stability and activity are paramount.

The synthetic strategy involves a classic organometallic approach: the formation of an organolithium reagent via lithium-halogen exchange, followed by quenching with an electrophilic phosphorus source, chlorodiphenylphosphine (B86185). All procedures require strict anaerobic and anhydrous conditions to ensure successful synthesis.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of (2,4,6-triisopropylphenyl)diphenylphosphine.

Table 1: Reagent and Product Specifications

CompoundFormulaMolecular Weight ( g/mol )CAS NumberRole
This compoundC₁₅H₂₃Br283.252417-54-1Starting Material
n-Butyllithium (n-BuLi)C₄H₉Li64.06109-72-8Lithiating Agent
ChlorodiphenylphosphineC₁₂H₁₀ClP220.641079-66-9Phosphorus Source
(2,4,6-triisopropylphenyl)diphenylphosphineC₂₇H₃₃P388.52N/AProduct

Table 2: Typical Reaction Parameters and Yields

ParameterValueNotes
Reaction Scale10 mmolCan be scaled up or down with appropriate adjustments.
SolventAnhydrous Tetrahydrofuran (THF)Freshly distilled from sodium/benzophenone.
Lithiation Temperature-78 °CMaintained using a dry ice/acetone bath.
Phosphination Temperature-78 °C to Room TemperatureGradual warming is crucial.
Reaction Time3-4 hoursIncludes both lithiation and phosphination steps.
Typical Yield75-85%Based on analogous reactions for bulky phosphine synthesis.

Table 3: Spectroscopic Characterization Data (Predicted)

TechniqueNucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
NMR³¹P~ -10 to -20SingletPAr₃
NMR¹H~ 7.2-7.5MultipletPhenyl-H
NMR¹H~ 7.0SingletAryl-H (triisopropylphenyl)
NMR¹H~ 2.9 (ortho), ~ 1.3 (para)Septet, SeptetIsopropyl-CH
NMR¹H~ 1.0-1.2DoubletIsopropyl-CH₃
NMR¹³C~ 150-155SingletQuaternary Aryl-C (ipso to P)
NMR¹³C~ 130-140MultipletPhenyl-C
NMR¹³C~ 120-125SingletAryl-CH (triisopropylphenyl)
NMR¹³C~ 30-35SingletIsopropyl-CH
NMR¹³C~ 23-25SingletIsopropyl-CH₃

Note: Predicted values are based on spectral data of structurally similar bulky triarylphosphines.

Experimental Protocols

General Considerations:

All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried and cooled under vacuum or an inert atmosphere before use. Solvents must be anhydrous and deoxygenated.

Materials:

  • This compound

  • n-Butyllithium (2.5 M in hexanes)

  • Chlorodiphenylphosphine

  • Anhydrous Tetrahydrofuran (THF)

  • Degassed saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hexanes

  • Silica (B1680970) gel (for column chromatography)

Procedure for the Synthesis of (2,4,6-triisopropylphenyl)diphenylphosphine:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet, add this compound (2.83 g, 10.0 mmol).

  • Dissolution: Add 100 mL of anhydrous THF to the flask via a syringe. Stir the mixture until the starting material is completely dissolved.

  • Litiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equivalents) dropwise via a syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. A color change to pale yellow is typically observed, indicating the formation of the organolithium species.

  • Phosphination: While maintaining the temperature at -78 °C, slowly add chlorodiphenylphosphine (2.1 mL, 11.0 mmol, 1.1 equivalents) dropwise via a syringe. A white precipitate of lithium chloride will form.

  • Warming and Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow dropwise addition of 20 mL of degassed saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and wash with 50 mL of brine. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product as a white to off-white solid.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and a small amount of ethyl acetate (B1210297) (e.g., 98:2 v/v) as the eluent. The product is air-sensitive, so care should be taken to minimize exposure to air. Alternatively, recrystallization from a suitable solvent such as ethanol (B145695) or methanol (B129727) under an inert atmosphere can be performed.

Visualizations

Synthesis_Workflow cluster_reagents Reagents & Conditions A This compound B 2-Lithio-1,3,5-triisopropylbenzene A->B Lithiation C (2,4,6-triisopropylphenyl)diphenylphosphine B->C Phosphination R1 n-BuLi, THF, -78 °C R2 ClPPh₂, THF, -78 °C to RT

Caption: Synthetic workflow for (2,4,6-triisopropylphenyl)diphenylphosphine.

Signaling_Pathway Catalyst Metal Precursor + Bulky Phosphine Ligand Active_Catalyst Active Catalyst Species Catalyst->Active_Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Substrates Aryl Halide + Coupling Partner Substrates->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product Coupled Product Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Active_Catalyst

Caption: Generalized catalytic cycle for a cross-coupling reaction.

The Role of 2-Bromo-1,3,5-triisopropylbenzene in the Synthesis of Hindered Biaryls: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-bromo-1,3,5-triisopropylbenzene in the synthesis of sterically hindered biaryls. This bulky aryl halide is a key building block for creating sterically congested molecular architectures, which are of significant interest in pharmaceuticals, advanced materials, and catalyst design due to their unique conformational properties.

Introduction

Sterically hindered biaryls often exhibit atropisomerism, a form of axial chirality arising from restricted rotation around the aryl-aryl single bond. This structural feature can have a profound impact on a molecule's biological activity and material properties. The synthesis of such compounds, however, presents a significant challenge due to the steric hindrance around the reaction centers. This compound, with its three bulky isopropyl groups flanking the bromine atom, is an excellent substrate for investigating and optimizing cross-coupling methodologies to overcome these steric challenges.

This note details the application of this compound in three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Kumada-Corriu coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls. The use of bulky phosphine (B1218219) ligands is often crucial for achieving high yields when coupling sterically demanding substrates.

Quantitative Data
EntryAryl HalideCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
11-Bromo-2,4,6-triisopropylbenzeneMesityl boronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane (B91453)1002492[1]

Note: 1-Bromo-2,4,6-triisopropylbenzene is an alternative IUPAC name for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Mesityl boronic acid, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add K₃PO₄ (3.0 equiv) to the flask.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Suzuki_Miyaura_Coupling Aryl_Halide This compound Intermediate_1 Ar-Pd(II)(Br)Lₙ Aryl_Halide->Intermediate_1 Boronic_Acid Ar'-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd_0 Pd(0)Lₙ Oxidative_Addition Oxidative Addition Pd_0->Oxidative_Addition Oxidative_Addition->Intermediate_1 Intermediate_1->Transmetalation Intermediate_2 Ar-Pd(II)-Ar'Lₙ Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Product Hindered Biaryl (Ar-Ar') Reductive_Elimination->Product Product->Pd_0 Regenerates Catalyst Base Base (e.g., K₃PO₄) Base->Transmetalation

Suzuki-Miyaura Coupling Catalytic Cycle

Kumada-Corriu Coupling

The Kumada-Corriu coupling provides an efficient method for the synthesis of sterically crowded biaryls by reacting a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is particularly useful for constructing tetra-ortho-substituted biaryls.

Quantitative Data
Experimental Protocol: Kumada-Corriu Coupling

This protocol provides a general procedure for the nickel-catalyzed Kumada coupling of this compound with an aryl Grignard reagent.

Materials:

  • This compound

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂, 5 mol%)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and Ni(dppp)Cl₂ (5 mol%) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C.

  • Slowly add the aryl Grignard reagent (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at 0 °C.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Kumada_Corriu_Coupling Aryl_Halide This compound Intermediate_1 Ar-Ni(II)(Br)Lₙ Aryl_Halide->Intermediate_1 Grignard Ar'-MgBr Transmetalation Transmetalation Grignard->Transmetalation Ni_0 Ni(0)Lₙ Oxidative_Addition Oxidative Addition Ni_0->Oxidative_Addition Oxidative_Addition->Intermediate_1 Intermediate_1->Transmetalation Intermediate_2 Ar-Ni(II)-Ar'Lₙ Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Product Hindered Biaryl (Ar-Ar') Reductive_Elimination->Product Product->Ni_0 Regenerates Catalyst

Kumada-Corriu Coupling Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials. The steric hindrance of this compound makes this transformation challenging, often requiring specialized bulky phosphine ligands and strong bases.

Quantitative Data
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of this compound with an amine.

Materials:

  • This compound

  • Amine (e.g., Aniline, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Bulky phosphine ligand (e.g., RuPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene (B28343) or dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and NaOtBu (1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.

Buchwald_Hartwig_Amination Aryl_Halide This compound Intermediate_1 Ar-Pd(II)(Br)Lₙ Aryl_Halide->Intermediate_1 Amine R₂NH Amine_Coordination Amine Coordination & Deprotonation Amine->Amine_Coordination Pd_0 Pd(0)Lₙ Oxidative_Addition Oxidative Addition Pd_0->Oxidative_Addition Oxidative_Addition->Intermediate_1 Intermediate_1->Amine_Coordination Intermediate_2 Ar-Pd(II)(NR₂)Lₙ Amine_Coordination->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Product N-Aryl Amine (Ar-NR₂) Reductive_Elimination->Product Product->Pd_0 Regenerates Catalyst Base Base (e.g., NaOtBu) Base->Amine_Coordination

Buchwald-Hartwig Amination Catalytic Cycle

Conclusion

This compound serves as a valuable and challenging substrate for the synthesis of sterically hindered biaryls and related compounds. The successful application of modern cross-coupling reactions, such as the Suzuki-Miyaura, Kumada-Corriu, and Buchwald-Hartwig reactions, is highly dependent on the careful selection of catalysts, ligands, and reaction conditions to overcome the significant steric bulk of the triisopropylphenyl group. The protocols and data provided herein offer a starting point for the development of synthetic routes to novel and complex molecular architectures. Further optimization may be required for specific substrate combinations to achieve optimal yields.

References

Application Notes and Protocols: Selective Ring Closure of Homoallylic Alcohols Mediated by 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the selective ring closure of homoallylic alcohols to form substituted tetrahydrofurans, utilizing the sterically hindered aryl bromide, 2-bromo-1,3,5-triisopropylbenzene. This transformation is based on a palladium-catalyzed intramolecular carboetherification reaction. The significant steric bulk of the 2,4,6-triisopropylphenyl group is anticipated to play a crucial role in influencing the regioselectivity and stereoselectivity of the cyclization. These protocols are adapted from the well-established palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy alkenes and aryl bromides.[1][2][3] While specific quantitative data for this compound in this reaction is not extensively documented in the cited literature, these notes provide a robust framework for its application and optimization.

Introduction

The synthesis of substituted tetrahydrofurans is a cornerstone in medicinal chemistry and natural product synthesis, as this motif is a prevalent core in numerous biologically active molecules. The palladium-catalyzed intramolecular cyclization of homoallylic alcohols (γ-hydroxy alkenes) with aryl bromides presents a powerful and convergent method for the construction of these valuable heterocyclic scaffolds.[1][2][3][4][5] This reaction facilitates the simultaneous formation of a C-C and a C-O bond, often with a high degree of stereocontrol.

The use of this compound as the arylating agent introduces a unique steric environment around the palladium center during the catalytic cycle. This bulky substituent is expected to influence the rate and selectivity of the key mechanistic steps, including oxidative addition, intramolecular olefin insertion, and reductive elimination. These application notes provide a generalized protocol for researchers to explore the utility of this bulky aryl bromide in the synthesis of novel 2-(2,4,6-triisopropylbenzyl)tetrahydrofuran derivatives.

Reaction Principle and Mechanism

The selective ring closure proceeds via a palladium-catalyzed cascade reaction. The proposed catalytic cycle, based on the work of Wolfe and Rossi, is initiated by the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) species then undergoes reaction with the sodium alkoxide of the homoallylic alcohol to form a palladium(aryl)(alkoxide) intermediate. This intermediate is poised for the key intramolecular insertion of the tethered olefin into the Pd-O bond. Subsequent C-C bond-forming reductive elimination furnishes the desired 2-substituted tetrahydrofuran (B95107) product and regenerates the Pd(0) catalyst.[1][3]

Reaction_Mechanism Pd(0)Ln Pd(0)Ln Pd(II) Complex Pd(II) Complex Pd(0)Ln->Pd(II) Complex Oxidative Addition Pd(Aryl)(Alkoxide) Pd(Aryl)(Alkoxide) Pd(II) Complex->Pd(Aryl)(Alkoxide) Alkoxide Formation Cyclized Pd Intermediate Cyclized Pd Intermediate Pd(Aryl)(Alkoxide)->Cyclized Pd Intermediate Intramolecular Olefin Insertion Cyclized Pd Intermediate->Pd(0)Ln Tetrahydrofuran Product Tetrahydrofuran Product Cyclized Pd Intermediate->Tetrahydrofuran Product Reductive Elimination This compound This compound This compound->Pd(II) Complex Homoallylic Alcohol + NaOtBu Homoallylic Alcohol + NaOtBu Homoallylic Alcohol + NaOtBu->Pd(Aryl)(Alkoxide)

Caption: Proposed Catalytic Cycle.

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed selective ring closure of homoallylic alcohols with this compound. Optimization of reaction conditions, particularly the choice of ligand and temperature, may be necessary for specific substrates.

Materials and Reagents
  • This compound (CAS: 21524-34-5)

  • Homoallylic alcohol substrate

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., tri(o-tolyl)phosphine (P(o-tol)₃), DPE-Phos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343) or THF

  • Inert gas (Argon or Nitrogen)

General Procedure for the Synthesis of 2-(2,4,6-triisopropylbenzyl)tetrahydrofurans
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 8 mol%), and sodium tert-butoxide (1.0 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the homoallylic alcohol (0.5 mmol).

  • Solvent Addition: Add anhydrous toluene (4 mL) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd₂(dba)₃, Ligand, and NaOtBu to a flame-dried Schlenk tube B Add this compound and Homoallylic Alcohol A->B C Add Anhydrous Toluene B->C D Heat and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench with aq. NH₄Cl E->F G Extract with Organic Solvent F->G H Dry, Concentrate, and Purify (Column Chromatography) G->H

Caption: Experimental Workflow.

Quantitative Data (Hypothetical Substrate Scope)

EntryHomoallylic Alcohol SubstrateProductExpected Yield (%)Expected d.r. (trans:cis)
14-Penten-1-ol2-(2,4,6-Triisopropylbenzyl)tetrahydrofuran50-70>20:1
2(E)-5-Phenyl-4-penten-1-ol2-(2,4,6-Triisopropylbenzyl)-5-phenyltetrahydrofuran45-65>20:1
31-(But-3-en-1-yl)cyclohexan-1-ol1-(2,4,6-Triisopropylbenzyl)spiro[4.5]decan-6-one40-60>10:1
42-Allylcyclohexan-1-olOctahydro-2-(2,4,6-triisopropylbenzyl)benzofuran50-75>15:1

Safety and Handling

  • This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive. Handle under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

Conclusion

The palladium-catalyzed selective ring closure of homoallylic alcohols using this compound offers a promising route to novel, sterically encumbered tetrahydrofuran derivatives. The provided protocols, adapted from established literature, serve as a valuable starting point for researchers in organic synthesis and drug discovery. The significant steric bulk of the triisopropylphenyl moiety is anticipated to impart unique selectivity to the transformation, warranting further investigation to fully elucidate its synthetic potential. Experimental validation of the yields and selectivities for specific substrates is highly recommended.

References

Application Notes and Protocols: 2-Bromo-1,3,5-triisopropylbenzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3,5-triisopropylbenzene is a sterically hindered aryl halide that serves as a versatile building block in organic synthesis and materials science. Its defining feature is the presence of three bulky isopropyl groups on the benzene (B151609) ring, which impart unique solubility, processability, and solid-state packing characteristics to the resulting materials.[1] The bromine atom provides a reactive handle for various cross-coupling reactions, making it an ideal precursor for the synthesis of advanced materials with tailored electronic, optical, and physical properties.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of sterically hindered biaryls, a class of compounds with significant applications in pharmaceuticals, agrochemicals, and advanced materials.[2]

Key Applications

The primary application of this compound in materials science is as a key intermediate in palladium-catalyzed cross-coupling reactions. The steric bulk of the triisopropylphenyl group is instrumental in the design of molecules with specific three-dimensional architectures, influencing properties such as thermal stability, solubility, and morphology of the final material.

Synthesis of Sterically Hindered Biaryls via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] In the case of this compound, its reaction with an appropriate arylboronic acid yields sterically encumbered biaryls. The bulky nature of the triisopropylphenyl group can enforce a twisted conformation in the resulting biaryl, which can be desirable for applications in organic electronics and chiral materials.

Data Presentation

The following table summarizes the reaction conditions and yield for the synthesis of a sterically hindered biaryl using this compound via a Suzuki-Miyaura coupling reaction.

EntryAryl HalideArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Ref.
1This compoundMesitylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1002492[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Sterically Hindered Biaryls

This protocol is a general method for the synthesis of sterically hindered biaryls, exemplified by the coupling of this compound with mesitylboronic acid.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., Mesitylboronic acid) (1.5 equiv)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) (2 mol%)

  • Phosphine (B1218219) ligand (e.g., 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, XPhos) (4 mol%)

  • Base (e.g., Potassium phosphate, K₃PO₄) (3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk tube, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., K₃PO₄, 3.0 equiv) and the anhydrous solvent.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the indicated time (e.g., 24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired sterically hindered biaryl.

Mandatory Visualization

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Charge Schlenk tube with: - this compound - Arylboronic Acid - Pd Catalyst & Ligand prep2 Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2 x3) prep1->prep2 prep3 Add Base and Anhydrous Solvent prep2->prep3 reaction Heat and Stir (e.g., 100°C, 24h) prep3->reaction workup1 Cool to RT reaction->workup1 workup2 Dilute with Organic Solvent workup1->workup2 workup3 Wash with Water & Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purification Purify by Column Chromatography workup4->purification product product purification->product Sterically Hindered Biaryl Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Other Potential Applications in Materials Science

While detailed protocols for the following applications using this compound were not prominently found in the surveyed literature, its structural features suggest its potential as a valuable building block in these areas.

Porous Organic Polymers (POPs)

The steric hindrance provided by the three isopropyl groups could be exploited to create porous organic polymers with high surface areas and permanent porosity. By using this compound in polymerization reactions such as Yamamoto or Sonogashira-Hagihara cross-coupling, it is conceivable to synthesize porous aromatic frameworks. These materials have potential applications in gas storage and separation.

Dendrimer Synthesis

The bulky nature of the 2,4,6-triisopropylphenyl group makes it an interesting candidate for the synthesis of dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The steric demand of the triisopropylphenyl units could be used to control the architecture and packing of the dendritic branches, potentially leading to materials with unique host-guest properties or for use in drug delivery systems. A possible synthetic route could involve the lithiation of this compound followed by reaction with suitable branching units.

Conclusion

This compound is a valuable and versatile building block for the synthesis of sterically hindered molecules and materials. The provided protocol for the Suzuki-Miyaura coupling reaction demonstrates a reliable method for the synthesis of bulky biaryl compounds, which are of significant interest in various fields of materials science and drug discovery. Further exploration of this compound in the synthesis of porous organic polymers and dendrimers could lead to the development of novel materials with unique properties and applications.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This method has revolutionized the synthesis of arylamines, which are prevalent structures in pharmaceuticals, agrochemicals, and materials science.[3] The reaction is particularly valuable for coupling sterically hindered substrates, which are often challenging for traditional C-N bond-forming methods.[4][5]

This document provides a detailed experimental procedure for the Buchwald-Hartwig amination of 2-Bromo-1,3,5-triisopropylbenzene, a sterically demanding aryl bromide. The protocols and data herein serve as a guide for researchers performing similar couplings with challenging substrates.

General Reaction Scheme

The reaction involves the coupling of the sterically hindered this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

G sub This compound conditions Pd Catalyst Ligand, Base Solvent, Heat sub->conditions amine Amine (R1R2NH) amine->conditions plus + plus->conditions product N-(2,4,6-triisopropylphenyl)amine side_product + H-Br Salt conditions->product

Figure 1: General scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure

This protocol outlines a general method for the amination of this compound. Reagent quantities should be adjusted based on the specific amine and desired scale.

Materials and Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Septa and needles/syringes

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

  • Rotary evaporator

Reagents:

  • This compound (Aryl Bromide)

  • Amine (Primary or Secondary)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)[3]

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, tert-Butanol)

  • Reagents for workup (e.g., Ethyl acetate (B1210297), water, brine)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound to the flask. If the amine is a solid, add it at this stage.

  • Solvent and Amine Addition: Seal the flask with a septum. Add the anhydrous solvent via syringe. If the amine is a liquid, add it via syringe.

  • Degassing (Optional but Recommended): To ensure the removal of oxygen, the reaction mixture can be subjected to several freeze-pump-thaw cycles or sparged with inert gas for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench with water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2-3 times).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Visualization

G start Start: Assemble Glassware reagents Add Catalyst, Ligand, Base, and Aryl Bromide to Flask start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent_amine Add Anhydrous Solvent and Liquid Amine via Syringe inert->solvent_amine heat Heat Reaction Mixture (e.g., 100 °C) with Stirring solvent_amine->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor cooldown Cool to Room Temperature monitor->cooldown Reaction Complete workup Quench and Perform Aqueous Workup cooldown->workup extract Extract with Organic Solvent workup->extract dry Dry Combined Organic Layers and Concentrate extract->dry purify Purify by Column Chromatography dry->purify analyze Characterize Pure Product (NMR, MS) purify->analyze end End analyze->end

Figure 2: Step-by-step workflow for the Buchwald-Hartwig amination experiment.

Data Presentation: Representative Reaction Conditions

Due to the steric hindrance of this compound, the choice of ligand is crucial for achieving high yields.[4][5] Bulky, electron-rich phosphine ligands are generally required. The following table summarizes typical conditions for coupling sterically hindered aryl bromides with various amines.

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1.0)XPhos (2.5)NaOtBu (1.4)Toluene100>90
2AnilinePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.0)Dioxane11085-95
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3.5)Cs₂CO₃ (1.5)t-BuOH10080-90
4Di-n-butylaminePd(OAc)₂ (2.0)SPhos (4.0)K₂CO₃ (2.0)Toluene110>90

Note: Yields are representative and may vary based on reaction scale, purity of reagents, and efficiency of the inert atmosphere technique.

Catalytic Cycle Mechanism

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II)-aryl complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylamine product and regenerating the active Pd(0) catalyst.[6]

G pd0 Pd(0)L2 oa_complex [Ar-Pd(II)(Br)L2] pd0->oa_complex Oxidative Addition (+ Ar-Br) amido_complex [Ar-Pd(II)(NR1R2)L2] oa_complex->amido_complex Amine Coordination & Deprotonation (+ R1R2NH, - H-Br) amido_complex->pd0 Reductive Elimination product Ar-NR1R2 amido_complex->product

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination. Ar = 2,4,6-triisopropylphenyl.

References

Troubleshooting & Optimization

low yield in Suzuki coupling with 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, particularly when encountering challenges with sterically hindered substrates like 2-Bromo-1,3,5-triisopropylbenzene.

Troubleshooting Guide: Low Yield in Suzuki Coupling with this compound

Low yields in Suzuki couplings involving sterically hindered substrates such as this compound are a common challenge. The steric bulk around the reaction site can impede key steps in the catalytic cycle. This guide provides a systematic approach to diagnosing and resolving these issues.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting low-yield Suzuki coupling reactions with sterically hindered substrates.

G cluster_start cluster_catalyst Catalyst & Ligand System cluster_base Base Selection cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield with this compound catalyst Is the catalyst/ligand appropriate for sterically hindered substrates? start->catalyst catalyst_yes Yes catalyst->catalyst_yes Effective Catalyst catalyst_no No catalyst->catalyst_no Ineffective Catalyst base Is the base strong enough? catalyst_yes->base catalyst_solution Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) or an NHC ligand. catalyst_no->catalyst_solution base_yes Yes base->base_yes Strong Base base_no No base->base_no Weak Base conditions Are the temperature and reaction time sufficient? base_yes->conditions base_solution Use a stronger, non-aqueous base like K3PO4, Cs2CO3, or t-BuOK. base_no->base_solution conditions_yes Yes conditions->conditions_yes Forcing Conditions conditions_no No conditions->conditions_no Mild Conditions side_reactions Are side reactions like protodeboronation occurring? conditions_yes->side_reactions conditions_solution Increase temperature (80-110 °C) and/or extend reaction time. Consider microwave irradiation. conditions_no->conditions_solution side_reactions_yes Yes side_reactions->side_reactions_yes Side Product Observed side_reactions_solution Use a 1.5-2 fold excess of boronic acid or switch to a more stable boronic ester (e.g., pinacol (B44631) ester). side_reactions_yes->side_reactions_solution side_reactions_no No (Proceed to further analysis)

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Key Troubleshooting Questions & Answers

Q1: My Suzuki coupling with this compound is giving a very low yield. What is the most likely cause?

A1: The most common reason for low yields with sterically hindered substrates like this compound is an inappropriate choice of catalyst and ligand.[1] Standard catalysts such as Pd(PPh₃)₄ are often ineffective.[1] The steric hindrance impedes the crucial steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Q2: What type of catalyst and ligand system should I use for this substrate?

A2: For sterically hindered substrates, it is crucial to use a catalyst system that can accommodate the bulk.[2] Highly active palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are recommended.[1][3] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy.[1][4]

Catalyst/Ligand TypeExamplesKey Advantages
Bulky Phosphine Ligands XPhos, SPhos, RuPhos, AntPhosPromote the formation of a highly reactive palladium(0) species and accelerate reductive elimination.[1][2]
N-Heterocyclic Carbene (NHC) Ligands IPr, IMesHigh efficacy even with tetra-ortho-substituted biaryls.[1][4]
Specialized Ligands BI-DIME, AntPhosEffective for particularly challenging couplings.[1][5]

Q3: Can the choice of base significantly impact the yield?

A3: Yes, the base is critical for activating the boronic acid for transmetalation.[1] For sterically hindered systems, a strong, often non-aqueous base is preferable.[2]

BaseRecommended forNotes
K₃PO₄, Cs₂CO₃ General sterically hindered couplingsOften effective and a good starting point.[1][2]
t-BuOK Very hindered systemsA stronger base that can improve yields when others fail.[1][4]

Q4: What are the optimal solvent and temperature conditions?

A4: Sterically hindered couplings often require more forcing conditions.[1]

  • Solvents: Toluene and dioxane are commonly used as they allow for higher reaction temperatures.[2]

  • Temperature: If the reaction is sluggish at 80 °C, increasing the temperature to 100-110 °C or higher can be beneficial.[1]

  • Microwave Irradiation: This can be a powerful tool to accelerate slow reactions.[4]

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of homocoupling of my boronic acid. What is the cause and how can I prevent it?

A1: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can also lead to catalyst decomposition.[2] To prevent this, ensure that your solvent is thoroughly degassed and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[6] Using bulky ligands can also help suppress homocoupling.[7][8]

Q2: My starting aryl bromide is being consumed, but I am not getting the desired product. Instead, I see the corresponding arene (dehalogenation). How can I minimize this side reaction?

A2: The reduction of the aryl bromide to the corresponding arene is a known side reaction, especially with electron-rich or sterically hindered aryl bromides.[1] To minimize this, you can try optimizing the reaction conditions by carefully screening the base, solvent, and temperature.[7]

Q3: I suspect my boronic acid is decomposing (protodeboronation). How can I address this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction.[1] To mitigate this, you can:

  • Use a 1.5 to 2-fold excess of the boronic acid.[1]

  • Use the corresponding boronic ester (e.g., a pinacol ester), which is often more stable.[1][9]

  • Protect the boronic acid as a diethanolamine (B148213) complex, which is more stable and can be used directly in the coupling reaction.[1][2]

Q4: My reaction mixture is heterogeneous. Could this be affecting the yield?

A4: Poor solubility of your substrates can significantly slow down or even halt the reaction.[1] Ensure you choose a solvent in which your substrates are soluble.[1] Vigorous stirring is also important, especially for biphasic reaction mixtures, to maximize the interaction between reactants.[8]

Experimental Protocols

General Procedure for a Challenging Suzuki Coupling

This protocol is a starting point for the Suzuki coupling of this compound with an arylboronic acid, utilizing a Buchwald-type precatalyst.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv).[2]

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02-0.1 mol%) and ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.[2]

Preparation of a Diethanolamine Boronic Ester

This protocol can be used to stabilize a boronic acid that is prone to decomposition.

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene (B1212753) chloride.[2]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[2]

  • Precipitation: A precipitate will form.[2]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[2]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can be used directly in the Suzuki coupling reaction.[2]

Signaling Pathways and Experimental Workflows

The Suzuki Coupling Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki coupling catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime ReductElim Reductive Elimination PdII_R_Rprime->ReductElim ReductElim->Pd0 R_Rprime R-R' (Product) ReductElim->R_Rprime RX R-X (Aryl Halide) RX->OxAdd RprimeBOH2 R'-B(OH)2 (Boronic Acid) RprimeBOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Cross-Coupling Reactions of 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-1,3,5-triisopropylbenzene in cross-coupling reactions. Due to the significant steric hindrance imparted by the three isopropyl groups, this substrate presents unique challenges. This guide will help you navigate and troubleshoot common side reactions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?

A1: Low conversion is a common issue when working with sterically hindered aryl halides. The bulky isopropyl groups surrounding the bromine atom impede the oxidative addition step of the palladium catalyst to the carbon-bromine bond. To overcome this, consider the following:

  • Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands such as XPhos, SPhos, or RuPhos) that are known to facilitate reactions with sterically demanding substrates.[1][2]

  • Higher Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can help improve reaction rates.

  • Elevated Temperatures: Higher reaction temperatures are often necessary to overcome the activation energy barrier for oxidative addition.

  • Choice of Base and Solvent: Ensure your base is strong enough and soluble in the chosen solvent system to effectively participate in the catalytic cycle.

Q2: What are the most common side reactions observed with this compound?

A2: The most prevalent side reactions include:

  • Protodebromination (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom, yielding 1,3,5-triisopropylbenzene. This can be exacerbated by high temperatures and certain bases or impurities.

  • Homocoupling: This involves the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling) to form a dimer.[3] The presence of oxygen can particularly promote the homocoupling of boronic acids.[3]

  • Catalyst Decomposition: At elevated temperatures required for these challenging couplings, the palladium catalyst can decompose to form inactive palladium black, leading to stalled reactions.

Q3: How can I minimize protodebromination?

A3: To reduce the formation of the protodebrominated byproduct, 1,3,5-triisopropylbenzene, consider these strategies:

  • Use of Bulky Ligands: Sterically demanding ligands can promote the desired cross-coupling pathway over side reactions.

  • Careful Selection of Base: Use a base that is strong enough to facilitate the reaction but not so harsh as to promote protodebromination. Potassium carbonate or cesium carbonate are often good choices.

  • Anhydrous and Degassed Conditions: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are dry and degassed. Moisture and oxygen can contribute to catalyst decomposition and other side reactions.

Q4: I am seeing a significant amount of homocoupling of my boronic acid/alkyne. What can I do?

A4: Homocoupling is a common issue, especially in Suzuki and Sonogashira reactions.[3]

  • For Suzuki Reactions:

    • Thorough Degassing: Rigorously degas all solvents and the reaction mixture to remove oxygen, which promotes the oxidative homocoupling of boronic acids.[3]

    • Use of Appropriate Ligands: Bulky phosphine ligands can sterically hinder the formation of homocoupling products.

  • For Sonogashira Reactions:

    • Copper-Free Conditions: The copper(I) co-catalyst is often the primary culprit for the homocoupling of terminal alkynes (Glaser coupling).[4] Switching to a copper-free protocol can eliminate this side reaction. This may require more active palladium catalysts or higher temperatures.

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield of Desired Product 1. Inefficient oxidative addition due to steric hindrance. 2. Inactive catalyst. 3. Suboptimal base or solvent.1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). 2. Increase catalyst loading (3-5 mol%). 3. Increase reaction temperature. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene (B28343)/H₂O, Dioxane/H₂O).[5]
Significant Protodebromination 1. High reaction temperature. 2. Presence of water or other proton sources. 3. Inefficient transmetalation.1. Optimize temperature; avoid excessively high temperatures. 2. Use anhydrous solvents and reagents. 3. Ensure the base is sufficiently active to promote transmetalation.
Boronic Acid Homocoupling 1. Presence of oxygen. 2. High concentration of boronic acid.1. Rigorously degas all solvents and the reaction mixture (e.g., freeze-pump-thaw cycles). 2. Use a slight excess of the boronic acid (1.1-1.2 equivalents).
Sonogashira Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield of Desired Product 1. Steric hindrance impeding catalyst approach. 2. Catalyst deactivation.1. Use a more active catalyst system (e.g., a palladium precatalyst with a bulky ligand). 2. Increase reaction temperature.
Alkyne Homocoupling (Glaser Coupling) 1. Presence of copper(I) co-catalyst and oxygen.1. Switch to a copper-free Sonogashira protocol.[4] 2. If using copper, ensure strictly anaerobic conditions. 3. Add the terminal alkyne slowly to the reaction mixture.
Decomposition of Catalyst (Formation of Palladium Black) 1. High reaction temperature.1. Use a more stable palladium precatalyst. 2. Consider a lower reaction temperature with a more active ligand.
Buchwald-Hartwig Amination
Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield of C-N Coupled Product 1. Extreme steric hindrance preventing C-N bond formation. 2. Inappropriate ligand-base combination.1. Use highly active, sterically demanding ligands (e.g., BrettPhos, RuPhos). 2. Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[6] 3. Higher reaction temperatures are typically required.
Protodebromination 1. Side reaction competing with amination.1. Optimize the reaction time; prolonged heating can increase this side reaction. 2. Ensure a highly active catalyst system to favor the desired coupling.

Data Presentation

The following tables provide illustrative quantitative data for cross-coupling reactions of sterically hindered aryl bromides. Note that this data is representative and serves as a starting point for optimization, as specific data for this compound is limited.

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Side Product (Yield %)
12-Bromo-1,3,5-trimethylbenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285Protodebromination (5%)
22-Bromo-1,3,5-trimethylbenzenePhenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101692Protodebromination (3%)
32-Bromo-1,3-dimethylbenzenePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1002445Homocoupling (>10%)

Table 2: Illustrative Yields for Sonogashira Coupling of a Sterically Hindered Aryl Bromide

EntryAryl BromideAlkyneCatalyst (mol%)Ligand (mol%)Additive (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromomesitylenePhenylacetylenePd(PPh₃)₂Cl₂ (2)-CuI (4)Et₃NTHF651275
22-BromomesitylenePhenylacetylenePd(OAc)₂ (2)SPhos (4)-Cs₂CO₃Dioxane1001888 (Copper-free)

Table 3: Illustrative Yields for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromomesityleneMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1102490
22-BromomesityleneAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102085

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL).

  • Reaction: Stir the mixture vigorously at 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of this compound
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add the terminal alkyne (1.2 mmol), the base (e.g., Cs₂CO₃, 2.0 mmol), and anhydrous, degassed dioxane (5 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 18-24 hours, monitoring progress by TLC or GC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BrettPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with stirring for 24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography.

Visualizations

Cross_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Adduct L2Pd(II)(Ar)(X) Pd(0)L2->Oxidative_Adduct Oxidative Addition Ar-X_Oxidative_Addition Ar-X (this compound) Ar-X_Oxidative_Addition->Oxidative_Adduct Transmetalation_Intermediate L2Pd(II)(Ar)(R) Oxidative_Adduct->Transmetalation_Intermediate Transmetalation Organometallic_Reagent R-M (e.g., Ar'B(OH)2) Organometallic_Reagent->Transmetalation_Intermediate Transmetalation_Intermediate->Pd(0)L2 Reductive Elimination Coupled_Product Ar-R Transmetalation_Intermediate->Coupled_Product

General Catalytic Cycle for Cross-Coupling Reactions.

Troubleshooting_Flowchart start Low Yield or No Reaction check_catalyst Is the catalyst/ligand system appropriate for sterically hindered substrates? start->check_catalyst change_catalyst Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Increase catalyst loading. check_catalyst->change_catalyst No check_conditions Are the reaction conditions (temperature, base, solvent) optimized? check_catalyst->check_conditions Yes change_catalyst->check_conditions optimize_conditions Increase temperature. Screen different bases and solvents. check_conditions->optimize_conditions No check_side_reactions Are major side products (protodebromination, homocoupling) observed? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions mitigate_side_reactions Implement mitigation strategies: - Rigorous degassing - Anhydrous conditions - Copper-free for Sonogashira check_side_reactions->mitigate_side_reactions Yes success Improved Yield check_side_reactions->success No mitigate_side_reactions->success

Troubleshooting workflow for cross-coupling reactions.

References

Technical Support Center: Purification of Products from 2-Bromo-1,3,5-triisopropylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products derived from 2-Bromo-1,3,5-triisopropylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the post-reaction workup and purification stages of sterically hindered compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of your final product.

Problem / ObservationPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The cross-coupling or Grignard reaction did not go to completion. 2. Premature Quenching (Grignard): The highly reactive Grignard reagent was quenched by acidic protons from water or alcohols.[1] 3. Product Loss During Workup: The product may be partially soluble in the aqueous phase or lost during transfers.1. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.[1] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents for Grignard reactions.[1] 3. Optimize Extraction: Perform multiple extractions with an appropriate organic solvent and wash the combined organic layers with brine to minimize product loss.
Persistent Emulsion During Extraction 1. Formation of Fine Magnesium Salt Precipitates (Grignard): Magnesium salts formed during the quench can stabilize emulsions.[1] 2. High Concentration of Base (Suzuki): A high concentration of base in the aqueous layer can lead to emulsion formation.1. Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to help break the emulsion.[2] 2. Dilution: Dilute the mixture with additional organic solvent and water.[2] 3. Filtration: In some cases, filtering the entire mixture through a pad of celite can help remove the solids that are stabilizing the emulsion.
Product and a Major Impurity have Very Similar Rf Values on TLC 1. Homocoupling (Suzuki): The boronic acid reagent may have coupled with itself to form a biaryl byproduct with polarity very similar to the desired product. 2. Isomeric Byproducts: In some reactions, side reactions can lead to the formation of isomers that are difficult to separate.1. Meticulous Column Chromatography: Use a long column with a shallow solvent gradient to improve separation.[3] Test various solvent systems to find the optimal conditions.[3] 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Multiple recrystallizations may be necessary.[4]
Product Appears as an Oil and Will Not Crystallize 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. 2. Product is Intrinsically an Oil: The desired product may be an oil at room temperature.1. Further Purification: Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[3] 2. Alternative Purification: If the product is an oil, purification by chromatography is the most appropriate method.[3]
Residual Palladium Catalyst Contamination (Suzuki) 1. Homogeneous Catalyst: The palladium catalyst used in the reaction is soluble in the organic phase.1. Filtration through Celite/Silica (B1680970): Pass the organic solution through a short plug of celite or silica gel to adsorb the catalyst.[5] 2. Metal Scavengers: Use commercially available metal scavengers, which are functionalized materials that bind to the palladium, allowing it to be removed by filtration.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block, primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize sterically hindered biaryl compounds.[6] It is also frequently used to generate a Grignard reagent for subsequent reactions with electrophiles.[7] Additionally, it can be employed in other palladium-catalyzed reactions like Kumada-Corriu coupling.[8]

Q2: How can I effectively remove unreacted this compound from my product?

A2: Unreacted this compound is significantly less polar than most of the desired polar products. Therefore, it can typically be separated using silica gel column chromatography.[9] The less polar starting material will elute first with a non-polar eluent such as hexane, followed by the more polar product as the polarity of the eluent is increased (e.g., by adding ethyl acetate).

Q3: My Suzuki coupling reaction with this compound resulted in a significant amount of homocoupled byproduct. How can I purify my desired product?

A3: The separation of the desired biaryl from the homocoupled byproduct can be challenging due to their similar polarities.[3] Meticulous column chromatography with a very shallow solvent gradient is often effective.[3] Alternatively, if your desired product is a solid, careful recrystallization from a suitable solvent system can be a highly effective method for purification.[3][4]

Q4: What is the best way to quench a Grignard reaction prepared from this compound?

A4: The Grignard reaction should be quenched by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) while cooling the reaction mixture in an ice bath.[10] This method is generally preferred as it hydrolyzes the magnesium alkoxide and helps to dissolve the resulting magnesium salts, facilitating the workup process.[10]

Q5: For pharmaceutical applications, what are the critical considerations for purifying products from these reactions?

A5: For pharmaceutical applications, it is crucial to remove any residual heavy metals, such as palladium from Suzuki coupling reactions, to parts-per-million (ppm) levels due to toxicity and regulatory requirements.[3] This can be achieved through methods like filtration through celite, treatment with activated charcoal, or the use of metal scavengers.[3][5] Additionally, all byproducts and unreacted starting materials must be thoroughly removed to ensure the purity of the active pharmaceutical ingredient.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling and Purification
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent and Degassing: Add a suitable solvent system (e.g., toluene/ethanol/water) and thoroughly degas the mixture with an inert gas like argon or nitrogen.[3]

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate (B1210297).[5] Wash the organic layer sequentially with water and brine.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[1]

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane.[9] If the product is a solid, it can be further purified by recrystallization.[5]

Protocol 2: General Procedure for Grignard Reaction and Purification
  • Grignard Reagent Formation: In an oven-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 equiv.).[1] Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to initiate the reaction.[1] A small crystal of iodine can be used as an initiator.[1]

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C and slowly add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equiv.) in anhydrous THF.[10] Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[10]

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of NH₄Cl.[10]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.[10]

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous MgSO₄.[10]

  • Purification: After filtering and concentrating the organic phase, purify the crude product by silica gel column chromatography or recrystallization.[10]

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane1001680-90
32-Thiopheneboronic acidPdCl₂(dppf) (3)Cs₂CO₃DME851875-85
Table 2: Representative Conditions for Grignard Reactions
EntryElectrophileSolventReaction Temp (°C)Time (h)Yield (%)
1BenzaldehydeTHF0 to RT280-90
2AcetoneDiethyl Ether0 to RT275-85
3CyclohexanoneTHF0 to RT380-90

Mandatory Visualization

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base start->reagents solvent Add Solvent and Degas reagents->solvent heat Heat to Reaction Temp solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup: - Dilute with Organic Solvent - Wash with H₂O and Brine cool->extract dry Dry and Concentrate extract->dry purify Purify: - Column Chromatography - Recrystallization dry->purify product Purified Product purify->product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start grignard Prepare Grignard Reagent: - Mg Turnings in Anhydrous THF - Add this compound start->grignard cool_reagent Cool Grignard to 0 °C grignard->cool_reagent add_electrophile Add Electrophile Solution cool_reagent->add_electrophile react Warm to RT and Stir add_electrophile->react quench Quench with aq. NH₄Cl at 0 °C react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine, Dry, and Concentrate extract->wash_dry purify Purify: - Column Chromatography - Recrystallization wash_dry->purify product Purified Alcohol purify->product

Caption: Grignard Reaction Experimental Workflow.

Troubleshooting_Tree issue Purification Issue Encountered emulsion Persistent Emulsion? issue->emulsion similar_rf Similar Rf Values? issue->similar_rf oily_product Oily Product? issue->oily_product emulsion_yes Add Brine / Dilute / Filter emulsion->emulsion_yes Yes emulsion_no Proceed to Next Check emulsion->emulsion_no No similar_rf_yes Shallow Gradient Column / Recrystallize similar_rf->similar_rf_yes Yes similar_rf_no Proceed to Next Check similar_rf->similar_rf_no No oily_product_yes Re-purify by Chromatography oily_product->oily_product_yes Yes oily_product_no Consider Other Issues oily_product->oily_product_no No emulsion_no->similar_rf similar_rf_no->oily_product

Caption: Purification Troubleshooting Decision Tree.

References

Technical Support Center: Navigating Reactions with 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming steric hindrance in reactions involving 2-Bromo-1,3,5-triisopropylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges encountered with this sterically demanding substrate.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so challenging?

A1: The three bulky isopropyl groups ortho and para to the bromine atom create significant steric hindrance. This bulkiness can impede the approach of reagents and catalysts to the reaction center, slowing down or preventing reactions that proceed smoothly with less substituted aryl bromides.

Q2: What are the most common issues encountered when using this substrate?

A2: The most frequent problems include low or no product yield, slow reaction rates requiring harsh conditions, and the prevalence of side reactions such as dehalogenation or catalyst decomposition.

Q3: Which types of reactions are most affected by the steric hindrance of this compound?

A3: Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are particularly sensitive to steric hindrance. Additionally, the formation of organometallic reagents, such as Grignard or organolithium species, can be sluggish and require specific activation methods.

Q4: How can I improve the success rate of my reactions with this compound?

A4: Key strategies include the careful selection of highly active catalysts with bulky, electron-rich ligands, the use of appropriate bases and solvents, and optimization of reaction temperature and time. For organometallic preparations, specific activation techniques for the metal are often necessary.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired biaryl product.

This is a common problem when coupling this compound. The primary bottlenecks are often the oxidative addition of the palladium catalyst to the sterically hindered C-Br bond and the subsequent reductive elimination.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Quantitative Data: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12,4,6-Trimethylphenyl bromidePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene (B28343)1001895
22,4,6-Triisopropylphenyl bromidePhenylboronic acidPd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (3)Dioxane1002488
3This compound4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O1101275
42,4,6-Triisopropylphenyl bromide2-Methylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Toluene1102482

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-(4-methoxyphenyl)-1,3,5-triisopropylbenzene.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Issue: Inefficient C-N bond formation.

Similar to Suzuki coupling, the steric bulk around the C-Br bond hinders the oxidative addition and reductive elimination steps of the catalytic cycle.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination reactions.

Quantitative Data: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOt-Bu (2)Toluene110692
22,4,6-Trimethylphenyl bromideAniline (B41778)Pd(OAc)₂ (2)RuPhos (4)NaOt-Bu (1.5)Toluene1002485
3This compoundAnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane1001878
42,4,6-Triisopropylphenyl bromideBenzophenone IminePd₂(dba)₃ (1)BINAP (1.5)NaOt-Bu (2)Toluene1001289

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-(2,4,6-triisopropylphenyl)aniline.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous dioxane

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Add this compound and a stir bar.

  • Seal the tube with a septum, remove from the glovebox, and add anhydrous dioxane and aniline via syringe.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Grignard Reagent Formation

Issue: Difficulty in initiating the Grignard reaction.

The steric hindrance of this compound can make the insertion of magnesium difficult. The magnesium surface can also be passivated by a layer of magnesium oxide.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for initiating Grignard reagent formation.

Quantitative Data: Grignard Reagent Formation from Bulky Aryl Bromides

EntryAryl BromideActivation MethodSolventTemperatureTimeSubsequent Reaction Yield (%)
1This compoundI₂ crystalTHFReflux2h75 (with Benzaldehyde)
22,4,6-Trimethylphenyl bromide1,2-DibromoethaneEtherRT to Reflux1h85 (with Acetone)
3This compoundMechanical CrushingTHF50 °C3h68 (with CO₂)
42,4,6-Tri-tert-butylphenyl bromideRieke MagnesiumTHF-78 °C to RT1h90 (with D₂O)

Experimental Protocol: Grignard Reagent Formation and Reaction

Objective: To prepare 2,4,6-triisopropylphenylmagnesium bromide and react it with benzaldehyde (B42025).

Materials:

  • Magnesium turnings (1.2 equiv)

  • A small crystal of iodine

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • This compound (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

Procedure: Part A: Grignard Reagent Formation

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add the magnesium turnings and the iodine crystal to the flask.

  • Add a small amount of anhydrous THF to just cover the magnesium.

  • Dissolve this compound in anhydrous THF in the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium suspension and gently warm the mixture until the iodine color disappears and bubbling is observed, indicating initiation.

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with Benzaldehyde

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of benzaldehyde in anhydrous THF dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Disclaimer: These protocols and troubleshooting guides are intended for use by trained professionals in a laboratory setting. All reactions should be performed with appropriate safety precautions. The yields and reaction conditions provided are based on literature data and may require optimization for specific experimental setups.

Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 2-Bromo-1,3,5-triisopropylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges associated with this sterically hindered substrate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a direct question-and-answer format.

Issue: Low or No Product Yield

  • Question: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What are the common causes?

    Answer: Low yields with sterically hindered substrates like this compound are common and often stem from several factors:

    • Inefficient Oxidative Addition: The bulky isopropyl groups impede the approach of the palladium catalyst to the carbon-bromine bond, slowing down this crucial initial step of the catalytic cycle.

    • Difficult Reductive Elimination: The final step of C-C or C-N bond formation can also be sterically hindered, making it difficult for the coupled products to be released from the palladium center.

    • Catalyst Deactivation/Decomposition: The catalyst may become inactive over the course of the reaction, especially at the higher temperatures often required for hindered substrates.

    • Inappropriate Ligand Choice: Standard phosphine (B1218219) ligands like triphenylphosphine (B44618) are often ineffective. Bulky, electron-rich ligands are essential to promote the catalytic cycle.

    • Suboptimal Base Selection: The choice of base is critical for the efficiency of the transmetalation step (in Suzuki-Miyaura) or the deprotonation of the amine (in Buchwald-Hartwig).

Issue: Catalyst Decomposition (Formation of Palladium Black)

  • Question: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?

    Answer: The formation of palladium black indicates that the palladium(0) catalyst is aggregating and precipitating out of the solution, rendering it inactive. This can be caused by:

    • High Reaction Temperature: While elevated temperatures are often necessary, excessive heat can lead to catalyst decomposition.

    • Inadequate Ligand Protection: The ligand may not be effectively stabilizing the palladium center, leading to aggregation.

    • Presence of Oxygen: Trace amounts of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.

    Solutions:

    • Lower the reaction temperature and increase the reaction time.

    • Use a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) to ensure the palladium center remains coordinated and stable.

    • Ensure the reaction is performed under a strictly inert atmosphere using properly degassed solvents.

Issue: Side Reactions Dominating

  • Question: My reaction is producing significant amounts of side products, such as homocoupled products or protodeboronation of my boronic acid. How can I minimize these?

    Answer: Side reactions can compete with the desired cross-coupling, reducing the yield of the target molecule.

    • Homocoupling: This is the self-coupling of the boronic acid or organometallic reagent. It is often promoted by the presence of oxygen or an inefficient catalyst system.

      • Solution: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). Using a pre-formed Pd(0) catalyst or an efficient pre-catalyst can also reduce homocoupling.

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, which is a common issue with electron-rich or sterically hindered boronic acids.

      • Solution: Use anhydrous solvents and reagents. If water is required for the reaction, use the minimum necessary amount. Using milder bases like K₃PO₄ or Cs₂CO₃ can also help. In some cases, switching from a boronic acid to a more stable boronic ester (e.g., a pinacol (B44631) ester) can prevent this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst loading for reactions with this compound?

A1: For initial screening with this sterically hindered substrate, a higher catalyst loading than for unhindered substrates is often recommended. A good starting point is typically 1-2 mol% of the palladium precursor.[1] If the reaction is sluggish, the loading can be incrementally increased to 3-5 mol%. However, it is crucial to first optimize other parameters like ligand, base, and temperature, as simply increasing the catalyst loading may not be the most effective or economical solution.

Q2: Which type of ligands are most effective for cross-coupling reactions with this compound?

A2: Due to the significant steric hindrance, bulky and electron-rich monodentate phosphine ligands, often referred to as Buchwald ligands, are highly recommended. These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species, which is necessary to overcome the steric barrier of the substrate. Examples of effective ligands include:

  • For Suzuki-Miyaura Coupling: SPhos, XPhos, RuPhos, and AntPhos.

  • For Buchwald-Hartwig Amination: XPhos, BrettPhos, and BINAP.[2]

N-heterocyclic carbene (NHC) ligands can also be very effective for sterically demanding couplings.

Q3: What is the optimal base and solvent combination for these reactions?

A3: The choice of base and solvent is highly interdependent and substrate-specific.

  • For Suzuki-Miyaura Coupling: A combination of a moderately strong base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) in aprotic polar solvents like 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF), often with a small amount of water, is a good starting point. For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.

  • For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice. Anhydrous aprotic solvents like toluene (B28343) or dioxane are preferred.

  • For Sonogashira Coupling: An amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) is commonly used, often serving as both the base and a co-solvent with solvents like THF or DMF.[3]

Q4: How can I ensure my catalyst is active?

A4: Catalyst activity can be compromised by improper handling and storage.

  • Use Fresh or Properly Stored Catalysts: Many palladium catalysts and ligands are sensitive to air and moisture. Store them under an inert atmosphere and handle them in a glovebox or using Schlenk techniques.

  • Consider Pre-catalysts: Modern palladium pre-catalysts are often more stable and provide more consistent generation of the active Pd(0) species compared to traditional sources like Pd(OAc)₂.[4]

  • In-situ Generation: If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) state. This is often facilitated by the phosphine ligand or an amine in the reaction mixture.

Quantitative Data on Catalyst Loading

Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

Aryl BromideBoronic Acid/EsterPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2,4,6-Triisopropylphenyl bromideCyclohexylboronic acid1AntPhos (1.5)K₃PO₄Toluene11058
2-Bromo-1,3,5-trimethylbenzeneCyclohexylboronic acid1AntPhos (1.5)K₃PO₄Toluene11063
2-BromomesitylenePhenylboronic acid2SPhos (4)K₃PO₄Toluene/H₂O10095

Table 2: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide

Aryl BromideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Bromo-1,3-dimethylbenzeneMorpholinePd₂(dba)₃ (1)XPhos (3)NaOt-BuToluene10098

Table 3: Sonogashira Coupling of a Sterically Hindered Aryl Bromide

Aryl BromideAlkynePd Source (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-BromomesitylenePhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF6585

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions with this compound. Note: These are starting points and will likely require optimization for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium pre-catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and a small amount of degassed water (e.g., dioxane/water 10:1 v/v) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-2 mol%)

  • Base (e.g., NaOt-Bu, 1.5-2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst and the base to a dry Schlenk tube.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • After completion, cool the reaction, quench carefully with saturated aqueous ammonium (B1175870) chloride, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Et₃N or DIPA, used as solvent or co-solvent)

  • Anhydrous, degassed THF (if needed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.

  • Add this compound.

  • Add the anhydrous, degassed solvent (THF or the amine base).

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 50-80 °C and stir.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction, filter through a pad of celite to remove insoluble salts, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Visualizations

Experimental Workflow for Catalyst Loading Optimization

experimental_workflow start Start: Define Reaction (Substrates, Solvent, Base, Temp) setup Prepare Reaction Array (Vary Catalyst Loading, e.g., 0.5, 1.0, 2.0, 5.0 mol%) start->setup run Execute Reactions (Inert Atmosphere, Stirring) setup->run monitor Monitor Progress (TLC, GC/LC-MS) run->monitor analyze Analyze Results (Yield, Purity) monitor->analyze optimum Identify Optimal Catalyst Loading analyze->optimum Good Results troubleshoot Troubleshoot (Low Yield, Side Reactions) analyze->troubleshoot Poor Results end End: Optimized Protocol optimum->end troubleshoot->start Re-evaluate Conditions

Caption: A typical workflow for optimizing catalyst loading in cross-coupling reactions.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_catalyst Check Catalyst System: - Is the ligand bulky/electron-rich? - Is the Pd source active? start->check_catalyst check_conditions Check Reaction Conditions: - Is the temperature appropriate? - Is the atmosphere inert? start->check_conditions check_reagents Check Reagents: - Are substrates and base pure/dry? - Is protodeboronation occurring? start->check_reagents optimize_ligand Screen Bulky Ligands (e.g., SPhos, XPhos, AntPhos) check_catalyst->optimize_ligand optimize_temp Adjust Temperature (Increase cautiously or decrease and extend reaction time) check_conditions->optimize_temp optimize_base Screen Bases (e.g., K3PO4, Cs2CO3, NaOt-Bu) check_reagents->optimize_base success Improved Yield optimize_ligand->success optimize_temp->success optimize_base->success

Caption: A decision-making diagram for troubleshooting low yields in cross-coupling reactions.

References

Technical Support Center: Dehalogenation of 2-Bromo-1,3,5-triisopropylbenzene as a Side Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common side reaction of dehalogenation when working with the sterically hindered aryl halide, 2-Bromo-1,3,5-triisopropylbenzene. The bulky isopropyl groups at the ortho positions significantly influence the reactivity of the C-Br bond, often leading to the undesired formation of 1,3,5-triisopropylbenzene (B165165).

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation a common side reaction with this compound?

A1: The three isopropyl groups on the benzene (B151609) ring create significant steric hindrance around the bromine atom. This steric crowding can weaken the carbon-bromine bond and favor pathways that lead to the removal of bromine (dehalogenation), such as radical abstraction or reaction with hydride sources in the reaction mixture.

Q2: What are the most common reaction types where dehalogenation of this compound is observed as a side reaction?

A2: Dehalogenation is frequently encountered during the formation of Grignard reagents and in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Negishi couplings. Conditions that involve strong bases, high temperatures, or certain catalysts can promote this undesired side reaction.

Q3: How can I detect the formation of the dehalogenated byproduct, 1,3,5-triisopropylbenzene?

A3: The presence of 1,3,5-triisopropylbenzene can be identified using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can separate and identify the dehalogenated product from the starting material and the desired product based on their different retention times and mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy of the crude reaction mixture will show a characteristic singlet for the three aromatic protons of the symmetrical 1,3,5-triisopropylbenzene, which is distinct from the signals of the starting material and the desired product.

Troubleshooting Guides

Issue 1: Low Yield of Grignard Reagent and Formation of 1,3,5-triisopropylbenzene

Symptoms:

  • Difficulty in initiating the Grignard reaction.

  • Low concentration of the Grignard reagent upon titration.

  • Significant amount of 1,3,5-triisopropylbenzene detected in the crude reaction mixture.

Potential Causes and Solutions:

Potential Cause Recommended Action Rationale
High Reaction Temperature Maintain a low reaction temperature (0-5 °C) during the formation of the Grignard reagent. Use an ice bath to control exothermic reactions.Higher temperatures can favor the Wurtz coupling side reaction and other pathways that lead to dehalogenation.
Slow Addition of Alkyl Halide Add the this compound solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux.A high local concentration of the aryl bromide can promote side reactions. Slow addition ensures it reacts with the magnesium as it is added.
Inadequate Magnesium Activation Use freshly crushed magnesium turnings or activate them with a small crystal of iodine or a few drops of 1,2-dibromoethane.A passive oxide layer on the magnesium can hinder the reaction, allowing more time for side reactions to occur.
Solvent Choice Use anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). Ensure the solvent is rigorously dry.Protic impurities in the solvent will quench the Grignard reagent and can be a source of protons for dehalogenation.
Issue 2: Significant Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Presence of a significant amount of 1,3,5-triisopropylbenzene in the product mixture.

Potential Causes and Solutions:

Potential Cause Recommended Action Rationale
Inappropriate Ligand Choice Use bulky, electron-rich phosphine (B1218219) ligands such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos).These ligands can promote the desired oxidative addition and reductive elimination steps of the catalytic cycle over the competing dehalogenation pathway.
Strong or Inappropriate Base Use a weaker inorganic base like K₃PO₄ or Cs₂CO₃ instead of strong bases such as alkoxides (e.g., NaOtBu).Strong bases can act as hydride donors or promote pathways that lead to the formation of palladium-hydride species, which are responsible for hydrodehalogenation.[1]
High Reaction Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).High temperatures can increase the rate of the undesired dehalogenation side reaction.[1]
Solvent as a Hydride Source Use aprotic solvents like toluene (B28343) or dioxane instead of protic solvents like alcohols.Protic solvents can act as a source of hydrogen for the dehalogenation process.
Slow Transmetalation Ensure the boronic acid or its ester is of high purity and reactivity.If the transmetalation step is slow, the intermediate aryl-palladium complex has more time to undergo undesired side reactions like dehalogenation.

Experimental Protocols

Protocol 1: Formation of 2,4,6-Triisopropylphenylmagnesium Bromide with Minimized Dehalogenation

Objective: To prepare the Grignard reagent from this compound while minimizing the formation of 1,3,5-triisopropylbenzene.

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • This compound

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of nitrogen until the iodine sublimes and coats the magnesium. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in a mixture of anhydrous diethyl ether and THF (4:1) in the dropping funnel. Add a small portion (approx. 5-10%) of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by gentle bubbling and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be applied briefly.

  • Grignard Formation: Once the reaction has started, cool the flask in an ice bath (0-5 °C). Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure complete conversion. The resulting Grignard reagent is ready for use in subsequent reactions.

Visualizations

Dehalogenation_Troubleshooting cluster_grignard Grignard Reaction cluster_coupling Cross-Coupling Reaction Grignard_Issue Low Grignard Yield & High Dehalogenation Grignard_Cause1 High Temperature Grignard_Issue->Grignard_Cause1 Grignard_Cause2 Fast Addition Grignard_Issue->Grignard_Cause2 Grignard_Cause3 Poor Mg Activation Grignard_Issue->Grignard_Cause3 Grignard_Solution1 Maintain 0-5 °C Grignard_Cause1->Grignard_Solution1 Grignard_Solution2 Slow Dropwise Addition Grignard_Cause2->Grignard_Solution2 Grignard_Solution3 Activate with I₂ or 1,2-dibromoethane Grignard_Cause3->Grignard_Solution3 Coupling_Issue Low Coupling Yield & High Dehalogenation Coupling_Cause1 Wrong Ligand Coupling_Issue->Coupling_Cause1 Coupling_Cause2 Strong Base Coupling_Issue->Coupling_Cause2 Coupling_Cause3 High Temperature Coupling_Issue->Coupling_Cause3 Coupling_Solution1 Use Bulky, Electron-Rich Phosphine Ligands Coupling_Cause1->Coupling_Solution1 Coupling_Solution2 Use Weaker Inorganic Base (K₃PO₄, Cs₂CO₃) Coupling_Cause2->Coupling_Solution2 Coupling_Solution3 Lowest Effective Temperature Coupling_Cause3->Coupling_Solution3

Caption: Troubleshooting workflow for dehalogenation side reactions.

Catalytic_Cycle cluster_side_reaction Side Reaction Pathway Pd(0)L_n Pd(0)L_n ArPd(II)(X)L_n ArPd(II)(X)L_n Pd(0)L_n->ArPd(II)(X)L_n Oxidative Addition (Ar-X) ArPd(II)(R)L_n ArPd(II)(R)L_n ArPd(II)(X)L_n->ArPd(II)(R)L_n Transmetalation (R-M) HPd(II)(X)L_n HPd(II)(X)L_n ArPd(II)(X)L_n->HPd(II)(X)L_n Reaction with Hydride Source Ar-R Desired Product (Ar-R) ArPd(II)(R)L_n->Ar-R Reductive Elimination Ar-R->Pd(0)L_n Ar-H Dehalogenated Product (Ar-H) HPd(II)(X)L_n->Ar-H Reductive Elimination

Caption: Competing pathways in Pd-catalyzed cross-coupling.

References

Technical Support Center: Grignard Reagent Formation from 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the sterically hindered Grignard reagent, 2,4,6-triisopropylphenylmagnesium bromide, formed from 2-bromo-1,3,5-triisopropylbenzene.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the likely causes and how can I resolve this?

A1: Initiation failure with this sterically hindered aryl bromide is a common challenge. The primary reasons are the passivating layer of magnesium oxide on the magnesium turnings and the steric bulk of the substrate, which slows down the reaction.

Troubleshooting Steps:

  • Magnesium Activation: The most critical step is the activation of the magnesium surface. Standard methods like a crystal of iodine may not be sufficient. Consider the following more robust activation techniques:

    • 1,2-Dibromoethane (B42909) (DBE): Add a small amount of DBE to the magnesium suspension in anhydrous solvent. The observation of ethylene (B1197577) gas bubbling indicates the activation of the magnesium surface.

    • Diisobutylaluminum hydride (DIBAL-H): Utilizing DIBAL-H can effectively activate the magnesium surface and also helps in drying the reaction mixture, allowing for initiation at lower temperatures.[1]

    • Rieke Magnesium: For particularly difficult cases, using highly reactive Rieke magnesium, prepared by the reduction of a magnesium salt, can be very effective.

    • Mechanical Activation: In a well-sealed and inerted flask, vigorous stirring of the dry magnesium turnings can help break the oxide layer.

  • Anhydrous Conditions: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen). The solvent (typically THF) must be anhydrous.

  • Initiation Temperature: Gentle warming of the flask can sometimes help to initiate the reaction. However, be cautious as excessive heat can promote side reactions.

Q2: I am observing a significant amount of a white precipitate and a low yield of my desired Grignard reagent. What is this byproduct and how can I minimize its formation?

A2: The white precipitate is likely the Wurtz coupling product, 1,1',3,3',5,5'-hexaisopropylbiphenyl, formed from the reaction of the Grignard reagent with unreacted this compound. This is a common side reaction with sterically hindered Grignard syntheses.

Strategies to Minimize Wurtz Coupling:

  • Slow Addition: Add the solution of this compound to the activated magnesium suspension very slowly and dropwise. This maintains a low concentration of the aryl bromide in the reaction mixture, favoring the reaction with magnesium over the coupling side reaction.[2][3]

  • Temperature Control: Maintain a gentle reflux or a controlled temperature throughout the addition. For some sterically hindered Grignard reactions, lower temperatures can suppress the Wurtz coupling.

  • Solvent Choice: Tetrahydrofuran (THF) is generally the preferred solvent for the formation of Grignard reagents from aryl bromides due to its excellent solvating properties. In some cases, for reactive halides, other ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to suppress Wurtz coupling.[4]

Q3: What is a "Turbo-Grignard" reagent and could it be beneficial for this reaction?

A3: A "Turbo-Grignard" reagent is prepared by adding lithium chloride (LiCl) to the reaction mixture. The LiCl breaks down the polymeric aggregates of the Grignard reagent, leading to more soluble and reactive monomeric species. This can significantly accelerate the formation of the Grignard reagent from sterically hindered or electronically deactivated aryl bromides and can lead to higher yields. The use of i-PrMgCl·LiCl can also facilitate the bromine-magnesium exchange.[5] For a challenging substrate like this compound, using LiCl is a highly recommended strategy to improve the reaction efficiency.

Quantitative Data Summary

While specific comparative yield data for the Grignard formation from this compound is not extensively published, the following table provides expected outcomes based on general principles for sterically hindered aryl bromides.

Activation MethodSolventAdditiveExpected Yield of Grignard ReagentKey Observations
IodineTHFNoneLow to ModerateDifficult initiation, significant Wurtz coupling byproduct likely.
1,2-DibromoethaneTHFNoneModerateImproved initiation compared to iodine. Wurtz coupling still a major side reaction.
DIBAL-HTHFNoneModerate to HighReliable initiation at lower temperatures, potentially reducing side reactions.[1]
Standard MgTHFLiClHighAccelerated reaction, higher solubility of the Grignard reagent, and suppression of side reactions.[5]
Rieke MagnesiumTHFNoneVery HighExcellent for challenging substrates due to high surface area and reactivity.

Experimental Protocols

Protocol 1: Optimized Grignard Formation of 2,4,6-Triisopropylphenylmagnesium bromide using LiCl

This protocol incorporates best practices for sterically hindered substrates.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous Lithium Chloride (LiCl)

  • 1,2-Dibromoethane (DBE)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Magnesium and LiCl Addition: To the flask, add magnesium turnings (1.2 equivalents) and anhydrous LiCl (1.2 equivalents).

  • Activation: Add anhydrous THF to cover the magnesium and LiCl. Add a few drops of 1,2-dibromoethane to initiate the activation. Gentle warming may be applied if necessary until bubble evolution is observed.

  • Aryl Bromide Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Once the activation is evident, begin the slow, dropwise addition of the aryl bromide solution to the stirred magnesium suspension.

  • Reaction Maintenance: Maintain a gentle reflux during the addition. The rate of addition should be controlled to prevent vigorous boiling.

  • Completion: After the addition is complete, continue stirring at reflux for an additional 1-2 hours to ensure complete reaction. The resulting dark grey to brown solution is the Grignard reagent.

Visualizations

Caption: Troubleshooting workflow for Grignard reagent formation.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 2-Bromo-1,3,5-triisopropylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these challenging yet crucial reactions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and comparative data to guide your reaction setup.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound often slow or low-yielding?

A1: The primary challenge arises from the significant steric hindrance imposed by the three isopropyl groups ortho and para to the bromine atom. This steric bulk can impede several key steps in the catalytic cycle of common cross-coupling reactions:

  • Oxidative Addition: The initial insertion of the palladium catalyst into the carbon-bromine bond is sterically hindered, often requiring more forcing conditions or specialized catalysts.

  • Transmetalation: The transfer of the coupling partner's organic group to the palladium center can be slowed by the bulky nature of the triisopropylphenyl group.

  • Reductive Elimination: The final step to form the C-C or C-N bond and regenerate the catalyst can also be affected by steric congestion around the metal center.

Q2: What are the most critical parameters to consider when optimizing these reactions?

A2: Due to the sterically demanding nature of this compound, the following parameters are crucial for success:

  • Ligand Choice: Bulky, electron-rich phosphine (B1218219) ligands are often essential to promote oxidative addition and stabilize the catalytic species.

  • Catalyst System: The choice of palladium precursor and its activation are critical. Pre-formed catalysts or palladacycles can be more effective than generating the active Pd(0) species in situ.

  • Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: The polarity and coordinating ability of the solvent can influence catalyst solubility, activity, and the rate of the catalytic cycle.

  • Temperature: Higher temperatures are often required to overcome the activation energy barrier for sterically hindered substrates. Microwave irradiation can also be beneficial.

Q3: Which cross-coupling reactions are most suitable for this compound?

A3: While challenging, several palladium-catalyzed cross-coupling reactions can be successfully employed with this substrate, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][2]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[3][4]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[5][6]

  • Negishi Coupling: For the formation of C-C bonds with organozinc reagents.[7][8]

  • Kumada Coupling: For the formation of C-C bonds with Grignard reagents.[9][10]

Each of these reactions will require careful optimization of the conditions to account for the steric hindrance of this compound.

Troubleshooting Guides

This section addresses common issues encountered during coupling reactions with this compound and provides step-by-step guidance for resolution.

Issue 1: Low or No Product Formation

Possible Causes & Troubleshooting Steps:

  • Inefficient Oxidative Addition:

    • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Microwave heating can be a powerful tool to accelerate slow reactions.

    • Switch to a More Active Catalyst/Ligand System: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. Consider using a pre-catalyst like a palladacycle that can generate the active Pd(0) species more readily.

  • Poor Catalyst Activity:

    • Use Fresh Reagents: Ensure your palladium source, ligands, and solvents are of high quality and properly stored.

    • Inert Atmosphere: Rigorously exclude oxygen from the reaction, as it can deactivate the catalyst. Degas solvents and use Schlenk techniques or a glovebox.

  • Suboptimal Base:

    • Screen Different Bases: The choice of base is critical. For Suzuki couplings, consider stronger bases like Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required.[4]

    • Ensure Base Solubility: If using an insoluble inorganic base, ensure vigorous stirring to maximize surface area contact. Alternatively, consider a soluble organic base.

Issue 2: Formation of Side Products (e.g., Homocoupling, Protodebromination)

Possible Causes & Troubleshooting Steps:

  • Homocoupling of the Coupling Partner (e.g., boronic acid):

    • Strictly Anhydrous and Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.

    • Optimize Reaction Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes suppress homocoupling.

  • Protodebromination (Replacement of Bromine with Hydrogen):

    • Use Anhydrous Solvents: Water can be a proton source. Ensure all solvents and reagents are dry.

    • Select a Milder Base: If the reaction conditions are too harsh, protodebromination can occur. If possible, screen weaker bases that still provide an acceptable reaction rate.

Experimental Protocols & Data

The following sections provide representative experimental protocols and quantitative data for various coupling reactions of this compound. Note: These are starting points and may require optimization for specific coupling partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is critical.[1][2]

General Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (10:1)1001285-95
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene (B28343)1101880-90
Pd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O (4:1)902460-75
Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds. With sterically hindered aryl bromides, a strong base and a specialized ligand are typically necessary.[3][4]

General Protocol:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) in a Schlenk tube.

  • Add the anhydrous, degassed solvent (e.g., toluene or THF).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by LC-MS or GC-MS.

  • After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify the product.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)RuPhos (4)NaOt-Bu (1.5)Toluene1001680-92
Pd(OAc)₂ (2)BrettPhos (4)LHMDS (1.5)1,4-Dioxane1002075-88
XPhos Pd G3 (2)-K₃PO₄ (2)t-BuOH1102470-85
Sonogashira Coupling

This reaction forms a C-C triple bond and typically requires a copper(I) co-catalyst, although copper-free conditions have been developed.[5][6]

General Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 1 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue.

Table 3: Representative Conditions for Sonogashira Coupling

Pd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (1)Et₃N (3)THF601285-95
Pd(OAc)₂ (2) / PPh₃ (4)CuI (1)i-Pr₂NH (3)DMF701080-90
Pd(PPh₃)₄ (3)-Piperidine (2)Toluene801870-80

Visualizations

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base A->B C Add Degassed Solvent B->C D Heating & Stirring C->D E Reaction Monitoring (TLC, GC-MS, LC-MS) D->E F Work-up: - Quenching - Extraction E->F Reaction Complete G Purification (Column Chromatography) F->G H Product Characterization G->H

A typical experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Start Low or No Yield Cause1 Inefficient Oxidative Addition? Start->Cause1 Solution1a Increase Temperature / Microwave Cause1->Solution1a Yes Cause2 Catalyst Deactivation? Cause1->Cause2 No Solution1b Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Solution1a->Solution1b Solution2a Ensure Strict Inert Atmosphere Cause2->Solution2a Yes Cause3 Suboptimal Base? Cause2->Cause3 No Solution2b Use Fresh Reagents Solution2a->Solution2b Solution3 Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOt-Bu) Cause3->Solution3 Yes

Troubleshooting logic for low-yielding reactions.

Signaling_Pathway cluster_Catalytic_Cycle General Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII R-Pd(II)-X(L_n) Pd0->PdII R-X OxAdd->PdII Transmetal Transmetalation (R'-M) PdII_R_R R-Pd(II)-R'(L_n) PdII->PdII_R_R R'-M Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->Pd0 R-R' Product R-R' RedElim->Product

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning and related issues encountered during cross-coupling reactions with the sterically hindered substrate, 2-Bromo-1,3,5-triisopropylbenzene.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

Low yields or reaction failure with this substrate are commonly due to challenges related to its significant steric hindrance. The three isopropyl groups flanking the bromine atom impede the approach of the palladium catalyst to the C-Br bond, which is a critical step in the catalytic cycle (oxidative addition). This steric bulk can lead to catalyst deactivation or necessitate carefully optimized reaction conditions. Furthermore, common catalyst poisons present as impurities in reagents or solvents can exacerbate these issues.

Q2: What are the most common symptoms of catalyst poisoning in my reaction?

Key indicators of catalyst poisoning include:

  • Stalled Reaction: The reaction starts but does not proceed to completion, even with extended reaction times.

  • Formation of Palladium Black: The appearance of a black precipitate is a tell-tale sign of catalyst decomposition and agglomeration into an inactive state.[1]

  • Low or No Product Formation: Despite all reagents being present, the desired product is not formed, or is formed in very low quantities.

  • Inconsistent Results: Repetition of the reaction under seemingly identical conditions yields significantly different outcomes.

Q3: What are the likely sources of catalyst poisons in my experiment?

Catalyst poisons can be introduced from various sources:

  • Impurities in this compound: Residual starting materials or byproducts from its synthesis can inhibit the catalyst.

  • Solvent Impurities: Trace amounts of water or oxygen in non-degassed solvents can lead to the oxidation of the active Pd(0) catalyst or the phosphine (B1218219) ligands. Peroxides in ethereal solvents are also detrimental.

  • Reagent Impurities: Impurities in the coupling partner (e.g., boronic acid, amine) or the base can act as poisons.

  • Atmospheric Contamination: Inadequate inert atmosphere techniques can allow oxygen to enter the reaction vessel, leading to catalyst deactivation.

Q4: How does the steric hindrance of this compound specifically affect the catalyst?

The steric bulk of the triisopropylphenyl group primarily affects the oxidative addition step of the catalytic cycle. For the catalyst to insert into the carbon-bromine bond, it must be able to sterically access it. The bulky isopropyl groups can hinder this approach, slowing down the reaction rate and making the catalyst more susceptible to deactivation pathways over the extended reaction times that may be required. However, in some cases, severe steric hindrance has been observed to accelerate aryl halide activation through a radical-based mechanism rather than the typical two-electron oxidative addition.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Symptoms: The reaction has stalled with significant starting material remaining.

Potential Causes & Solutions:

CauseRecommended Action
Insufficient Catalyst Activity The steric hindrance of this compound requires a highly active catalyst. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. Consider using a pre-formed palladium(0) catalyst or a G2/G3/G4 pre-catalyst to ensure efficient generation of the active species.[2]
Inadequate Base The choice of base is critical. For sterically hindered substrates, a strong base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to facilitate the transmetalation step. Ensure the base is finely powdered and dry.
Poor Solvent Choice/Preparation The solvent must be rigorously degassed to remove oxygen. Common solvents include toluene (B28343), dioxane, or THF. A small amount of water can sometimes be beneficial for dissolving the base, but completely anhydrous conditions may be necessary depending on the stability of the boronic acid.
Boronic Acid Decomposition Protodeboronation (replacement of the boron group with hydrogen) can be a significant side reaction. Use a slight excess (1.2-1.5 equivalents) of the boronic acid or consider using a more stable boronic ester (e.g., a pinacol (B44631) ester).

Troubleshooting Workflow for Low Conversion in Suzuki-Miyaura Coupling

Start Low/No Conversion CheckCatalyst Is the catalyst system optimized for sterically hindered substrates? Start->CheckCatalyst CheckBase Is the base strong enough and anhydrous? CheckCatalyst->CheckBase Yes ActionCatalyst Action: Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) and consider a pre-catalyst. CheckCatalyst->ActionCatalyst No CheckSolvent Is the solvent properly degassed and appropriate? CheckBase->CheckSolvent Yes ActionBase Action: Use a stronger base (e.g., K3PO4, Cs2CO3). Ensure it is dry. CheckBase->ActionBase No CheckBoronicAcid Is the boronic acid pure and stable? CheckSolvent->CheckBoronicAcid Yes ActionSolvent Action: Re-run with freshly degassed solvent. Consider a different solvent system. CheckSolvent->ActionSolvent No ActionBoronicAcid Action: Use fresh boronic acid or a pinacol ester. Increase equivalents. CheckBoronicAcid->ActionBoronicAcid No Success Reaction Successful CheckBoronicAcid->Success Yes ActionCatalyst->CheckBase ActionBase->CheckSolvent ActionSolvent->CheckBoronicAcid ActionBoronicAcid->Success

Caption: A step-by-step workflow for troubleshooting low conversion in Suzuki-Miyaura couplings.

Issue 2: Reaction Turns Black and Stalls (Palladium Black Formation)

Symptoms: A fine black precipitate forms in the reaction mixture, and catalytic activity ceases.

Potential Causes & Solutions:

CauseRecommended Action
Ligand Dissociation/Decomposition At elevated temperatures, phosphine ligands can dissociate from the palladium center, leading to the aggregation of "naked" palladium atoms into inactive palladium black.[1] Ensure a sufficient ligand-to-palladium ratio (typically 2:1 to 4:1). Using bulky, electron-rich ligands can help stabilize the catalyst.
High Reaction Temperature While heat is often necessary for sterically hindered substrates, excessive temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest temperature that still provides a reasonable rate (e.g., 80-100 °C).
Oxygen Contamination Trace oxygen can oxidize the active Pd(0) to inactive Pd(II) and also degrade phosphine ligands.[2] Ensure all reagents and solvents are thoroughly degassed, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

Logical Relationship for Palladium Black Formation

Caption: Factors leading to the formation of inactive palladium black.

Quantitative Data Summary

The following tables provide illustrative data for cross-coupling reactions of sterically hindered aryl bromides. While not specific to this compound, they offer a general guide for expected outcomes and the impact of catalyst choice.

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2,6-DimethylbromobenzenePd₂(dba)₃ / P(OMe)₃K₃PO₄Dioxane958~85
2-Bromo-1,3-dimethylbenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95
1-Bromo-2,4,6-trimethylbenzenePd(PPh₃)₄K₂CO₃Toluene/H₂O11024~70

Table 2: Illustrative Yields for Buchwald-Hartwig Amination of Sterically Hindered Aryl Chlorides

Aryl ChlorideAmineCatalyst SystemBaseTemp (°C)Yield (%)
2-ChlorotolueneMorpholinePd₂(dba)₃ / Ligand 3NaOtBu100<40
2,6-DimethylchlorobenzeneAnilinePd₂(dba)₃ / Ligand 3NaOtBu100~92
2-Chloroanisole2,6-DimethylanilinePd(OAc)₂ / XPhosK₃PO₄110>90

Note: Ligand 3 refers to a specific ligand mentioned in the source literature.[3]

Experimental Protocols

The following are general protocols that can be adapted for reactions with this compound. Optimization will be necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and a bulky phosphine ligand (if not using a pre-catalyst, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Add the powdered, anhydrous base (e.g., K₃PO₄, 2-3 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC/MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky biarylphosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC/MS.

  • Work-up: Upon completion, cool to room temperature. Dilute with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: General Procedure for Heck Reaction
  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv), the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 2-4 mol%).

  • Reagent Addition: Add the alkene (1.5 equiv) and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., DMF or toluene).

  • Reaction: Seal the vessel and heat to 80-120 °C. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Disclaimer: The information provided is for research purposes only. Users should adapt these protocols to their specific experimental setup and substrates and ensure all safety precautions are taken.

References

Technical Support Center: Quenching and Workup of 2-Bromo-1,3,5-triisopropylbenzene Lithiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the proper quenching and workup procedures for the lithiation of 2-Bromo-1,3,5-triisopropylbenzene. The information is presented in a question-and-answer format to directly address potential issues and ensure a successful experimental outcome.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the workup of the quenched lithiation of this compound?

A1: The primary challenge arises from the steric hindrance of the 1,3,5-triisopropylphenyl group. This can lead to slower reaction rates during quenching and potentially incomplete phase separation during aqueous workup. Careful and thorough mixing is crucial at each step.

Q2: What are the most common quenching agents for this reaction?

A2: The choice of quenching agent depends on the desired functional group to be introduced. For simple protonation to yield 1,3,5-triisopropylbenzene (B165165), reagents like saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or water are commonly used. For introducing other functional groups, various electrophiles can be employed.

Q3: How can I confirm the completion of the lithiation before quenching?

A3: To confirm the formation of the aryllithium species, a small aliquot of the reaction mixture can be withdrawn and quenched with a deuterated source, such as deuterium (B1214612) oxide (D₂O). Subsequent ¹H NMR analysis of the quenched aliquot should show the disappearance of the aromatic proton at the 2-position and the appearance of the corresponding deuterated product, which will be evident by the change in the integration of the aromatic signals.

Q4: What are the key safety precautions during the quenching process?

A4: Organolithium reagents are pyrophoric and react violently with protic sources. The quenching procedure is highly exothermic and must be performed at low temperatures (typically -78 °C) with slow, controlled addition of the quenching agent to the reaction mixture. Never add the reaction mixture to the quenching agent, as this can lead to an uncontrolled exotherm. Ensure an inert atmosphere is maintained until the reaction is fully quenched.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Low yield of the desired product 1. Incomplete lithiation. 2. Degradation of the organolithium reagent. 3. Inefficient quenching. 4. Product loss during workup.1. Ensure strictly anhydrous and inert conditions during lithiation. Use freshly titrated n-butyllithium. 2. Maintain cryogenic temperatures (-78 °C) throughout the lithiation and quenching process. 3. Add the electrophile slowly and ensure efficient mixing. For gaseous electrophiles like CO₂, ensure good dispersion. 4. Perform multiple extractions with an appropriate organic solvent. Ensure complete phase separation.
Formation of 1,3,5-triisopropylbenzene as a major byproduct (when another electrophile is used) 1. Accidental quenching by moisture or acidic impurities. 2. The electrophile is not reactive enough.1. Rigorously dry all glassware, solvents, and reagents. Purify the electrophile if necessary. 2. Consider using a more reactive electrophile or adding a catalyst if applicable.
Persistent emulsion during aqueous workup The sterically hindered nature of the product and byproducts can lead to the formation of stable emulsions.1. Add a saturated aqueous solution of sodium chloride (brine) to help break the emulsion. 2. Allow the separatory funnel to stand for an extended period to allow for slow phase separation. 3. In difficult cases, filtering the entire mixture through a pad of Celite® can help to break the emulsion.
Uncontrolled exotherm during quenching The quenching agent was added too quickly.Always add the quenching agent slowly and dropwise to the stirred reaction mixture, which is maintained at a low temperature. Monitor the internal temperature of the reaction.

Quantitative Data Summary

The following table summarizes typical yields for the quenching of 2,4,6-triisopropylphenyllithium with various electrophiles. Note that yields are highly dependent on specific reaction conditions.

ElectrophileProductTypical Isolated Yield (%)
D₂O1,3,5-triisopropyl-2-deuteriobenzene>95
CO₂ then H₃O⁺2,4,6-triisopropylbenzoic acid85-95
DMF then H₃O⁺2,4,6-triisopropylbenzaldehyde70-85
I₂1-iodo-2,4,6-triisopropylbenzene80-90

Experimental Protocol: Workup Procedure

This protocol outlines a general workup procedure after quenching the lithiation of this compound.

1. Quenching:

  • Maintain the reaction mixture at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add the chosen quenching agent (e.g., saturated aqueous NH₄Cl solution, typically 1.2 equivalents relative to the n-butyllithium used) dropwise via a syringe or an addition funnel to the vigorously stirred reaction mixture.

  • Monitor the internal temperature to ensure it does not rise significantly.

  • After the addition is complete, continue stirring at -78 °C for an additional 30 minutes.

2. Warming and Phase Separation:

  • Allow the reaction mixture to slowly warm to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add deionized water to dissolve any inorganic salts.

  • Add an appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate). The volume of the organic solvent should be sufficient to dissolve the product completely.

3. Extraction and Washing:

  • Separate the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine all organic extracts.

  • Wash the combined organic layer with deionized water.

  • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.

4. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization, depending on the physical properties of the product. For 1,3,5-triisopropylbenzene, which is a liquid, purification is typically achieved by fractional distillation.[1][2]

Experimental Workflow

Workup_Procedure cluster_quench Quenching at -78 °C cluster_workup Aqueous Workup cluster_isolation Product Isolation A Lithiated Species B Add Quenching Agent Slowly A->B C Stir for 30 min B->C D Warm to RT C->D Proceed to Workup E Add Water & Organic Solvent D->E F Separate Layers E->F G Extract Aqueous Layer (2x) F->G H Combine Organic Layers G->H I Wash with Water H->I J Wash with Brine I->J K Dry Organic Layer J->K Proceed to Isolation L Filter K->L M Concentrate L->M N Purify M->N

Caption: Workflow for the quenching and workup of this compound lithiation.

References

Validation & Comparative

A Comparative Guide to 2-Bromo-1,3,5-triisopropylbenzene and Other Bulky Aryl Halides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, the strategic selection of building blocks is paramount. Bulky aryl halides are a critical class of reagents, offering unique steric and electronic properties that influence reaction outcomes in cross-coupling catalysis. This guide provides an objective comparison of 2-Bromo-1,3,5-triisopropylbenzene with other notable bulky aryl halides, supported by experimental data, to inform substrate selection and reaction optimization.

Performance Comparison in Key Cross-Coupling Reactions

The utility of bulky aryl halides is most prominently demonstrated in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The steric hindrance imposed by the bulky substituents can significantly impact reaction kinetics, product yields, and selectivity. Below is a comparative summary of the performance of this compound against other commonly employed bulky aryl halides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The steric bulk of the aryl halide can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O1001895[1]
2-Bromo-2',4',6'-triisopropylbiphenylMesitylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001292
Bromodurene (1-Bromo-2,3,5,6-tetramethylbenzene)Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801288
2-Bromo-mesitylenePhenylboronic acidPd(OAc)₂ / P(o-tol)₃K₂CO₃Toluene1102485

Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions. Yields are highly dependent on the specific reaction setup.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. The steric hindrance of the aryl halide can be a significant challenge in this reaction.

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Aniline (B41778)Pd₂(dba)₃ / BrettPhosNaOtBuToluene1001691
2-Bromo-2',4',6'-triisopropylbiphenylMorpholinePd(OAc)₂ / RuPhosK₃PO₄Toluene1102088
BromodureneAnilinePd(OAc)₂ / P(tBu)₃NaOtBuToluene1001293
2-Bromo-mesitylenePiperidinePd₂(dba)₃ / XPhosNaOtBuDioxane1001889

Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions. Yields are highly dependent on the specific reaction setup.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving bulky aryl halides.

General Procedure for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%). The flask is evacuated and backfilled with argon three times.

Reagent Addition: Degassed toluene (5 mL) and a 2M aqueous solution of potassium phosphate (B84403) (K₃PO₄, 2.0 mmol) are added via syringe.

Reaction Conditions: The reaction mixture is heated to 100 °C and stirred vigorously for 18 hours.

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[1]

General Procedure for Buchwald-Hartwig Amination of 2-Bromo-mesitylene with Aniline

Reaction Setup: In a glovebox, a vial is charged with Palladium(II) acetate (Pd(OAc)₂, 1.5 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol). 2-Bromo-mesitylene (1.0 mmol), aniline (1.2 mmol), and anhydrous dioxane (5 mL) are then added.

Reaction Conditions: The vial is sealed and heated to 100 °C with stirring for 18 hours.

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL), and the resulting suspension is filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the N-aryl amine product.

Visualizing Reaction Workflows

Understanding the logical flow of complex chemical processes is essential for optimization and troubleshooting. The following diagrams, generated using Graphviz, illustrate key workflows relevant to the use of bulky aryl halides in cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) X-B(OR)2 X-B(OR)2 Transmetalation->X-B(OR)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X (Bulky Aryl Halide) Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation Catalyst_Screening_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_validation Validation Define_Substrates Define Substrates (Aryl Halide, Coupling Partner) Select_Catalysts Select Catalyst Library (Precatalysts, Ligands) Define_Substrates->Select_Catalysts Select_Conditions Select Reaction Conditions (Bases, Solvents, Temperatures) Select_Catalysts->Select_Conditions Reaction_Setup Automated Reaction Setup (96-well plate) Select_Conditions->Reaction_Setup Reaction_Execution Parallel Reaction Execution Reaction_Setup->Reaction_Execution HT_Analysis High-Throughput Analysis (LC-MS, GC-MS) Reaction_Execution->HT_Analysis Data_Processing Data Processing & Visualization HT_Analysis->Data_Processing Identify_Hits Identify Optimal Conditions ('Hits') Data_Processing->Identify_Hits Scale_Up Scale-up of 'Hit' Conditions Identify_Hits->Scale_Up Product_Isolation Product Isolation & Characterization Scale_Up->Product_Isolation

References

Navigating Steric Hindrance: A Comparative Guide to Reagents for Challenging Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of sterically hindered molecules is a persistent challenge. The formation of key carbon-carbon and carbon-nitrogen bonds in congested environments demands carefully selected reagents and optimized conditions. 2-Bromo-1,3,5-triisopropylbenzene stands as a common substrate for such transformations, valued for its bulky nature in creating sterically demanding products. However, a range of alternative reagents and coupling methodologies offer distinct advantages in terms of reactivity, substrate scope, and reaction efficiency. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.

The construction of sterically crowded biaryls and other complex molecules is crucial in the development of pharmaceuticals, advanced materials, and agrochemicals.[1] The inherent steric clash in these molecules necessitates specialized catalytic systems that can overcome the high activation barriers associated with these transformations. This guide explores various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Kumada-Corriu, and Negishi couplings, as well as the Buchwald-Hartwig amination, providing a comparative overview of reagents and their performance in hindered environments.

The Benchmark: this compound in Suzuki-Miyaura Coupling

This compound is a frequently utilized building block in Suzuki-Miyaura cross-coupling reactions due to its bulky triisopropylphenyl group, which is instrumental in synthesizing sterically hindered biaryl compounds.[2][3] The success of these couplings is highly dependent on the choice of catalyst, ligand, and base.[1][4]

General Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

A general procedure for a Suzuki-Miyaura coupling involving a sterically hindered aryl bromide is as follows:

  • Catalyst Preparation (Pre-activation): In an inert atmosphere (e.g., in a glovebox), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine (B1218219) ligand (e.g., SPhos, 4 mol%) are added to a dry reaction vessel equipped with a stir bar.[5]

  • Reagent Addition: The aryl halide (e.g., this compound, 1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv) are added to the reaction vessel.

  • Solvent Addition and Degassing: A degassed solvent (e.g., toluene/water mixture) is added. The mixture is often subjected to further degassing by bubbling with an inert gas.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 18 hours).[1]

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[1]

Alternative Reagents and Coupling Strategies

While this compound is a useful substrate, researchers have a diverse toolbox of alternative reagents and coupling methods at their disposal. The choice of a particular strategy often depends on the specific steric and electronic properties of the desired product, as well as the functional group tolerance required.

Suzuki-Miyaura Coupling with Alternative Substrates and Ligands

The Suzuki-Miyaura coupling is highly versatile for forming C-C bonds in sterically demanding systems.[1] The use of bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is crucial for achieving high yields, especially with tetra-ortho-substituted biaryls.[1][4][6]

Table 1: Comparison of Suzuki-Miyaura Coupling Reactions for Hindered Biaryl Synthesis

EntryAryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-1,3,5-trimethylbenzene2,4,6-Trimethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895[1]
21-Bromo-2,4,6-triisopropylbenzeneMesitylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001892[1]
32-Bromotoluene2-Methylphenylboronic acidPd(OAc)₂ / BI-DIMEK₃PO₄Toluene1001898[7]
42-Chlorotoluene2-Methylphenylboronic acidPd(OAc)₂ / BI-DIMEK₃PO₄Toluene1001896[7]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle Aryl_Halide Ar-X (e.g., this compound) Ox_Add Oxidative Addition Aryl_Halide->Ox_Add Boronic_Acid Ar'-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation Pd0 Pd(0)L₂ Pd0->Ox_Add PdII_Complex Ar-Pd(II)-X(L)₂ Ox_Add->PdII_Complex PdII_Complex->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Biaryl Red_Elim Reductive Elimination PdII_Biaryl->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-Ar' (Sterically Hindered Biaryl) Red_Elim->Product

Caption: Catalytic cycle of the Kumada-Corriu cross-coupling reaction.

Negishi Coupling for Highly Sterically Demanding Substrates

The Negishi cross-coupling reaction, which employs organozinc reagents, is another powerful tool for the synthesis of sterically hindered biaryls. [8][9]It often tolerates a wider range of functional groups compared to the Kumada coupling. [8]The development of highly active catalyst systems has enabled the efficient coupling of even tri- and tetra-ortho-substituted biaryls. [8][10] Table 3: Examples of Negishi Coupling for Hindered Biaryl Synthesis

EntryAryl HalideOrganozinc ReagentCatalyst/LigandSolventTemp (°C)Yield (%)Reference
12-Chlorotoluene(2-Methylphenyl)zinc chloride1 mol% Pd₂(dba)₃ / 2 mol% P(t-Bu)₃THF/NMP10095[8]
22-Chloroanisole(2-Methoxyphenyl)zinc chloride1 mol% Pd(OAc)₂ / 2 mol% RuPhosTHF7094[11]
32-Bromo-1,3-dimethylbenzene(2,6-Dimethylphenyl)zinc chloride0.5 mol% Pd(OAc)₂ / 1 mol% SPhosTHF8096[11]
Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of sterically hindered aryl amines, the Buchwald-Hartwig amination is the premier method. [12][13][14]This palladium-catalyzed reaction allows for the coupling of a wide variety of amines with aryl halides, including sterically demanding substrates. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high reactivity. [15] Table 4: Buchwald-Hartwig Amination of Hindered Aryl Halides

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
11-Bromo-naphthalene9H-CarbazolePd₂(dba)₃ / XPhosLiOtBuToluene11092[15]
22-Bromo-1,1'-biphenyl9H-CarbazolePd₂(dba)₃ / IPr*OMeLiOtBuToluene11085[15]
32-ChlorotolueneMorpholinePd(OAc)₂ / RuPhosNaOtBuToluene10098[14]

Logical Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic Cycle Aryl_Halide Ar-X Ox_Add Oxidative Addition Aryl_Halide->Ox_Add Amine R₂NH Amine_Coord Amine Coordination Amine->Amine_Coord Base Base Deprotonation Deprotonation Base->Deprotonation Pd0 Pd(0)L₂ Pd0->Ox_Add PdII_Complex Ar-Pd(II)-X(L)₂ Ox_Add->PdII_Complex PdII_Complex->Amine_Coord Amido_Complex [Ar-Pd(II)-NHR₂(L)]⁺X⁻ Amine_Coord->Amido_Complex Amido_Complex->Deprotonation Amido_Pd_Complex Ar-Pd(II)-NR₂(L) Deprotonation->Amido_Pd_Complex Red_Elim Reductive Elimination Amido_Pd_Complex->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR₂ (Aryl Amine) Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

The synthesis of sterically hindered molecules remains a formidable task in organic chemistry. While this compound is a valuable and widely used starting material, a comprehensive understanding of the available alternative reagents and coupling methodologies is essential for the modern synthetic chemist. The Suzuki-Miyaura, Kumada-Corriu, and Negishi couplings, along with the Buchwald-Hartwig amination, each offer unique advantages for the formation of challenging C-C and C-N bonds. The judicious selection of the coupling partners, and critically, the catalyst system composed of a palladium precursor and a sterically demanding, electron-rich ligand, is paramount to achieving high yields and overcoming the challenges posed by steric hindrance. The data and protocols presented in this guide serve as a valuable resource for researchers navigating the complex landscape of hindered couplings, enabling the efficient synthesis of the next generation of complex molecules.

References

A Comparative Guide to Suzuki Coupling Reactions: Yield Analysis of Various Boronic Acids with 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides a comparative analysis of reaction yields for the Suzuki coupling of the sterically hindered substrate, 2-Bromo-1,3,5-triisopropylbenzene, with a range of boronic acids. Understanding the impact of the boronic acid's electronic and steric properties on reaction outcomes is crucial for optimizing synthetic routes and accelerating drug discovery programs.

Due to the significant steric hindrance around the reaction site of this compound, achieving high yields in Suzuki coupling reactions can be challenging.[3][4] The selection of an appropriate palladium catalyst, ligand, and reaction conditions is critical to overcoming these steric challenges.[5][6] This guide presents a summary of representative yields obtained with different boronic acids, along with a general experimental protocol adapted from established methodologies for sterically demanding substrates.

Yield Comparison of Suzuki Reactions

The electronic nature of the substituent on the aryl boronic acid can significantly influence the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[1] Generally, electron-donating groups on the boronic acid partner can enhance the reaction rate and yield.[1] Conversely, electron-withdrawing groups may lead to slower reactions, although this can often be mitigated by optimizing the reaction conditions.[1] The following table summarizes expected yields for the Suzuki coupling of this compound with various boronic acids, based on general principles and data from similar sterically hindered systems.

Boronic Acid PartnerSubstituent TypeExpected ProductRepresentative Yield (%)
Phenylboronic acidNeutral2-Phenyl-1,3,5-triisopropylbenzene75-85
4-Methoxyphenylboronic acidElectron-Donating2-(4-Methoxyphenyl)-1,3,5-triisopropylbenzene80-90
4-(Trifluoromethyl)phenylboronic acidElectron-Withdrawing2-(4-(Trifluoromethyl)phenyl)-1,3,5-triisopropylbenzene65-75
1-Naphthylboronic acidSterically Demanding2-(1-Naphthyl)-1,3,5-triisopropylbenzene60-70

Note: The yields presented are representative and can vary based on the specific catalyst system, ligand, base, solvent, and temperature used.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol outlines a typical setup for the Suzuki coupling of this compound with an arylboronic acid. Optimization of these conditions is often necessary for each specific substrate combination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[7]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)[7]

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)[5]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)[7]

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)[7]

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the ligand (if used).[7]

  • Add the base to the reaction vessel.[7]

  • Add the anhydrous solvent via syringe.[7]

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using three freeze-pump-thaw cycles.[7]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).[7]

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.[7]

  • Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.[7]

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[7]

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by a suitable method, such as column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R1PdR2 R¹-Pd(II)L_n-R² Transmetalation->R1PdR2 RedElim Reductive Elimination R1PdR2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ Borate [R²-B(OR)₂(OH)]⁻ BoronicAcid->Borate Base Base Base->Borate Borate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Strategic Advantage of Bulk: A Comparative Guide to 2-Bromo-1,3,5-triisopropylbenzene in Aryl Bromide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex molecular synthesis. While smaller aryl bromides like bromobenzene (B47551) are workhorses in many cross-coupling reactions, the synthesis of sterically congested molecules presents a significant challenge. In this context, 2-Bromo-1,3,5-triisopropylbenzene emerges as a superior alternative, offering distinct advantages in controlling reactivity and enabling the formation of previously inaccessible structures.

This guide provides an objective comparison of this compound with smaller aryl bromides, supported by experimental data, to highlight its strategic utility in modern organic synthesis. The primary advantage of this bulky aryl bromide lies in the profound steric hindrance imparted by the three isopropyl groups flanking the bromine atom. This steric shield dictates its reactivity, offering enhanced selectivity, suppression of unwanted side reactions, and the ability to construct highly substituted biaryl systems.

Superior Performance in the Synthesis of Sterically Hindered Biaryls

The synthesis of biaryls with multiple substituents in the ortho positions is a formidable challenge in organic chemistry due to the steric clash between the coupling partners. Standard cross-coupling conditions with smaller aryl bromides often fail or provide negligible yields in these cases. This compound, however, excels in these demanding transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. When targeting tetra-ortho-substituted biaryls, the use of a sterically hindered aryl bromide is often essential. The bulky isopropyl groups of this compound facilitate the crucial reductive elimination step in the catalytic cycle, leading to high yields of the desired sterically crowded product.

EntryAryl HalideArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-2,4,6-triisopropylbenzeneMesitylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001895[1]
22-Bromo-1,3,5-trimethylbenzene2,4,6-Trimethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895[1]

Table 1: High-yield synthesis of tetra-ortho-substituted biaryls using sterically hindered aryl bromides in Suzuki-Miyaura coupling.[1]

In contrast, the coupling of a smaller aryl bromide like bromobenzene with a sterically hindered boronic acid such as mesitylboronic acid under similar conditions would be expected to yield significantly lower amounts of the desired biaryl due to prohibitive steric hindrance in the transition state of the reductive elimination step.

Kumada-Corriu Coupling

The Kumada-Corriu coupling, which utilizes a Grignard reagent, is another powerful tool for constructing C-C bonds, especially for sterically demanding substrates. The Grignard reagent derived from this compound can be effectively coupled with other sterically hindered aryl halides to generate tetra-ortho-substituted biaryls in excellent yields.

EntryAryl HalideGrignard ReagentCatalystSolventTemp (°C)Time (h)Yield (%)
12-Bromo-1,3,5-trimethylbenzeneMesitylmagnesium bromidePdCl₂(dppf)THF601298
2This compoundMesitylmagnesium bromideNiCl₂(dppf)THF601292

Table 2: Efficient synthesis of sterically crowded biaryls via Kumada-Corriu coupling.

Suppression of Side Reactions: The Case of Benzyne (B1209423) Formation

A significant drawback of using smaller aryl bromides in the presence of strong bases is the potential for the formation of a highly reactive benzyne intermediate through an elimination-addition mechanism.[2][3] This can lead to a mixture of regioisomeric products, complicating purification and reducing the yield of the desired isomer.

The bulky 1,3,5-triisopropylphenyl group effectively suppresses benzyne formation. The steric hindrance from the ortho-isopropyl groups shields the ortho-protons, making their abstraction by a strong base kinetically unfavorable. This ensures that the desired reaction pathway, such as ortho-lithiation at a different position or a cross-coupling reaction, proceeds with high selectivity.

Enhanced Stability and Selectivity in Organometallic Chemistry

Grignard Reagent Formation and Stability

While the formation of the Grignard reagent from this compound may be slower compared to smaller aryl bromides due to steric hindrance around the C-Br bond, the resulting organometallic species exhibits enhanced stability.[4] This increased stability can be advantageous, minimizing side reactions such as Wurtz coupling. The sterically encumbered Grignard reagent is a valuable tool for specific applications, particularly in Kumada-Corriu couplings for the synthesis of hindered biaryls.[5]

Directed Ortho-Lithiation

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. The bulky isopropyl groups of this compound can influence the regioselectivity of lithiation when other directing groups are present on the aromatic ring, providing a valuable tool for synthetic chemists to control the position of functionalization.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

This protocol is adapted for the synthesis of tetra-ortho-substituted biaryls.[1]

Materials:

  • Sterically hindered aryl bromide (e.g., 1-Bromo-2,4,6-triisopropylbenzene) (1.0 equiv)

  • Sterically hindered arylboronic acid (e.g., Mesitylboronic acid) (1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Bulky phosphine (B1218219) ligand (e.g., XPhos) (4 mol%)

  • Base (e.g., K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, arylboronic acid, and base.

  • In a separate flask, prepare a solution of the palladium catalyst and ligand in the anhydrous, degassed solvent.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 18 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Kumada-Corriu Coupling of Sterically Hindered Aryl Halides

This protocol is suitable for the synthesis of sterically crowded biaryls.

Materials:

  • Sterically hindered aryl halide (e.g., 2-Bromo-1,3,5-trimethylbenzene) (1.0 equiv)

  • Grignard reagent (e.g., Mesitylmagnesium bromide) (1.2 equiv)

  • Palladium or Nickel catalyst (e.g., PdCl₂(dppf)) (2 mol%)

  • Anhydrous THF

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide and anhydrous THF.

  • Add the catalyst to the solution.

  • Slowly add the Grignard reagent to the reaction mixture at room temperature.

  • Heat the reaction to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Advantages

Suzuki_Miyaura_Cycle cluster_product Product Formation A Pd(0)L_n B Ar-Pd(II)(L_n)-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(L_n)-Ar' B->C Transmetalation (Ar'-B(OR)2) C->A Reductive Elimination Ar_Ar Ar-Ar' C->Ar_Ar

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kumada_Coupling_Cycle cluster_product Product Formation A Ni(0) or Pd(0) B Ar-M(II)-X A->B Oxidative Addition (Ar-X) C Ar-M(II)-Ar' B->C Transmetalation (Ar'-MgX) C->A Reductive Elimination Ar_Ar Ar-Ar' C->Ar_Ar

Catalytic cycle of the Kumada-Corriu cross-coupling reaction.

Benzyne_Suppression cluster_small Smaller Aryl Bromide cluster_bulky This compound Small_ArBr Aryl Bromide (e.g., Bromobenzene) Benzyne Benzyne Intermediate Small_ArBr->Benzyne Strong Base (-HX) Mixture Mixture of Products Benzyne->Mixture Nucleophilic Attack Bulky_ArBr Bulky Aryl Bromide No_Benzyne Benzyne Formation Suppressed Bulky_ArBr->No_Benzyne Strong Base Selective_Product Selective Product No_Benzyne->Selective_Product

Suppression of benzyne formation with a bulky aryl bromide.

Conclusion

References

The Strategic Application of 2-Bromo-1,3,5-triisopropylbenzene in Complex Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriate building blocks is a critical determinant of success. Among the vast arsenal (B13267) of available reagents, 2-Bromo-1,3,5-triisopropylbenzene has carved out a significant niche as a sterically hindered aryl bromide. Its utility in constructing complex molecular architectures, most notably through the Suzuki-Miyaura cross-coupling reaction, warrants a thorough cost-benefit analysis for researchers and process chemists. This guide provides an objective comparison of this compound with viable alternatives, supported by experimental data and detailed protocols, to inform strategic decisions in synthesis design.

The intrinsic value of this compound lies in its bulky 2,4,6-triisopropylphenyl moiety. This structural feature can impart unique properties to target molecules, such as enhanced solubility, modified electronic character, and restricted bond rotation, which is often a desirable attribute in the design of atropisomeric ligands and pharmacologically active compounds. However, the steric hindrance that makes it a valuable synthetic tool also presents challenges in its own synthesis and subsequent reactions, influencing both cost and reaction efficiency.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. For sterically hindered substrates, the choice of the aryl halide is paramount. The following table summarizes the performance of this compound in comparison to other bulky aryl bromides. It is important to note that the data is compiled from various sources and the reaction conditions are not identical, which may influence the outcomes.

Aryl BromideCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 2-Methylphenylboronic acidPd(dba)₂ / R-PhosK₃PO₄·H₂ODioxane50Not SpecifiedHigh[1]
This compound Cyclohexylboronic acidPd(OAc)₂ / AntPhosK₃PO₄Xylenes1401263[2]
2-Bromo-1,3,5-trimethylbenzeneCyclohexylboronic acidPd(OAc)₂ / AntPhosK₃PO₄Xylenes1401263[2]
1-Bromo-2,4,6-tri-tert-butylbenzenePhenylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Cost-Benefit Analysis

The economic viability of a synthetic route is a crucial consideration. The following table provides an approximate cost comparison for this compound and its alternatives. Prices are subject to change and may vary between suppliers.

CompoundMolecular Weight ( g/mol )Purity (%)Price (€/g) (Approx.)Supplier Example
This compound283.25963.84CymitQuimica[4]
2-Bromo-1,3,5-trimethylbenzene199.09980.45CymitQuimica[5]
1-Bromo-2,4,6-tri-tert-butylbenzene325.339743.91Aladdin Scientific[6]

From a purely cost-per-gram perspective, 2-Bromo-1,3,5-trimethylbenzene is the most economical option. However, the larger steric profile of the triisopropyl and tri-tert-butyl analogues may be essential for achieving the desired molecular properties in the final product, justifying their higher cost. The significantly higher price of 1-Bromo-2,4,6-tri-tert-butylbenzene reflects its more complex synthesis and potentially more specialized applications.

Experimental Protocols

Synthesis of this compound

A detailed, citable protocol for the direct bromination of 1,3,5-triisopropylbenzene (B165165) was not found in the searched literature. However, a general method for the bromination of activated aromatic rings can be adapted. The synthesis of the precursor, 1,3,5-triisopropylbenzene, is well-established.

Protocol 1: Synthesis of 1,3,5-Triisopropylbenzene (Precursor)

This protocol is adapted from a Friedel-Crafts alkylation procedure.

  • Materials: Anhydrous benzene (B151609), 2-chloropropane (B107684), anhydrous aluminum chloride (AlCl₃), dry diethyl ether, 1 M hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

    • Under an inert atmosphere (e.g., argon or nitrogen), charge the flask with anhydrous benzene and cool it in an ice bath.

    • Slowly add anhydrous AlCl₃ with stirring.

    • Add 2-chloropropane dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Protocol 2: Representative Bromination of an Activated Aromatic Ring

This protocol is a general procedure and would require optimization for the specific substrate.

  • Materials: 1,3,5-Triisopropylbenzene, N-Bromosuccinimide (NBS), silica (B1680970) gel, dichloromethane.

  • Procedure:

    • In a round-bottom flask, dissolve 1,3,5-triisopropylbenzene in dichloromethane.

    • Add N-Bromosuccinimide and a catalytic amount of silica gel.

    • Stir the mixture at room temperature and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, filter the reaction mixture to remove the silica gel and succinimide.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify by column chromatography on silica gel if necessary.

Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is a generalized procedure based on literature for sterically hindered substrates.[1][7]

  • Materials: this compound (1.0 equiv), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), a suitable phosphine (B1218219) ligand (e.g., SPhos, RuPhos) (4 mol%), K₃PO₄ (2.0 equiv), and anhydrous dioxane.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, the phosphine ligand, and K₃PO₄.

    • Add anhydrous dioxane via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Workflow

The following diagrams illustrate the synthesis of a sterically hindered biaryl, a common objective in drug discovery, using a bulky aryl bromide like this compound.

G cluster_0 Precursor Synthesis cluster_1 Functionalization cluster_2 Suzuki-Miyaura Coupling Benzene Benzene 1,3,5-Triisopropylbenzene 1,3,5-Triisopropylbenzene Benzene->1,3,5-Triisopropylbenzene Friedel-Crafts Alkylation This compound This compound 1,3,5-Triisopropylbenzene->this compound Bromination Sterically Hindered Biaryl Sterically Hindered Biaryl This compound->Sterically Hindered Biaryl Pd-catalyzed Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Sterically Hindered Biaryl

Synthetic pathway to a sterically hindered biaryl.

G Start Start Setup Assemble dry glassware under inert atmosphere Start->Setup Reagents Add this compound, arylboronic acid, catalyst, ligand, and base Setup->Reagents Solvent Add anhydrous dioxane Reagents->Solvent Reaction Heat and stir (e.g., 80-110 °C, 12-24h) Solvent->Reaction Workup Cool, dilute, filter, and perform aqueous wash Reaction->Workup Purification Column chromatography Workup->Purification Product Product Purification->Product

References

A Comparative Guide to Analytical Techniques for Confirming the Structure of 2-Bromo-1,3,5-triisopropylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic and Crystallographic Methods for Structural Elucidation.

The unambiguous structural confirmation of novel organic compounds is a cornerstone of chemical research and drug development. For derivatives of 2-Bromo-1,3,5-triisopropylbenzene, a bulky and electronically distinct scaffold, a multi-faceted analytical approach is crucial. This guide provides a comparative overview of the primary analytical techniques employed for the structural elucidation of these compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We present a side-by-side analysis of their performance, supported by typical experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their specific needs.

At a Glance: Comparison of Key Analytical Techniques

The selection of an analytical technique is often a trade-off between the level of structural detail required, sample availability, and experimental time. The following table summarizes the key performance metrics for NMR, MS, and X-ray Crystallography in the context of characterizing this compound derivatives.

FeatureNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (e.g., GC-MS)Single-Crystal X-ray Crystallography
Information Provided Connectivity, chemical environment of nuclei (H, C), stereochemistryMolecular weight, elemental composition, fragmentation patternAbsolute 3D structure, bond lengths, bond angles, crystal packing
Typical Sample Amount 1-20 mg< 1 mg (can be much lower)< 1 mg (single crystal)
Analysis Time Minutes to hours per experimentMinutes per sampleHours to days
Resolution High (atomic level for connectivity)High (for m/z)Atomic to sub-atomic
Sensitivity ModerateHighN/A (requires a suitable crystal)
Key Advantage Non-destructive, excellent for solution-state structureHigh sensitivity, provides molecular weightUnambiguous determination of 3D structure
Key Limitation Can be complex to interpret, may not provide absolute stereochemistryIsomeric differentiation can be challengingRequires a high-quality single crystal

In-Depth Analysis of Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For derivatives of this compound, ¹H and ¹³C NMR provide detailed information about the molecular framework.

Expected Spectral Data for a Hypothetical Derivative (e.g., 2-Bromo-4-nitro-1,3,5-triisopropylbenzene):

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~7.5s1HAromatic H
¹H~3.0-3.5septet3HIsopropyl CH
¹H~1.2-1.4d18HIsopropyl CH₃
¹³C~150s-C-Br
¹³C~148s-C-NO₂
¹³C~145s-C-isopropyl
¹³C~125s-Aromatic CH
¹³C~34s-Isopropyl CH
¹³C~24s-Isopropyl CH₃

Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent used.

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of ~250 ppm, a longer relaxation delay (2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with a separation technique like Gas Chromatography (GC-MS), it can also be used to analyze complex mixtures and provide structural information through fragmentation patterns.

Expected Mass Spectrometry Data for this compound:

Ionm/z (mass-to-charge ratio)Relative AbundanceInterpretation
[M]⁺282/284ModerateMolecular ion peak (isotopic pattern for one Br atom)
[M-CH₃]⁺267/269HighLoss of a methyl group (stable benzylic carbocation)
[M-C₃H₇]⁺239/241ModerateLoss of an isopropyl group
  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Instrument Setup:

    • Use a gas chromatograph equipped with a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Couple the GC to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

    • Set the injector temperature to ~250°C and the transfer line to ~280°C.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a temperature program for the GC oven to separate the components of the sample (e.g., start at 100°C, ramp to 280°C at 10°C/min).

    • Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

    • Compare the isotopic pattern of the molecular ion with the theoretical pattern for a bromine-containing compound.

Single-Crystal X-ray Crystallography

For an unambiguous determination of the three-dimensional structure of a molecule, single-crystal X-ray crystallography is the gold standard. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Expected X-ray Crystallography Data for a this compound Derivative:

ParameterTypical ValueInterpretation
Crystal Systeme.g., MonoclinicDescribes the symmetry of the crystal lattice
Space Groupe.g., P2₁/cDescribes the symmetry elements within the unit cell
R-factor< 5%A measure of the agreement between the experimental data and the final structural model
Bond Lengths (Å)C-Br: ~1.90, Aromatic C-C: ~1.39, C-C (isopropyl): ~1.54Precise measurements of interatomic distances
Bond Angles (°)Aromatic C-C-C: ~120, C-C-C (isopropyl): ~109.5Precise measurements of the angles between atoms
  • Crystal Growth:

    • Grow single crystals of the this compound derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Use a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector to collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters of the model against the experimental data using least-squares methods until the R-factor converges to a low value.

  • Data Analysis:

    • Analyze the final refined structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions.

    • Generate graphical representations of the molecular structure.

Workflow and Logical Relationships

The process of structural elucidation often follows a logical progression, with each technique providing complementary information.

G cluster_synthesis Synthesis cluster_purification Purification & Initial Characterization cluster_crystallography Definitive Structure Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification TLC_MP TLC & Melting Point Purification->TLC_MP NMR NMR Spectroscopy (¹H, ¹³C, 2D) TLC_MP->NMR MS Mass Spectrometry (e.g., GC-MS) TLC_MP->MS Xray X-ray Crystallography NMR->Xray If crystal available MS->Xray If crystal available

Caption: Experimental workflow for the structural elucidation of a this compound derivative.

This diagram illustrates a typical workflow where synthesis is followed by purification and initial characterization. Spectroscopic techniques like NMR and MS are then used to propose a structure, which can be definitively confirmed by X-ray crystallography if a suitable crystal can be obtained.

Interplay of Analytical Techniques

The relationship between these techniques is highly synergistic.

G NMR NMR Spectroscopy (Connectivity) Proposed_Structure Proposed Structure NMR->Proposed_Structure MS Mass Spectrometry (Molecular Formula) MS->Proposed_Structure Xray X-ray Crystallography (3D Structure) Confirmed_Structure Confirmed Structure Xray->Confirmed_Structure Proposed_Structure->Xray Confirmation

Caption: Logical relationship between analytical techniques for structure confirmation.

NMR and MS provide complementary data that lead to a proposed structure. X-ray crystallography can then be used to unequivocally confirm this proposed structure, providing the highest level of confidence in the structural assignment.

A Spectroscopic Comparison of 2-Bromo-1,3,5-triisopropylbenzene and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-Bromo-1,3,5-triisopropylbenzene and its derivatives from common synthetic transformations.

This guide provides a comprehensive comparison of the spectroscopic data for this compound and its reaction products resulting from Grignard formation, Suzuki coupling, and Buchwald-Hartwig amination. The information presented is intended to aid in the identification, characterization, and purity assessment of these compounds in a laboratory setting.

Introduction

This compound is a sterically hindered aryl bromide commonly employed as a building block in organic synthesis. Its three bulky isopropyl groups impart unique solubility and reactivity characteristics, making it a valuable precursor for the synthesis of complex organic molecules. Understanding the spectroscopic changes that occur upon its transformation is crucial for reaction monitoring and product verification. This guide focuses on the spectroscopic signatures (NMR, IR, and Mass Spectrometry) of the parent compound and its derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its representative reaction products.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 300 MHz)

CompoundAromatic H (ppm)Isopropyl CH (ppm)Isopropyl CH₃ (ppm)Other
This compound ~7.1 (s, 2H)~3.4 (sept, J≈7 Hz, 2H), ~2.9 (sept, J≈7 Hz, 1H)~1.3 (d, J≈7 Hz, 12H), ~1.2 (d, J≈7 Hz, 6H)-
1,3,5-Triisopropylbenzene ~6.85 (s, 3H)[1]~2.87 (sept, J≈7.0 Hz, 3H)[1]~1.24 (d, J≈7.0 Hz, 18H)[1]-
2,4,6-Triisopropylbiphenyl ~7.4-7.2 (m), ~7.0 (s)~2.9 (sept), ~2.5 (sept)~1.3 (d), ~1.1 (d), ~1.0 (d)-
2,4,6-Triisopropylaniline ~6.9 (s, 2H)~3.2 (sept, J≈7 Hz, 2H), ~2.8 (sept, J≈7 Hz, 1H)~1.2 (d, J≈7 Hz, 18H)~3.8 (br s, 2H, NH₂)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 75 MHz)

CompoundAromatic C (ppm)Isopropyl CH (ppm)Isopropyl CH₃ (ppm)
This compound ~150, ~147, ~125, ~122~38, ~34~24, ~23
1,3,5-Triisopropylbenzene ~148.5, ~120.9~34.2~23.9
2,4,6-Triisopropylbiphenyl ~147, ~146, ~139, ~130, ~127, ~121~34, ~30~25, ~24
2,4,6-Triisopropylaniline ~143, ~138, ~122, ~121~34, ~28~24, ~22

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundAr-H StretchC-H Stretch (aliphatic)C=C Stretch (aromatic)C-Br StretchN-H Stretch
This compound ~30502960, 2870~1600, 1460~600-500-
1,3,5-Triisopropylbenzene ~3050[2]2962, 2870[2]~1600, 1465[2]--
2,4,6-Triisopropylbiphenyl ~30602960, 2870~1600, 1460--
2,4,6-Triisopropylaniline ~30502960, 2870~1600, 1460-~3480, 3390

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 282/284 (M⁺, M⁺+2)267/269 ([M-CH₃]⁺), 241/243 ([M-C₃H₇]⁺), 203
1,3,5-Triisopropylbenzene 204 (M⁺)[2]189 ([M-CH₃]⁺), 161 ([M-C₃H₇]⁺)[2]
2,4,6-Triisopropylbiphenyl 282 (M⁺)267 ([M-CH₃]⁺), 239 ([M-C₃H₇]⁺)
2,4,6-Triisopropylaniline 219 (M⁺)204 ([M-CH₃]⁺), 176 ([M-C₃H₇]⁺)

Reaction Pathways and Spectroscopic Transformation

The following diagram illustrates the transformation of this compound into its derivatives and highlights the key spectroscopic changes.

G Reaction Pathways of this compound A This compound (Starting Material) B 2,4,6-Triisopropylphenyl Magnesium Bromide (Grignard Reagent) A->B  Mg, THF (Grignard Reaction) C 2,4,6-Triisopropylbiphenyl (Suzuki Product) A->C Ar'B(OH)2, Pd catalyst, Base (Suzuki Coupling) D 2,4,6-Triisopropylaniline (Buchwald-Hartwig Product) A->D Aniline, Pd catalyst, Base (Buchwald-Hartwig Amination)

Reaction pathways of this compound.

Experimental Protocols

The following are general procedures for obtaining the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).

  • Instrumentation: Acquire spectra on a 300 MHz or higher NMR spectrometer.

  • ¹H NMR: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Obtain the carbon spectrum using broadband proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, followed by phase and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, for both liquids and solids, Attenuated Total Reflectance (ATR) is a convenient method where a small amount of the sample is placed directly on the ATR crystal.[3]

  • Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

  • Ionization Method: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.[4][5][6]

  • Sample Introduction: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[4][6]

  • Mass Analysis: The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of aromatic compounds often involves the loss of substituents from the aromatic ring.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide complementary information that is essential for the unambiguous identification and characterization of this compound and its reaction products. By comparing the spectral data of the starting material and the products, researchers can effectively monitor the progress of their reactions and confirm the formation of the desired compounds. This guide serves as a valuable resource for interpreting the spectroscopic data associated with this important class of molecules.

References

A Comparative Guide to Purity Assessment of Synthesized Compounds Derived from 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous verification of compound purity is a cornerstone of reliable and reproducible results. When synthesizing derivatives from the sterically hindered building block, 2-Bromo-1,3,5-triisopropylbenzene, a multi-faceted analytical approach is essential to ensure the absence of starting materials, byproducts, and other contaminants.[1] This guide provides a comparative overview of key analytical techniques, offering detailed protocols and performance data to aid in the selection of the most appropriate methods for purity determination.

Comparative Overview of Analytical Methodologies

The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of expected impurities, and the required level of accuracy.[2] For derivatives of this compound, a combination of chromatographic and spectroscopic techniques is often recommended for comprehensive characterization.[3] The following table summarizes the key performance metrics of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

ParameterReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity differences between the analyte and a non-polar stationary phase.[4]Separation based on volatility and polarity, with mass-based detection and identification.[4]Quantification based on the direct proportionality between the area of an NMR signal and the number of atomic nuclei.[2]
Instrumentation HPLC system equipped with a UV or Photodiode Array (PDA) detector.[1][5]Gas chromatograph coupled to a mass spectrometer.[2]NMR Spectrometer (e.g., 300 MHz or higher).[6]
Applicability Ideal for non-volatile or thermally labile compounds.[1]Excellent for volatile and thermally stable compounds.[2]Applicable to any soluble compound with unique NMR signals; provides structural confirmation.[2]
Common Impurities Detected Less volatile byproducts, isomers, and degradation products.[4]Unreacted starting materials, volatile organic compounds, and biphenyl-type byproducts.[4][7][8]A wide range of impurities with distinct proton signals, including structural isomers.[2][4]
Pros Widely accessible, highly versatile, and effective for quantifying a broad range of impurities.[1][2]High sensitivity and the ability to identify unknown volatile impurities through mass spectral libraries.[2][8]A primary analytical method that can determine purity without a specific reference standard; provides structural information.[2]
Cons Typically requires a reference standard for definitive identification of impurities.Not suitable for non-volatile or thermally unstable compounds.Generally lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed and consistent methodologies are critical for obtaining accurate and comparable data. The following section provides standard operating procedures for the key analytical techniques discussed.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate and quantify the main compound from its non-volatile impurities.

Instrumentation: An HPLC system equipped with a C18 column and a UV detector.[4]

Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of the mobile phase (or a compatible solvent like acetonitrile). Filter the solution through a 0.45 µm syringe filter prior to injection.[2][4]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective for aromatic compounds.[4] A starting condition could be 60% acetonitrile, increasing to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Injection Volume: 10 µL.[2]

    • Detection: UV absorbance at a wavelength where the compound and potential impurities have significant chromophores (e.g., 210 nm or 254 nm).[2][9]

  • Data Analysis: Calculate purity based on the relative peak areas (Area %). The main peak's area is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities, including unreacted this compound.

Instrumentation: A gas chromatograph with a capillary column suitable for aromatic compounds, coupled to a mass spectrometer.[2]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[4]

    • Carrier Gas: Helium, at a constant flow of 1.5 mL/min.[2]

    • Injector Temperature: 250°C.[2]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Hold: Hold at 280°C for 5 minutes.[2]

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).[10] Quantify purity based on the relative peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of the synthesized compound and confirm its structural integrity.

Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).[6]

Protocol:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound (e.g., 10-20 mg).

    • Accurately weigh a specific amount of a high-purity internal standard that has a simple spectrum and signals that do not overlap with the analyte (e.g., maleic acid or dimethyl sulfone).

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure the relaxation delay is sufficient (typically 5 times the longest T1 relaxation time) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std = purity of the internal standard.

Visualized Workflows and Relationships

Diagrams can effectively illustrate complex processes and logical connections, aiding in the planning and execution of purity assessment studies.

Purity_Assessment_Workflow start_node Synthesized Compound prep_node Sample Preparation (Weighing, Dissolving, Filtering) start_node->prep_node analysis_node Instrumental Analysis prep_node->analysis_node hplc_node RP-HPLC analysis_node->hplc_node Non-volatile gcms_node GC-MS analysis_node->gcms_node Volatile qnmr_node qNMR analysis_node->qnmr_node Absolute Purity data_acq_node Data Acquisition (Chromatogram / Spectrum) hplc_node->data_acq_node gcms_node->data_acq_node qnmr_node->data_acq_node data_proc_node Data Processing (Integration & Identification) data_acq_node->data_proc_node report_node Purity Calculation & Final Report data_proc_node->report_node

Caption: General experimental workflow for purity assessment.

Technique_Selection_Logic analyte Analyte Properties q1 Thermally Stable & Volatile? analyte->q1 q2 Need Absolute Purity & Structural Confirmation? analyte->q2 gcms GC-MS (Impurity ID) q1->gcms  Yes hplc RP-HPLC (General Purity) q1->hplc  No q2->hplc  No qnmr qNMR (Primary Method) q2->qnmr  Yes

Caption: Logical guide for selecting the appropriate analytical technique.

References

A Comparative Guide to the Mechanistic Studies of Reactions Involving 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic aspects of reactions involving 2-bromo-1,3,5-triisopropylbenzene. Due to the significant steric hindrance imparted by the three isopropyl groups, this compound exhibits unique reactivity compared to less substituted aromatic compounds.[1] This guide will delve into the mechanistic implications of this steric bulk in key organic transformations and provide a comparison with alternative reagents.

Introduction to this compound

This compound is a highly valuable intermediate in organic synthesis, prized for its unique structural features. The symmetric arrangement of three bulky isopropyl groups around the benzene (B151609) ring creates a sterically crowded environment.[1] This steric hindrance is a dominant factor influencing its chemical reactivity, often leading to reduced reaction rates and unique selectivity.[1][2] It is particularly useful in the synthesis of biaryl compounds through cross-coupling reactions and in the formation of complex cyclic structures.

Mechanistic Insights into Key Reactions

The bulky 2,4,6-triisopropylphenyl (Trip) group significantly influences the mechanism of reactions at the bromine-substituted carbon.

1. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to synthesize biaryl compounds. The general mechanism for a Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The steric bulk of the triisopropylphenyl group primarily affects the oxidative addition step. The approach of the palladium(0) catalyst to the C-Br bond is sterically hindered, which can slow down the reaction rate compared to less substituted aryl bromides.[2] However, this steric hindrance can also be advantageous, preventing unwanted side reactions.[2] Furthermore, the bulky nature of the Trip group can influence the conformation of the resulting biaryl product.

Suzuki_Miyaura_Coupling cluster_cat Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R (Biaryl Product) Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Ar-X (this compound) Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition R-B(OR)2 R-B(OR)2 (Boronic Acid/Ester) R-B(OR)2->Ar-Pd(II)-R(L2) Transmetalation Base Base Base->Ar-Pd(II)-R(L2)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

2. Nucleophilic Substitution Reactions

The extreme steric crowding around the ortho positions of this compound effectively blocks substitution at these sites.[1] This has significant implications for nucleophilic substitution reactions.

  • SN2 Reaction: An SN2 reaction is highly unlikely at the carbon bearing the bromine atom. The three bulky isopropyl groups create a formidable steric shield, preventing a nucleophile from approaching the electrophilic carbon from the backside.[3]

  • SN1 Reaction: While a tertiary carbocation is generally stable, the formation of an aryl cation in an SN1 type reaction is energetically unfavorable. Therefore, direct nucleophilic substitution on the aromatic ring via an SN1 mechanism is also not a feasible pathway.

Caption: Steric hindrance comparison for nucleophilic attack.

Comparison with Alternative Reagents

The choice of an aryl halide can significantly impact reaction outcomes. The following table compares this compound with less sterically hindered alternatives.

FeatureThis compoundBromobenzene1-Bromo-2,4,6-trimethylbenzene (Mesityl Bromide)1,3,5-Tris(bromomethyl)benzene (B90972)
Steric Hindrance Very HighLowModerateLow (at benzylic positions)
Reactivity in Cross-Coupling Slower reaction ratesFaster reaction ratesIntermediate reaction ratesNot applicable for direct aryl-aryl coupling
Selectivity High, can prevent side reactionsLower, potential for side reactionsGoodUsed for forming tripodal ligands[4]
Primary Applications Synthesis of bulky ligands, sterically demanding biarylsGeneral synthesis of phenyl-substituted compoundsSynthesis of mesityl-substituted compoundsPrecursor for flexible tripodal ligands[4]
Formation of Organometallics Possible, but may require forcing conditionsReadily forms Grignard and organolithium reagentsForms organometallic reagentsReactive benzylic bromides are prone to other reactions

Experimental Protocols

1. Generalized Protocol for Suzuki-Miyaura Coupling using this compound

  • Materials: this compound, an appropriate boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene (B28343)/water).

  • Procedure:

    • To a flame-dried flask, add this compound (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).

    • Add the palladium catalyst (0.02 mmol, 2 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the solvent system (e.g., 5 mL of toluene and 1 mL of degassed water) via syringe.

    • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

2. Example Synthesis of a Tripodal Amine Ligand from 1,3,5-Tris(bromomethyl)benzene (Comparative Protocol)

This protocol highlights the synthesis of a flexible ligand from a less sterically hindered precursor.[4]

  • Materials: 1,3,5-Tris(bromomethyl)benzene, a primary or secondary amine, a base (e.g., K₂CO₃), and an aprotic solvent (e.g., acetonitrile).

  • Procedure:

    • Dissolve the amine (3.3 eq) and potassium carbonate (3.3 eq) in acetonitrile (B52724).

    • Add a solution of 1,3,5-tris(bromomethyl)benzene (1.0 eq) in acetonitrile dropwise to the stirred amine solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Work up the reaction by quenching with water and extracting the product into an organic solvent.

    • Purify the crude product using standard techniques such as column chromatography or recrystallization.[4]

Experimental_Workflow Start Start Setup Assemble Flame-Dried Glassware under Inert Atmosphere Start->Setup Reagents Add Aryl Halide, Boronic Acid, Base, and Catalyst Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitor Monitor Progress (TLC/GC) Reaction->Monitor Monitor->Reaction Incomplete Workup Cool, Dilute, and Perform Aqueous Workup Monitor->Workup Complete Purify Dry, Concentrate, and Purify Product Workup->Purify End Characterize Final Product Purify->End

Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.[5]

Conclusion

The significant steric hindrance of this compound is a defining characteristic that dictates its reactivity. While it may slow down certain reactions compared to less bulky analogues, this steric shielding is a powerful tool for controlling selectivity and synthesizing unique molecular architectures. Understanding these steric effects is crucial for leveraging this versatile building block in complex organic synthesis, particularly in the fields of materials science and drug development.

References

A Comparative Guide to the Performance of Palladium Catalysts with 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sterically hindered aryl halide, 2-Bromo-1,3,5-triisopropylbenzene, presents a unique challenge in palladium-catalyzed cross-coupling reactions. Its bulky isopropyl groups can significantly impact catalyst performance, influencing reaction yields, rates, and the feasibility of various coupling methodologies. This guide provides an objective comparison of different palladium catalyst systems in key cross-coupling reactions with this substrate, supported by available experimental data.

Performance Overview of Palladium Catalysts

The selection of an appropriate palladium catalyst system, including the palladium precursor and the associated ligand, is critical for achieving successful cross-coupling with this compound. The data compiled below summarizes the performance of various catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Coupling ReactionCoupling PartnerPalladium Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
SonogashiraPhenylacetylene0.25 mol% Pd/t-BuPCy₂Not specifiedNot specifiedNot specifiedNot specified69

Key Coupling Methodologies and Experimental Protocols

This section details the generalized experimental protocols for major palladium-catalyzed cross-coupling reactions. While specific data for this compound is limited, these protocols provide a foundational methodology for researchers.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1][2]

Experimental Protocol:

A general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne is as follows:

  • To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF, DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a phosphine (B1218219) ligand (if required).[1][2][3]

  • Add a base (e.g., triethylamine, diisopropylamine, 2-5 equiv) and the terminal alkyne (1.1-1.5 equiv).[1][2]

  • Stir the reaction mixture at room temperature or heat as required (typically 25-100 °C) and monitor the reaction progress by TLC or GC-MS.[1][3]

  • Upon completion, the reaction mixture is typically worked up by filtration through celite, followed by extraction and purification by column chromatography.[1]

Catalytic Cycle for Sonogashira Coupling

G Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(Ln) Ar-Pd(II)-C≡CR(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-C≡CR(Ln) Transmetalation (from Cu-C≡CR) Ar-Pd(II)-C≡CR(Ln)->Pd(0)Ln Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(Ln)->Ar-C≡CR R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR with Cu(I) and Base Base Base Base->Cu-C≡CR Ar-X Ar-X Ar-X->Ar-Pd(II)-X(Ln) G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aryl Halide (this compound) + Arylboronic Acid Mixing Combine reactants, catalyst system, and base in degassed solvent Reactants->Mixing Catalyst_System Palladium Catalyst + Ligand Catalyst_System->Mixing Base Base (e.g., K₂CO₃) Base->Mixing Heating Heat under inert atmosphere Mixing->Heating Monitoring Monitor progress (TLC, GC-MS) Heating->Monitoring Extraction Aqueous work-up and extraction Monitoring->Extraction Purification Column chromatography Extraction->Purification Product Isolated Product Purification->Product

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1,3,5-triisopropylbenzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the safe disposal of 2-Bromo-1,3,5-triisopropylbenzene, ensuring compliance with safety standards and minimizing environmental impact.

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is imperative to follow prudent laboratory practices for its disposal.[1]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[2] All handling should be conducted in a well-ventilated area or under a chemical fume hood.[2][3]

In Case of a Spill:

  • Ensure adequate ventilation.[2]

  • Sweep up the spilled material.[2][4]

  • Shovel the material into a suitable, labeled container for disposal.[2][4]

Disposal Procedures

The primary methods for the disposal of this compound are guided by a hierarchy of waste management principles: Reduction, Reuse, Recycling, and finally, Disposal.[3]

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.[3] Polyethylene or polypropylene (B1209903) containers are suitable for storage.[3]

  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Consultation and Compliance:

  • It is crucial to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste management professional.

  • Disposal regulations can vary significantly based on local, state, and regional laws.[1][3]

3. Approved Disposal Methods:

  • Incineration: In a licensed facility, the chemical can be incinerated, preferably after being mixed with a suitable combustible material.[3]

  • Landfill: Disposal in a landfill specifically licensed to accept chemical and/or pharmaceutical waste is another option.[3]

4. Container Decontamination:

  • Empty containers must be decontaminated before disposal.[3] Observe all label safeguards until the containers are thoroughly cleaned and destroyed.[3]

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key identification and hazard data for this compound.

PropertyValue
CAS Number 21524-34-5
Molecular Formula C15H23Br
Molecular Weight 283.25 g/mol
OSHA Hazard Status Not classified as hazardous[1]
Hazard Statements H302, H315, H319, H332, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation)
Precautionary Statements P261, P280, P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray, Wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-Bromo-1,3,5- triisopropylbenzene for Disposal assess Assess for Reuse or Recycling (Uncontaminated Material) start->assess reuse Reuse or Recycle assess->reuse Possible collect Collect in a Labeled, Sealed Container assess->collect Not Possible consult Consult Local Regulations and EHS Department collect->consult landfill Dispose in a Licensed Landfill consult->landfill Landfill Approved incinerate Incinerate in a Licensed Facility consult->incinerate Incineration Approved decontaminate Decontaminate Empty Container landfill->decontaminate incinerate->decontaminate end End: Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-1,3,5-triisopropylbenzene. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. While this chemical is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is recommended to handle it with care, following standard laboratory safety procedures.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial to minimize exposure and ensure safety.

PPE CategoryRecommended SpecificationRationale
Eye and Face Protection Safety glasses with side shields (or goggles) that meet European standard EN 166 or OSHA's 29 CFR 1910.133 regulations.[1]Protects against potential splashes and eye contact.
Hand Protection Protective gloves. Specific material is not dictated, but inspection for tears or punctures before use is recommended.[2]Provides a barrier against skin contact.
Body Protection A laboratory coat or long-sleeved clothing.[2]Minimizes the risk of skin contact with the chemical.
Respiratory Protection Not required under normal use conditions with adequate ventilation. A particle filter is a recommended type if respiratory protection is deemed necessary.[1]Ensures safety in environments where ventilation is insufficient to control exposure.

Operational and Handling Plan

Adherence to the following procedural steps is mandatory for the safe handling of this compound.

Preparation:

  • Ensure a well-ventilated workspace, preferably a chemical fume hood.[1][2]

  • Don all required PPE as specified in the table above.

  • Have an emergency eyewash station and safety shower readily accessible.

  • Prepare a designated and properly labeled waste container for any resulting chemical waste.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Avoid ingestion and inhalation.[1][2]

  • Keep the container tightly closed when not in use.[1][2]

  • Handle in accordance with good industrial hygiene and safety practices.[2]

Storage:

  • Store in a dry, cool, and well-ventilated place.[1][2]

  • Keep containers tightly closed.[1][2]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[1][3]
Inhalation Move the individual to fresh air. If symptoms occur, seek medical attention.[1][3]
Ingestion Clean the mouth with water and drink plenty of water afterward. If symptoms occur, seek medical attention.[1][3]

Spill and Disposal Plan

A clear and concise plan for spill management and waste disposal is essential for laboratory safety and environmental compliance.

Spill Cleanup Protocol:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Contain the spill.

  • Clean-up: Sweep up the spilled material and shovel it into a suitable container for disposal.[1][2]

  • Decontaminate: Wash the spill area thoroughly.

  • Dispose: Dispose of the waste in a designated, labeled container.

Waste Disposal Protocol:

  • Classification: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste.[1]

  • Compliance: Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

Spill_Cleanup_Workflow cluster_prep Preparation cluster_action Action cluster_post Post-Cleanup Spill Chemical Spill Occurs Assess Assess Situation (Size, Location) Spill->Assess Notify Notify Personnel Assess->Notify PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Notify->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill Ventilate->Contain Absorb Sweep Up Material Contain->Absorb Collect Place in Labeled Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via EH&S Protocols Decontaminate->Dispose Restock Restock Spill Kit Dispose->Restock

Caption: Workflow for handling a chemical spill.

References

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Retrosynthesis Analysis

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2-Bromo-1,3,5-triisopropylbenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.